molecular formula C11H20O2 B073088 Dipivaloylmethane CAS No. 1118-71-4

Dipivaloylmethane

Cat. No.: B073088
CAS No.: 1118-71-4
M. Wt: 184.27 g/mol
InChI Key: YRAJNWYBUCUFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,6,6-Tetramethylheptane-3,5-dione, commonly known as Htmhd, is a highly specialized β-diketone ligand precursor prized for its significant steric bulk and robust chelating properties. Its primary research value lies in the synthesis of metal-organic complexes, particularly as the anionic ligand "tmhd" or "thd" (2,2,6,6-tetramethylheptane-3,5-dionate). The four methyl groups adjacent to the carbonyl functionalities create a protective shield around the metal center, enhancing the volatility and thermal stability of the resulting complexes. This makes it an indispensable reagent in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) processes for fabricating high-purity thin films of metal oxides, such as lanthanide-based dielectrics and advanced catalysts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,6,6-tetramethylheptane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-10(2,3)8(12)7-9(13)11(4,5)6/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAJNWYBUCUFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049396
Record name Dipivaloylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Aldrich MSDS]
Record name 2,2,6,6-Tetramethyl-3,5-heptanedione
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10471
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1118-71-4
Record name 2,2,6,6-Tetramethyl-3,5-heptanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1118-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipivaloylmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipivaloylmethane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Heptanedione, 2,2,6,6-tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dipivaloylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,6,6-tetramethylheptane-3,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.972
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPIVALOYLMETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8UI909HOY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dipivaloylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipivaloylmethane (DPM), systematically known as 2,2,6,6-tetramethyl-3,5-heptanedione, is a β-diketone that plays a significant role in coordination chemistry and materials science. Its bulky tert-butyl groups confer unique properties, including high thermal stability and volatility to its metal complexes. These characteristics make it a valuable ligand in various applications, such as chemical vapor deposition (CVD) and as a catalyst in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectral data, synthesis, and key chemical behaviors such as keto-enol tautomerism.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₀O₂[1][3]
Molecular Weight 184.28 g/mol
CAS Number 1118-71-4[1][3]
Appearance Colorless to light yellow clear liquid
Melting Point 19 °C[2]
Boiling Point 72-73 °C at 6 mmHg[2]
Density 0.883 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.459[2]
Flash Point 67 °C (closed cup)
pKa Estimated to be in the range of 9-13 (typical for β-dicarbonyls)
Solubility Difficult to mix with water.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a Claisen condensation reaction between an ester and a ketone. A common method involves the reaction of methyl pivalate (B1233124) with pinacolone (B1678379) in the presence of a strong base.[4][5][6]

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl pivalate

  • Pinacolone (tert-butyl methyl ketone)

  • Sodium amide (NaNH₂) or other strong base

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Water

  • Hydrochloric acid (dilute)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, add a suspension of sodium amide in anhydrous diethyl ether.

  • With vigorous stirring, add a solution of methyl pivalate in anhydrous diethyl ether dropwise to the flask.

  • After the addition is complete, slowly add pinacolone to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours to ensure the completion of the reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, cautiously quench the reaction by the slow addition of water.

  • Separate the organic layer and wash the aqueous layer with diethyl ether.

  • Combine the organic layers and acidify the aqueous layer with dilute hydrochloric acid.

  • Extract the acidified aqueous layer with diethyl ether.

  • Combine all organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Keto-Enol Tautomerism

A key chemical property of this compound, like other β-dicarbonyl compounds, is its existence as a mixture of keto and enol tautomers in equilibrium.[7] The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium is dependent on factors such as the solvent, temperature, and concentration.[8]

Caption: Keto-enol tautomerism of this compound.

The equilibrium between the keto and enol forms can be quantitatively studied using Nuclear Magnetic Resonance (NMR) spectroscopy by integrating the signals corresponding to the protons unique to each tautomer.[9]

Experimental Protocol: Determination of Keto-Enol Equilibrium Constant by ¹H NMR

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a solution of this compound in the chosen deuterated solvent at a known concentration in an NMR tube.

  • Acquire the ¹H NMR spectrum of the solution.

  • Identify the signals corresponding to the methylene (B1212753) protons (-CH₂-) of the keto form and the vinyl proton (-CH=) of the enol form.

  • Integrate the areas of these respective signals.

  • Calculate the equilibrium constant (Keq) using the following equation, where I_enol is the integral of the enol proton and I_keto is the integral of the keto protons:

    Keq = [Enol] / [Keto] = (I_enol) / (I_keto / 2)

    Note: The integral of the keto methylene protons is divided by two as it represents two protons.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows distinct signals for the keto and enol forms. A representative spectrum would show:

  • tert-Butyl protons (keto form): A singlet around 1.1-1.2 ppm.

  • Methylene protons (-CH₂-) (keto form): A singlet around 3.5-3.6 ppm.

  • tert-Butyl protons (enol form): A singlet at a slightly different chemical shift than the keto form, around 1.2-1.3 ppm.

  • Vinyl proton (-CH=) (enol form): A singlet around 5.6-5.7 ppm.

  • Enolic hydroxyl proton (-OH) (enol form): A broad singlet at a downfield chemical shift, typically >15 ppm, due to strong intramolecular hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum also provides evidence for the presence of both tautomers:

  • Carbonyl carbon (C=O) (keto form): A signal in the downfield region, typically around 205-210 ppm.

  • Methylene carbon (-CH₂-) (keto form): A signal around 55-60 ppm.

  • Quaternary and methyl carbons of tert-butyl groups (keto and enol forms): Signals in the aliphatic region (25-45 ppm).

  • Vinylic carbon (-C=) (enol form): Signals in the olefinic region (90-100 ppm).

  • Carbonyl carbon of the enol form: A signal shielded relative to the keto form.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for both the keto and enol forms:

  • Keto form: A strong C=O stretching vibration around 1710-1730 cm⁻¹.

  • Enol form: A broad O-H stretching vibration due to the intramolecularly hydrogen-bonded hydroxyl group, typically in the range of 2500-3200 cm⁻¹. A C=C stretching vibration around 1600-1640 cm⁻¹, and a C=O stretching vibration (conjugated) at a lower frequency than the keto form, around 1600-1650 cm⁻¹.

UV-Vis Spectroscopy

This compound exhibits UV absorption due to the electronic transitions within its chromophores. The keto form typically shows a weak n→π* transition around 270-300 nm. The enol form, with its conjugated system, displays a stronger π→π* transition at a longer wavelength, often above 300 nm. The exact λmax and molar absorptivity are solvent-dependent.

Metal Complexation

A primary application of this compound is its use as a bidentate ligand in coordination chemistry. It readily deprotonates to form the dipivaloylmethanate anion, which chelates to a wide variety of metal ions to form stable, often volatile, metal complexes.

Metal_Complexation DPM This compound (H-DPM) Deprotonation Deprotonation DPM->Deprotonation Base Base Base->Deprotonation DPM_anion DPM Anion Deprotonation->DPM_anion Coordination Coordination DPM_anion->Coordination Metal_ion Metal Ion (Mⁿ⁺) Metal_ion->Coordination Metal_complex Metal-DPM Complex [M(DPM)ₙ] Coordination->Metal_complex

Caption: Logical workflow for the formation of a metal-DPM complex.

Experimental Protocol: Synthesis of a Lanthanide-Dipivaloylmethane Complex (General Procedure)

Materials:

Procedure:

  • Dissolve the lanthanide(III) chloride hydrate in ethanol.

  • In a separate beaker, dissolve this compound in ethanol.

  • Slowly add the this compound solution to the lanthanide salt solution with stirring.

  • Adjust the pH of the mixture to around 6-7 by the dropwise addition of an ammonia solution to facilitate the deprotonation of the ligand and coordination to the metal ion.

  • A precipitate of the lanthanide-dipivaloylmethane complex will form.

  • Continue stirring the mixture for a period to ensure complete reaction.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol and then with water to remove any unreacted starting materials and byproducts.

  • Dry the resulting solid in a vacuum oven at a moderate temperature.

  • The product can be further purified by recrystallization from a suitable organic solvent.

Conclusion

This compound is a sterically hindered β-diketone with a rich chemistry dominated by its keto-enol tautomerism and its ability to form stable complexes with a wide range of metal ions. The bulky tert-butyl groups are key to the unique properties of its derivatives, particularly their volatility and stability. This guide has provided an in-depth overview of its fundamental chemical properties, along with detailed experimental protocols for its synthesis and the characterization of its key features, to aid researchers and professionals in its application.

References

An In-depth Technical Guide to the Structure and Molecular Conformation of Dipivaloylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipivaloylmethane (dpm), systematically named 2,2,6,6-tetramethyl-3,5-heptanedione, is a β-diketone that serves as a crucial ligand in coordination chemistry and as a precursor in various synthetic pathways. Its molecular structure and conformational preferences are of significant interest due to their influence on its reactivity and complexation behavior. This guide provides a comprehensive overview of the structural and conformational properties of this compound, with a focus on its predominant tautomeric form, supported by data from experimental and computational studies. Detailed methodologies for key analytical techniques are provided, and logical relationships are visualized to facilitate a deeper understanding.

Tautomerism and Conformational Analysis

This compound exhibits keto-enol tautomerism, a form of constitutional isomerism where the isomers are in dynamic equilibrium.[1] The two primary tautomers are the diketo form and the enol form.

  • Diketo Form: Contains two carbonyl (C=O) groups separated by a methylene (B1212753) (-CH2-) group.

  • Enol Form: Characterized by a carbon-carbon double bond (C=C) adjacent to a hydroxyl (-OH) group, forming an enol moiety.[2]

Experimental and computational studies have conclusively shown that this compound exists almost exclusively in its enol tautomeric form in the gas phase.[3] Gas-phase electron diffraction (GED) and quantum chemical calculations indicate the presence of 100(5)% enol tautomer at 296(3) K.[3] This pronounced stability of the enol form is attributed to the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, creating a stable six-membered ring.[4]

Quantum chemical calculations predict the existence of two enol conformers that are in approximately equal abundance. These conformers primarily differ in the torsional orientation of the two bulky tert-butyl groups.[3] The enol ring itself possesses C_s symmetry, with a strongly asymmetric hydrogen bond.[3]

Keto-Enol Tautomerism Pathway

The interconversion between the keto and enol forms is a dynamic process that can be catalyzed by either acid or base. The equilibrium heavily favors the enol form due to the stabilizing effect of the intramolecular hydrogen bond.

Keto_Enol_Tautomerism cluster_stabilization Stabilizing Factor Keto Keto Tautomer (2,2,6,6-Tetramethyl-3,5-heptanedione) Enol Enol Tautomer (5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one) Keto->Enol Enolization (Acid or Base Catalyzed) [Equilibrium Favors Enol] Enol->Keto Ketomerization (Acid or Base Catalyzed) Intramolecular\nH-Bond Intramolecular H-Bond Enol->Intramolecular\nH-Bond

Figure 1: Keto-Enol Tautomerism of this compound.

Molecular Structure and Quantitative Data

The geometric parameters of the enol tautomer of this compound have been determined through a combination of gas-phase electron diffraction (GED) experiments and quantum chemical calculations. The B3LYP/aug-cc-pVTZ level of theory has been shown to reproduce the experimental geometric parameters with high fidelity.[3]

The following tables summarize the key bond lengths, bond angles, and dihedral angles for the enol form of this compound.

Table 1: Bond Lengths of this compound (Enol Tautomer)

BondLength (Å)
C=O1.278 (4)
C-O1.325 (assumed)
C-C (ring)1.404 (3)
C-C (tert-butyl)1.540 (assumed)
C-H (methyl)1.100 (assumed)
O-H0.980 (assumed)

Note: Some values are assumed based on typical bond lengths for similar chemical environments, as specific experimental values for all bonds were not available in the reviewed literature. The provided experimental values are for a related metal complex, which closely represent the ligand structure.[5]

Table 2: Bond Angles of this compound (Enol Tautomer)

AngleValue (°)
O=C-C122.0 (assumed)
C-C-O120.0 (assumed)
C-C-C (ring)125.0 (assumed)
C-O-H109.5 (assumed)
C-C-C (tert-butyl)109.5 (assumed)
H-C-H (methyl)109.5 (assumed)

Note: Assumed values are based on standard molecular geometries.

Table 3: Dihedral Angles of this compound (Enol Tautomer)

Dihedral AngleValue (°)
O=C-C=C0.0 (planar ring)
C-C-C-C (tert-butyl torsion)~30

Note: The planarity of the enol ring is a key structural feature. The tert-butyl group adjacent to the carbonyl group has a torsional angle of approximately 30°.[3]

Experimental Protocols

The determination of the molecular structure and conformation of this compound relies on a combination of experimental techniques and computational modeling.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions.[6]

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.[6]

  • Electron Beam Interaction: A high-energy electron beam is directed perpendicular to the molecular beam. The electrons are scattered by the molecules.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern, which is recorded on a detector. The intensity of the scattered electrons is measured as a function of the scattering angle.

  • Data Analysis: The experimental scattering intensity is converted into a molecular scattering function. This function is then used in a least-squares refinement process to determine the molecular geometry (bond lengths, bond angles, and dihedral angles).

  • Integration with Computational Data: To improve the accuracy of the structural refinement, data from quantum chemical calculations are often used as constraints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for studying the conformational dynamics and tautomeric equilibrium of molecules in solution.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3).

  • ¹H NMR Spectroscopy: The proton NMR spectrum is acquired. The chemical shifts and coupling constants of the protons provide information about the electronic environment and connectivity of the atoms. For dpm, the presence of a single sharp signal for the enolic proton and the vinylic proton confirms the predominance of the enol form.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbonyl carbon and the carbons of the double bond are characteristic of the enol form.

  • Variable Temperature NMR: By acquiring spectra at different temperatures, it is possible to study the dynamics of conformational changes. However, for dpm, the enol form is highly stable, and interconversion to the keto form is not readily observed under normal conditions.

Quantum Chemical Calculations

Computational methods, particularly Density Functional Theory (DFT), are used to predict the geometry, energy, and vibrational frequencies of different conformers.

Methodology:

  • Model Building: A 3D model of the this compound molecule is constructed.

  • Conformational Search: A systematic search for different possible conformations is performed.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. A common and reliable method for this is the B3LYP functional with a large basis set such as aug-cc-pVTZ.[3][7]

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data.

  • Energy Calculation: The relative energies of the different conformers are calculated to determine their relative populations.

Experimental and Computational Workflow

The determination of the molecular conformation of this compound typically follows a synergistic workflow that combines experimental data with computational modeling.

Conformational_Analysis_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Integration and Refinement cluster_result Final Output GED Gas-Phase Electron Diffraction (GED) Refinement Structural Refinement GED->Refinement Provides experimental scattering data NMR NMR Spectroscopy NMR->Refinement Confirms tautomeric form and provides solution-state data DFT Quantum Chemical Calculations (DFT) DFT->Refinement Provides theoretical geometries and energy calculations Structure 3D Molecular Structure and Conformation Refinement->Structure Yields precise bond lengths, angles, and dihedral angles

Figure 2: Workflow for Conformational Analysis of this compound.

Conclusion

The molecular structure of this compound is dominated by its enol tautomer, which adopts a planar six-membered ring conformation stabilized by a strong intramolecular hydrogen bond. The bulky tert-butyl groups exhibit torsional flexibility, leading to at least two low-energy conformers. A combined approach of gas-phase electron diffraction, NMR spectroscopy, and quantum chemical calculations provides a detailed and consistent picture of its three-dimensional structure. This fundamental understanding of the structure and conformation of this compound is essential for its application in the design of metal complexes and in the development of new synthetic methodologies.

References

Understanding the tautomerism of Dipivaloylmethane and its keto-enol forms.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Tautomerism of Dipivaloylmethane

Introduction

Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a fundamental concept in organic and medicinal chemistry.[1] This phenomenon is particularly significant in the study of 1,3-dicarbonyl compounds, which exist as a mixture of keto and enol forms. This compound, systematically named 2,2,6,6-tetramethyl-3,5-heptanedione, serves as a quintessential model for studying keto-enol tautomerism. Its structure, featuring bulky tert-butyl groups flanking the dicarbonyl moiety, profoundly influences its tautomeric preference.

This technical guide provides a comprehensive analysis of the keto-enol tautomerism of this compound. It covers the quantitative aspects of the equilibrium, detailed experimental protocols for its characterization, and the key factors that influence the tautomeric distribution. The content is tailored for researchers, scientists, and drug development professionals who utilize β-dicarbonyls as synthetic intermediates, chelating agents, or scaffolds in molecular design.

The Keto-Enol Equilibrium in this compound

This compound exists in a dynamic equilibrium between its diketo form and a significantly more stable cis-enol tautomer. The bulky tert-butyl groups sterically favor a conformation in the enol form that facilitates the formation of a strong, planar, six-membered ring stabilized by an intramolecular hydrogen bond and resonance.

// Invisible nodes for arrow positioning keto_out [pos="3.5,0.75!", shape=point, style=invis]; enol_in [pos="5.5,0.75!", shape=point, style=invis];

// Equilibrium arrows edge [arrowhead=open, arrowtail=open, dir=both, penwidth=1.5, color="#4285F4"]; keto_out -> enol_in [label=" K_eq", fontcolor="#34A853", fontsize=14]; } /dot Figure 1: Keto-Enol Tautomeric Equilibrium of this compound.

The stability of the enol form is attributed to two primary factors:

  • Intramolecular Hydrogen Bonding: The hydroxyl proton forms a strong hydrogen bond with the adjacent carbonyl oxygen, creating a stable pseudo-aromatic ring.

  • Conjugation: The π-systems of the C=C double bond and the C=O double bond are conjugated, leading to delocalization of electron density and increased thermodynamic stability.

Conversely, the keto form benefits from the presence of two strong carbon-oxygen double bonds. However, in the case of this compound, the stabilizing effects in the enol form overwhelmingly predominate, especially in the gas phase and in non-polar solvents.[2]

Quantitative Analysis of Tautomeric Equilibrium

The position of the keto-enol equilibrium can be quantified by the equilibrium constant (Keq) and the corresponding Gibbs free energy change (ΔG°). Spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), are the most effective tools for these measurements in solution.[3][4]

Tautomeric Equilibrium Data

Studies have shown that this compound exists almost exclusively in its enol form in the gas phase at room temperature.[2] While comprehensive solvent-dependent data for this compound is not extensively published, the behavior of analogous β-diketones indicates that the equilibrium shifts toward the keto form with increasing solvent polarity.[4][5] This is because polar solvents can form intermolecular hydrogen bonds with the keto tautomer, disrupting the intramolecular hydrogen bond that stabilizes the enol form.[5]

Phase / SolventTemperature (K)% EnolKeq ([Enol]/[Keto])ΔG° (kJ/mol)
Gas Phase300~100%[2]>99< -11.4
Gas Phase67164%[2]1.78-3.3
Non-polar Solvents (e.g., CCl₄, CDCl₃)~298Very High (>95%)>19< -7.3
Polar Aprotic Solvents (e.g., DMSO-d₆)~298HighHigh-
Values are estimated based on the strong enol preference of this compound and established trends for β-diketones. Specific experimental values are not readily available in the cited literature.
Spectroscopic Data

The keto and enol tautomers of this compound have distinct spectroscopic signatures that allow for their identification and quantification.

Spectroscopic MethodTautomerKey SignatureCharacteristic Value / Region
¹H NMR KetoMethylene (B1212753) Protons (-CH₂-)δ ≈ 3.5 - 4.0 ppm
EnolVinyl Proton (=CH-)δ ≈ 5.5 - 6.0 ppm[3][6]
Enoltert-Butyl ProtonsTwo distinct singlets
EnolHydroxyl Proton (-OH)δ ≈ 16 - 17 ppm (very downfield due to strong H-bond)[7]
¹³C NMR KetoCarbonyl Carbon (C=O)δ ≈ 200 - 210 ppm
KetoMethylene Carbon (-CH₂-)δ ≈ 50 - 60 ppm
EnolCarbonyl Carbon (C=O)δ ≈ 190 - 200 ppm
EnolVinylic Carbons (=C- / =C-OH)δ ≈ 100 ppm (=CH-), δ ≈ 180-190 ppm (=C-OH)[8]
Infrared (IR) KetoC=O Stretch~1710 cm⁻¹ and ~1730 cm⁻¹ (two bands)[9]
EnolC=O Stretch (conjugated)~1600 - 1620 cm⁻¹
EnolC=C Stretch~1580 cm⁻¹
EnolO-H Stretch (H-bonded)Broad band, ~2500 - 3200 cm⁻¹
UV-Vis Keton → π* transitionWeak absorption, λmax ≈ 270 - 300 nm
Enolπ → π* transitionStrong absorption, λmax > 300 nm (due to conjugation)

Experimental Protocols for Characterization

Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

Proton NMR spectroscopy is the most direct and widely used method for quantifying the keto-enol equilibrium, as the interconversion between tautomers is slow on the NMR timescale.[3][4]

Objective: To determine the equilibrium constant (Keq) and Gibbs free energy change (ΔG°) for the keto-enol tautomerism of this compound in a given deuterated solvent.

Methodology:

  • Sample Preparation:

    • Prepare a solution by dissolving a known quantity of this compound (typically 10-20 mg) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[10]

    • Ensure the solution is homogeneous. Tetramethylsilane (TMS) may be added as an internal reference (δ = 0.00 ppm), although modern spectrometers can lock onto the residual solvent signal.[11]

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

    • Ensure the spectral width is sufficient to capture all relevant signals, particularly the downfield enolic hydroxyl proton (up to ~18 ppm).

    • Obtain accurate integrations for all relevant peaks. It is recommended to perform multiple integration measurements and average the results for precision.

  • Data Analysis:

    • Peak Assignment: Identify the signals corresponding to the keto and enol tautomers.

      • Keto form: A singlet for the methylene protons (-CH₂-).

      • Enol form: A singlet for the vinylic methine proton (=CH-) and a very broad, downfield singlet for the enolic hydroxyl proton (-OH). The two tert-butyl groups will also appear as distinct singlets.

    • Calculation of Mole Fractions: The percentage of the enol form can be calculated by comparing the integral of a unique enol signal to the sum of integrals for corresponding signals from both tautomers. A reliable method is to compare the integral of the enol's vinylic proton (Ienol, 1H) with the integral of the keto form's methylene protons (Iketo, 2H).

      • Relative Moles of Enol ∝ I_enol

      • Relative Moles of Keto ∝ I_keto / 2 (The integral is divided by 2 as there are two protons).[3]

      • % Enol = [ (I_enol) / (I_enol + I_keto / 2) ] * 100

    • Calculation of Keq:

      • K_eq = [Enol] / [Keto] = (I_enol) / (I_keto / 2)

    • Calculation of ΔG°:

      • ΔG° = -RT ln(K_eq)

      • Where R is the gas constant (8.314 J·mol⁻¹·K⁻¹) and T is the temperature in Kelvin.

// Nodes prep [label="Sample Preparation\nDissolve this compound\nin Deuterated Solvent"]; acquire [label="¹H NMR Data Acquisition\nAcquire Spectrum at\nConstant Temperature (T)"]; process [label="Data Processing\nAssign Keto (-CH₂-) and\nEnol (=CH-) Peaks"]; integrate [label="Peak Integration\nMeasure Integral Values\n(I_keto and I_enol)"]; calc_enol [label="Calculate % Enol\n% Enol = [I_enol / (I_enol + I_keto/2)] * 100"]; calc_keq [label="Calculate K_eq\nK_eq = [Enol]/[Keto] = (I_enol) / (I_keto/2)"]; calc_g [label="Calculate ΔG°\nΔG° = -RT ln(K_eq)"]; thermo_data [label="Thermodynamic Parameters", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#4285F4"];

// Edges prep -> acquire; acquire -> process; process -> integrate; integrate -> calc_enol; calc_enol -> calc_keq; calc_keq -> calc_g; calc_g -> thermo_data; } /dot Figure 2: Experimental workflow for NMR determination of tautomeric equilibrium.

Characterization by IR and UV-Vis Spectroscopy

While less effective for precise quantification compared to NMR, IR and UV-Vis spectroscopy provide valuable qualitative confirmation of the tautomeric forms.

  • Infrared (IR) Spectroscopy: The presence of the enol form is confirmed by a strong, conjugated carbonyl band around 1600-1620 cm⁻¹ and the absence or very weak intensity of the dual carbonyl bands expected for the keto form (~1710 and 1730 cm⁻¹). A very broad O-H stretching band between 2500-3200 cm⁻¹ is also indicative of the strong intramolecular hydrogen bond in the enol.[9]

  • UV-Vis Spectroscopy: The enol tautomer, with its conjugated π-system, exhibits a strong π → π* absorption at a longer wavelength (λmax > 300 nm) compared to the weak n → π* transition of the non-conjugated keto form (λmax ≈ 270-300 nm). The spectrum is typically dominated by the signal from the enol form.

Conclusion

The tautomerism of this compound is characterized by a profound preference for the enol form, a consequence of the thermodynamic stability conferred by intramolecular hydrogen bonding and π-system conjugation. This preference is most pronounced in the gas phase and in non-polar solvents. While polar solvents can theoretically shift the equilibrium slightly towards the keto tautomer, the enol form remains dominant under most common conditions. The quantification of this equilibrium is most accurately achieved through ¹H NMR spectroscopy, a robust and direct method for determining the relative populations of the tautomers. This in-depth understanding is crucial for professionals in chemistry and drug development, as the specific tautomeric form present dictates the molecule's reactivity, chelating ability, and potential biological interactions.

References

An In-depth Technical Guide to the Physical Properties of 2,2,6,6-Tetramethyl-3,5-heptanedione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2,6,6-Tetramethyl-3,5-heptanedione, also known as dipivaloylmethane (DPM) or TMHD, is a β-diketone with the chemical formula C₁₁H₂₀O₂.[1][2] It presents as a colorless to light yellow liquid and is utilized in various chemical applications, including as a chelating agent and in the synthesis of other organic compounds.[3][4][5] This technical guide provides a comprehensive overview of its core physical properties, outlines standard experimental methodologies for their determination, and offers a logical visualization of the interplay between these characteristics.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for 2,2,6,6-Tetramethyl-3,5-heptanedione are summarized below.

PropertyValue
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol [3]
CAS Number 1118-71-4[6]
Appearance Colorless to light yellow liquid[3][4]
Quantitative Physical Data

The following table details the key quantitative physical properties of 2,2,6,6-Tetramethyl-3,5-heptanedione, which are crucial for its handling, application, and process design in a laboratory or industrial setting.

PropertyValueConditions
Boiling Point 72-73 °C[4]at 6 mmHg
104 °C[7]at 34 mmHg
~202.8 °C (estimated)[1]at 760 mmHg
Density 0.883 g/mL[4]at 25 °C
Specific Gravity 0.895 - 0.900[1]at 20 °C
Refractive Index 1.459[8]at 20 °C (n20/D)
Flash Point 67 °C (152.6 °F)[8][9]Closed Cup
Vapor Pressure ~0.287 mmHg (estimated)[1]at 25 °C
Solubility Soluble in alcohol.[1] Insoluble or difficult to mix with water.[1][2][10]
~223.2 mg/L (estimated)[1]in water at 25 °C

Experimental Protocols

The determination of the physical properties listed above is achieved through standardized laboratory procedures. The following sections detail the general methodologies for these key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like 2,2,6,6-Tetramethyl-3,5-heptanedione, which has a high boiling point at atmospheric pressure, vacuum distillation is often employed to determine the boiling point at reduced pressures.

Methodology: Distillation

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.

  • Sample Preparation: The liquid sample (2,2,6,6-Tetramethyl-3,5-heptanedione) is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Procedure: The system is evacuated to the desired pressure (e.g., 6 mmHg). The flask is then heated gently.

  • Data Collection: The temperature is recorded when the liquid is boiling steadily and the vapor condensate is dripping into the condenser at a constant rate. This temperature is the boiling point at that specific pressure.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it is commonly determined using a pycnometer or a digital density meter.

Methodology: Pycnometer

  • Apparatus: A pycnometer (a glass flask with a precise, known volume) and an analytical balance are required.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed.

    • The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

    • The filled pycnometer is weighed again.

    • The temperature of the liquid is recorded.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is often used for identification and purity assessment.

Methodology: Abbe Refractometer

  • Apparatus: An Abbe refractometer is used. The instrument is calibrated using a standard of known refractive index (e.g., distilled water).

  • Procedure:

    • A few drops of the liquid sample are placed on the prism of the refractometer.

    • The prism is closed, and the light source is switched on.

    • The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read directly from the instrument's scale.

  • Temperature Control: The temperature is maintained at a specific value (e.g., 20 °C) using a circulating water bath, as the refractive index is temperature-dependent.[1]

Determination of Flash Point

The flash point is the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture with air.

Methodology: Closed-Cup Tester

  • Apparatus: A closed-cup apparatus, such as a Pensky-Martens or Tag Closed-Cup tester, is used. The "closed-cup" method prevents vapors from escaping and generally results in a lower flash point value than an open-cup method.

  • Procedure:

    • The sample is placed in the test cup, which is then sealed.

    • The sample is heated at a slow, constant rate.

    • At regular temperature intervals, a small flame or ignition source is introduced into the vapor space above the liquid.

  • Data Collection: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.

Logical Relationship of Physical Properties

The physical state and behavior of 2,2,6,6-Tetramethyl-3,5-heptanedione under specific conditions are governed by its intrinsic properties. The following diagram illustrates the logical flow from its fundamental composition to its observable characteristics.

G A Molecular Structure (C₁₁H₂₀O₂) B Molecular Weight (184.28 g/mol) A->B Determines E Density (0.883 g/mL) A->E Influences F Refractive Index (1.459) A->F Influences C Intermolecular Forces (Van der Waals) B->C Influences D Boiling Point (72-73°C @ 6 mmHg) C->D Determines H Volatility / Vapor Pressure C->H Determines G Physical State (Liquid at STP) D->G Defines Upper Limit of Liquid Phase H->G Contributes to

Caption: Logical flow from molecular structure to the physical properties of TMHD.

References

A Technical Guide to Dipivaloylmethane: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dipivaloylmethane, a versatile β-diketone, covering its fundamental chemical properties, detailed synthesis protocols, and its emerging applications in the field of drug development. This document is intended to serve as a valuable resource for researchers and scientists engaged in chemical synthesis and pharmaceutical research.

Chemical Identification and Properties

This compound, a sterically hindered β-diketone, is a key building block in coordination chemistry and organic synthesis. Its unique structural features make it a valuable ligand for the formation of stable metal complexes.

CAS Number: 1118-71-4

Synonyms:

  • 2,2,6,6-Tetramethyl-3,5-heptanedione

  • TMHD

  • DPM

  • HDP

  • 2,2,6,6-Tetramethylheptane-3,5-dione

  • 1,3-Di-tert-butyl-1,3-propanedione

The physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 198-199 °C (760 mmHg)
Melting Point -10 °C
Density 0.88 g/mL at 25 °C
Refractive Index 1.458
Solubility Insoluble in water; soluble in organic solvents

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is most commonly achieved through a Claisen condensation reaction. The following protocol provides a detailed methodology for its preparation in a laboratory setting.

Claisen Condensation Method

This method involves the base-catalyzed condensation of an ester with a ketone. Specifically, the reaction between methyl pivalate (B1233124) and pinacolone (B1678379) is utilized.

Materials:

  • Methyl pivalate (trimethylacetate)

  • Pinacolone (tert-butyl methyl ketone)

  • Sodium hydride (NaH) or other suitable base (e.g., sodium amide)

  • Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF))

  • Hydrochloric acid (HCl) for workup

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

  • Distillation apparatus

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

  • Base Suspension: The flask is charged with a suspension of sodium hydride (1.1 equivalents) in the chosen anhydrous solvent.

  • Addition of Ketone: Pinacolone (1.0 equivalent) is dissolved in the anhydrous solvent and added dropwise to the stirred suspension of sodium hydride at a controlled temperature (typically 0 °C to room temperature). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the enolate.

  • Addition of Ester: Methyl pivalate (1.0 equivalent), dissolved in the anhydrous solvent, is then added dropwise to the reaction mixture.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 8-48 hours, the progress can be monitored by TLC or GC).[1]

  • Quenching and Workup: After the reaction is complete, the mixture is cooled to room temperature and cautiously quenched by the slow addition of water. The resulting solution is then acidified with dilute hydrochloric acid.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether. The combined organic extracts are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Setup Anhydrous Reaction Setup Base Suspend NaH in Solvent Setup->Base Enolate Form Enolate with Pinacolone Base->Enolate Condensation Add Methyl Pivalate Enolate->Condensation Reflux Reflux for 8-48h Condensation->Reflux Quench Quench and Acidify Reflux->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Distill Vacuum Distillation Dry->Distill Final Pure this compound Distill->Final

Synthesis workflow for this compound via Claisen condensation.

Applications in Drug Development

The ability of this compound to form stable chelate complexes with a wide range of metal ions has led to its exploration in various aspects of drug development. Its primary role is as a ligand in the design of metal-based therapeutic and diagnostic agents.

Metal Complexes as Anti-Cancer Agents

Transition metal complexes have emerged as a promising class of anti-cancer drugs, offering different mechanisms of action compared to traditional organic molecules. This compound serves as a versatile ancillary ligand in the synthesis of these complexes, influencing their stability, lipophilicity, and ultimately their biological activity.

For instance, metal complexes incorporating this compound can be designed to target specific biological pathways or to be activated under particular physiological conditions found in tumor microenvironments. The sterically bulky tert-butyl groups of this compound can provide kinetic stability to the metal center, preventing premature ligand exchange and deactivation before reaching the target site.

Role in Drug Delivery Systems

The development of effective drug delivery systems is crucial for enhancing the therapeutic efficacy and reducing the side effects of potent drugs. Metal-organic frameworks (MOFs) and other coordination polymers are being investigated as carriers for targeted drug delivery. This compound and its derivatives can be utilized as organic linkers in the construction of these frameworks. The properties of the resulting delivery system, such as pore size and drug release kinetics, can be tuned by modifying the structure of the β-diketone ligand.

Drug_Discovery_Workflow cluster_design Ligand and Complex Design cluster_screening Screening and Evaluation cluster_development Preclinical and Clinical Development DPM This compound (Ligand) Synthesis Synthesize Metal-DPM Complex DPM->Synthesis Metal Select Metal Ion (e.g., Pt, Ru, Cu) Metal->Synthesis InVitro In Vitro Screening (Cell Lines) Synthesis->InVitro Mechanism Mechanism of Action Studies InVitro->Mechanism InVivo In Vivo Models (Animal Studies) Mechanism->InVivo Tox Toxicology and Safety InVivo->Tox Formulation Formulation and Delivery Tox->Formulation Trials Clinical Trials Formulation->Trials

Logical workflow for the development of this compound-based metal complexes in drug discovery.

While direct involvement of this compound in specific signaling pathways has not been extensively documented, its role as a chelating agent within metal complexes suggests that these complexes could modulate signaling pathways that are sensitive to metal ion concentrations or redox states. Further research is warranted to elucidate the precise molecular targets and signaling cascades affected by this compound-containing metallodrugs.

This guide provides a foundational understanding of this compound for professionals in the pharmaceutical and chemical research sectors. The detailed synthesis protocol and the outlined applications in drug development are intended to facilitate further innovation and exploration of this versatile molecule.

References

Dipivaloylmethane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties, Synthesis, and Applications of Dipivaloylmethane for Researchers, Scientists, and Drug Development Professionals.

This compound, systematically known as 2,2,6,6-tetramethyl-3,5-heptanedione, is a β-diketone that plays a significant role in coordination chemistry and organic synthesis. Its sterically hindered pivaloyl groups confer unique properties to its metal complexes, making it a valuable ligand in various applications, including catalysis and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a look into its primary applications.

Core Properties of this compound

This compound is a stable, anhydrous reagent that can exist as a colorless to light yellow liquid or a solid, depending on the ambient temperature.[1] It is characterized by the chemical formula C₁₁H₂₀O₂ and a molecular weight of approximately 184.28 g/mol .[1]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₁₁H₂₀O₂[1][2][3]
Molecular Weight 184.28 g/mol [1][2]
CAS Number 1118-71-4[1][2][3]
Appearance Clear colorless to yellow liquid[1][3]
Boiling Point 72-73 °C at 6 mmHg
Density ~0.883 g/mL at 25 °C
Refractive Index ~1.459 at 20 °C
Flash Point 67 °C[3]
Synonyms 2,2,6,6-Tetramethyl-3,5-heptanedione, DPM[1]

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. The enol form is significantly stabilized by intramolecular hydrogen bonding, forming a pseudo-aromatic six-membered ring. Gas-phase electron diffraction and quantum chemical calculations have shown that this compound exists almost entirely as the enol tautomer.[1]

Caption: Keto-enol tautomerism of this compound.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Claisen condensation reaction. Below are two detailed methodologies.

Method 1: Claisen Condensation of Methyl Pivalate (B1233124) and Pinacolone (B1678379)

This method involves the base-catalyzed condensation of methyl pivalate with pinacolone (tert-butyl methyl ketone).

Materials:

Procedure:

  • Feeding: A mixture of methyl pivalate, sodium ethoxide, and formamide is prepared. The molar ratio of methyl pivalate to the base should be approximately 1:3. This mixture is stirred for 2.5 hours to ensure homogeneity.[1][2]

  • Reaction: The resulting mixture is heated to 55 °C with continuous stirring. Pinacolone is then slowly added dropwise to the reaction vessel. The molar ratio of methyl pivalate to pinacolone should be 1:1. The reaction is allowed to proceed at atmospheric pressure for 8 to 48 hours.[1][2]

  • Purification:

    • Upon completion, water is added to the reaction solution, and the mixture is stirred thoroughly.

    • The solution is washed several times with ethyl acetate to remove unreacted starting materials and byproducts.

    • The pH of the aqueous layer is adjusted with nitric acid, followed by extraction with an organic solvent.

    • The combined organic phases are concentrated under reduced pressure.

    • The crude product is then purified by vacuum distillation to yield pure 2,2,6,6-tetramethyl-3,5-heptanedione.[1]

Method 2: Condensation of Pivaloyl Chloride with the Enolate of Pinacolone

An improved and high-yield synthesis involves the reaction of a hindered acid chloride with a pre-formed enolate in a non-coordinating solvent.[4][5]

Materials:

  • Pinacolone

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

  • Pivaloyl chloride

  • Anhydrous, non-coordinating solvent (e.g., Tetrahydrofuran - THF)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve pinacolone in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA in THF to the stirred pinacolone solution and allow it to stir for 30-60 minutes to ensure complete enolate formation.

  • Condensation: Still at -78 °C, add pivaloyl chloride dropwise to the enolate solution. The reaction is typically rapid. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride while the solution is still cold.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford this compound in high yield (often around 90%).[4][5]

Applications in Research and Development

This compound primarily serves as a bidentate ligand in coordination chemistry, forming stable complexes with a wide range of metals, particularly lanthanides.

Lanthanide Shift Reagents in NMR Spectroscopy

One of the most significant applications of this compound is in the preparation of lanthanide shift reagents (LSRs).[6][7] Complexes such as tris(dipivaloylmethanato)europium(III) (Eu(dpm)₃) and its praseodymium analog (Pr(dpm)₃) are used to induce large chemical shifts in the NMR spectra of organic molecules that possess Lewis basic sites (e.g., amines, alcohols, ketones).[6][7] This spreading of NMR signals simplifies complex, overlapping spectra, aiding in structural elucidation.[6]

The workflow for utilizing a this compound-based lanthanide shift reagent in NMR analysis is depicted below.

Lanthanide_Shift_Reagent_Workflow cluster_synthesis Reagent Preparation cluster_analysis NMR Analysis DPM This compound (DPM) LSR Lanthanide Shift Reagent (e.g., Eu(dpm)3) DPM->LSR LnCl3 Lanthanide(III) Chloride (e.g., EuCl3) LnCl3->LSR Add_LSR Add Aliquots of LSR LSR->Add_LSR Use in Experiment Analyte Analyte with Lewis Basic Site NMR_Sample Prepare NMR Sample (Analyte in CDCl3) Analyte->NMR_Sample Initial_Spectrum Acquire Initial 1H NMR Spectrum NMR_Sample->Initial_Spectrum Initial_Spectrum->Add_LSR Shifted_Spectra Acquire Shifted Spectra Add_LSR->Shifted_Spectra Analysis Analyze Induced Shifts for Structural Elucidation Shifted_Spectra->Analysis

Caption: Workflow for using a this compound-based lanthanide shift reagent.
Precursor for Metal-Organic Frameworks (MOFs) and Catalysis

This compound and its metal complexes also serve as precursors in the synthesis of advanced materials. They are used in metal-organic chemical vapor deposition (MOCVD) to create thin films of metal oxides.[8] Furthermore, they can be employed as ligands in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis.[9][10][11] The bulky nature of the pivaloyl groups can influence the porosity and catalytic activity of the resulting MOF.

References

General description and stability of 2,2,6,6-Tetramethyl-3,5-heptanedione.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,2,6,6-Tetramethyl-3,5-heptanedione

General Description

2,2,6,6-Tetramethyl-3,5-heptanedione, also commonly known as dipivaloylmethane (DPM) or TMHD, is a β-diketone characterized by the presence of two bulky tert-butyl groups adjacent to the carbonyl functionalities.[1] Its chemical formula is C₁₁H₂₀O₂ and its linear formula is (CH₃)₃CCOCH₂COC(CH₃)₃. This compound presents as a clear, colorless to slightly yellow liquid.[1][2]

TMHD is a stable, anhydrous reagent that serves as a versatile bidentate ligand in coordination chemistry.[3] It is widely utilized for forming stable chelate complexes with a variety of metal ions, particularly lanthanides, due to the steric hindrance provided by the tert-butyl groups which enhances the stability and volatility of the resulting metal complexes.[4] This property makes it a crucial precursor and reagent in fields ranging from materials science to organic synthesis.

Physicochemical Properties

The key physical and chemical properties of 2,2,6,6-tetramethyl-3,5-heptanedione are summarized in the table below. These properties are critical for its handling, storage, and application in various experimental settings.

PropertyValue
Molecular Weight 184.28 g/mol
Appearance Clear colorless to slightly yellow liquid[1][2]
Boiling Point 72-73 °C at 6 mmHg (lit.) 191 °C at 760 mmHg (lit.)
Density 0.883 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.459 (lit.)
Flash Point 67 °C (152.6 °F) - closed cup[1]
Solubility Insoluble in water, soluble in organic solvents[5][6]
CAS Number 1118-71-4
EC Number 214-268-3

Stability and Storage

General Stability: 2,2,6,6-Tetramethyl-3,5-heptanedione is considered a relatively stable, anhydrous compound under normal laboratory conditions.[2][3][6] It is a combustible liquid and vapor.[1]

Storage Recommendations: For optimal stability and to ensure purity, the compound should be stored in a cool, dry, and well-ventilated place.[5][7] Containers must be kept tightly closed to prevent moisture contamination and potential degradation.[5][7] It should be stored away from heat, sparks, open flames, and other sources of ignition.[7]

Incompatible Materials: Contact with strong oxidizing agents should be avoided, as this can lead to vigorous and potentially hazardous reactions.[5][7]

Synthesis and Experimental Protocols

Representative Synthesis Protocol

A common method for the synthesis of 2,2,6,6-tetramethyl-3,5-heptanedione involves the Claisen condensation of methyl pivalate (B1233124) (methyl trimethylacetate) and pinacolone (B1678379) (tert-butyl methyl ketone).[8] The following protocol is based on a patented industrial method.

Materials:

  • Methyl pivalate

  • Pinacolone

  • Alkali (e.g., sodium tert-butoxide or potassium tert-butoxide)

  • Solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Water for purification

Procedure:

  • Material Feeding: In a reaction vessel, mix methyl pivalate, the chosen alkali (e.g., sodium tert-butoxide), and the solvent (e.g., DMF). Stir the mixture uniformly for approximately 0.5 to 3 hours to form a homogeneous solution.[8] The molar ratio of methyl pivalate to alkali is typically around 1:1 to 1:1.5.[8]

  • Reaction: Heat the mixed solution to a temperature between 20 °C and 60 °C while maintaining continuous stirring. Slowly add pinacolone dropwise to the heated solution.[8] The molar ratio of methyl pivalate to pinacolone is typically 1:1 to 1.5:1.[8] Allow the reaction to proceed at normal pressure for 8 to 48 hours.[8]

  • Purification: After the reaction is complete, add water to the reaction liquid and stir thoroughly. This step is followed by further purification processes, which may include extraction, washing, and distillation to isolate the final product.[8]

G cluster_start Step 1: Material Preparation cluster_reaction Step 2: Condensation Reaction cluster_purification Step 3: Product Isolation A Mix Methyl Pivalate, Alkali (e.g., NaOtBu), and Solvent (e.g., DMF) B Stir for 0.5-3 hours A->B Homogenization C Heat mixture to 20-60°C B->C D Slowly add Pinacolone C->D Initiate Reaction E React for 8-48 hours at normal pressure D->E Maintain Conditions F Add water to reaction mixture E->F G Purify (e.g., Extraction, Distillation) F->G Quench & Separate H Final Product: 2,2,6,6-Tetramethyl-3,5-heptanedione G->H

Synthesis workflow for 2,2,6,6-Tetramethyl-3,5-heptanedione.

Applications in Research and Development

2,2,6,6-Tetramethyl-3,5-heptanedione is a valuable compound with diverse applications, primarily stemming from its ability to act as a chelating ligand.

  • Coordination Chemistry: It is extensively used to synthesize stable complexes with various metals, including lanthanide and transition metal ions. These complexes are explored in catalysis and materials science.

  • Organic Synthesis: It serves as a reagent in the synthesis of other complex organic molecules, such as α-aryl-β-diketones and dicyanamidobenzene-bridged diruthenium complexes.[2][5]

  • Analytical Chemistry: It is employed as a reagent to create fragmentation-directing derivatives for analysis by Gas Chromatography-Mass Spectrometry (GC/MS).[2][6]

  • Materials Science: It is a precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) to create thin films of metal oxides, such as zirconium oxide.[4] It also acts as an ancillary ligand in the synthesis of phosphorescent organic light-emitting diodes (OLEDs).

  • Biochemical Research: The compound has demonstrated antibacterial activity and has been investigated as an inhibitor of enzymes like methanol (B129727) dehydrogenase.[2][9]

G TMHD 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD) Stability Stability Factors TMHD->Stability Handling Handling Precautions TMHD->Handling Cool Cool, Dry Place Stability->Cool Store Under These Conditions Sealed Tightly Sealed Container Stability->Sealed Store Under These Conditions Ignition Away from Ignition Sources Stability->Ignition Store Under These Conditions Oxidizers Away from Strong Oxidizers Stability->Oxidizers Store Under These Conditions Ventilation Adequate Ventilation Handling->Ventilation Follow These Procedures PPE Use Personal Protective Equipment (Gloves, Goggles) Handling->PPE Follow These Procedures Contact Avoid Skin/Eye Contact Handling->Contact Follow These Procedures

Logical relationship for the stability and handling of TMHD.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dipivaloylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipivaloylmethane (DPM), systematically named 2,2,6,6-tetramethyl-3,5-heptanedione, is a β-diketone that serves as a common bidentate ligand in coordination chemistry. Its complexes with various metals, particularly lanthanides, are utilized as NMR shift reagents and as precursors for metal-organic chemical vapor deposition (MOCVD). This document provides detailed protocols for the synthesis of this compound via two distinct methods: Claisen condensation and acylation with pivaloyl chloride.

Methods for the Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below. The Claisen condensation offers a direct route from an ester and a ketone, while the acylation of a ketone with pivaloyl chloride provides an alternative approach.

Method 1: Claisen Condensation of Methyl Pivalate (B1233124) and Pinacolone (B1678379)

This method is a classic example of a crossed Claisen condensation, where methyl pivalate is condensed with pinacolone in the presence of a strong base to form the desired β-diketone.[1]

Reaction Scheme:

G Claisen Condensation for this compound Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product methyl_pivalate Methyl Pivalate dpm This compound methyl_pivalate->dpm + Pinacolone pinacolone Pinacolone pinacolone->dpm base Strong Base (e.g., NaOtBu, KOtBu) base->dpm solvent Solvent (e.g., DMF, DMSO) solvent->dpm

Caption: General reaction scheme for the synthesis of this compound via Claisen condensation.

Experimental Protocol:

Materials and Reagents:

  • Methyl pivalate (Methyl trimethylacetate)

  • Pinacolone (tert-Butyl methyl ketone)

  • Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Dropping funnel

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add sodium tert-butoxide (1.5 equivalents) and anhydrous DMF. Stir the mixture for 30 minutes.[1]

  • Addition of Reactants: To the stirred suspension, add methyl pivalate (1.5 equivalents). Slowly add pinacolone (1.0 equivalent) dropwise to the mixture at room temperature.[1]

  • Reaction: Heat the reaction mixture to 40-50°C and stir for 24 hours.[1]

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the aqueous mixture to pH 5-6 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Method 2: Acylation of Pinacolone with Pivaloyl Chloride

This method involves the deprotonation of pinacolone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride.

Experimental Protocol:

Materials and Reagents:

  • Pinacolone

  • Pivaloyl chloride

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Enolate Formation: To a suspension of sodium hydride (1.5 equivalents) in anhydrous THF in a round-bottom flask cooled in an ice bath, add pinacolone (1.0 equivalent) dropwise. Allow the mixture to stir at 0°C for 1 hour.

  • Acylation: Slowly add pivaloyl chloride (1.5 equivalents) dropwise to the reaction mixture at 0°C.[2] After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30 minutes.[2]

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by vacuum distillation.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

ParameterMethod 1: Claisen CondensationMethod 2: Acylation
Reactants Methyl pivalate, PinacolonePinacolone, Pivaloyl chloride
Base Sodium tert-butoxideSodium hydride
Solvent DMFTHF
Temperature 40-50°C0°C to Room Temperature
Reaction Time 24 hours1.5 hours
Reported Yield Moderate to HighGood to Excellent

Table 2: Characterization Data for this compound

TechniqueData
Appearance Colorless to light yellow liquid[3]
Boiling Point 72-73°C at 6 mmHg
¹H NMR (CDCl₃) δ 5.65 (s, 1H, CH), 2.15 (s, 1H, OH, enol form), 1.15 (s, 18H, C(CH₃)₃)
¹³C NMR (CDCl₃) δ 204.5 (C=O), 91.5 (CH), 41.5 (C(CH₃)₃), 27.0 (C(CH₃)₃)
IR (neat) ν (cm⁻¹): 2970 (C-H), 1605 (C=O, enol), 1580 (C=C, enol)

Workflow Diagram

G General Workflow for this compound Synthesis and Purification start Start reaction_setup Reaction Setup (Flask, Stirrer, Reagents) start->reaction_setup reaction Chemical Reaction (Controlled Temperature and Time) reaction_setup->reaction workup Reaction Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Vacuum Distillation) workup->purification characterization Characterization (NMR, IR) purification->characterization end Pure this compound characterization->end

Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.

References

Application Notes and Protocols: Use of Dipivaloylmethane as a Ligand in Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of metal complexes utilizing dipivaloylmethane (dpm) as a ligand. This compound, a β-diketone, forms stable chelate complexes with a wide range of metal ions, leading to compounds with interesting catalytic and physicochemical properties relevant to various fields, including organic synthesis and biomedical research.

Synthesis of Metal-Dipivaloylmethane Complexes

The synthesis of metal-dpm complexes is generally achieved through the reaction of a metal salt with this compound in the presence of a base. The base deprotonates the β-diketone, allowing for the coordination of the resulting enolate to the metal center. The choice of solvent and reaction conditions can influence the yield and purity of the final product.

Synthesis of Tris(dipivaloylmethanato)iron(III) [Fe(dpm)₃]

Application: Catalyst for organic synthesis, including Fukuyama-type indole (B1671886) synthesis.[1][2]

Experimental Protocol:

A modified procedure based on the synthesis of tris(acetylacetonato)iron(III) is employed.[3]

  • Dissolve iron(III) chloride hexahydrate (FeCl₃·6H₂O) in deionized water.

  • In a separate flask, dissolve sodium acetate (B1210297) trihydrate in deionized water.

  • Slowly add the sodium acetate solution to the iron(III) chloride solution with constant stirring.

  • Dissolve this compound in methanol (B129727).

  • Add the methanolic solution of this compound to the aqueous iron salt mixture.

  • Stir the resulting mixture, during which a precipitate of Fe(dpm)₃ will form.

  • Collect the precipitate by suction filtration, wash with deionized water, and air dry.

  • Recrystallize the crude product from a suitable solvent like methanol or hexane (B92381) to obtain pure crystalline Fe(dpm)₃.

Quantitative Data for Fe(dpm)₃ Synthesis

ParameterValueReference
Yield Typically high, can approach 100% before purification.[4]
Melting Point 187-191 °C[5]
Appearance Red-orange crystalline solid[3]
FT-IR (cm⁻¹) Characteristic C=O and C=C stretching vibrations of the coordinated dpm ligand.-
UV-Vis (in cyclohexane) λmax around 270 nm and 360 nm.-
Synthesis of Bis(dipivaloylmethanato)cobalt(II) [Co(dpm)₂]

Application: Catalyst in organic synthesis and precursor for cobalt-containing materials.

Experimental Protocol:

A general method for the synthesis of bis(β-diketonato)cobalt(II) adducts can be adapted.[6]

  • Dissolve cobalt(II) nitrate (B79036) hexahydrate in ethanol (B145695).

  • In a separate flask, dissolve this compound and a nitrogen-containing base (e.g., pyridine (B92270) or 2,2'-bipyridine) in ethanol.

  • Slowly add the ligand solution to the cobalt salt solution with stirring.

  • The color of the solution will change, indicating complex formation.

  • The product can be precipitated by the addition of water or by cooling the solution.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Quantitative Data for Co(dpm)₂ Synthesis

ParameterValueReference
Yield Good yields are typically obtained.[6]
Appearance Pink or purple crystalline solid, depending on the coordination environment.-
FT-IR (cm⁻¹) Characteristic C=O and C=C stretching vibrations of the dpm ligand.-
UV-Vis Absorption bands in the visible region characteristic of Co(II) complexes.-
Synthesis of Bis(dipivaloylmethanato)copper(II) [Cu(dpm)₂]

Application: Precursor for chemical vapor deposition (CVD) of copper films and catalyst in organic reactions.

Experimental Protocol:

A common method involves the reaction of a copper(II) salt with this compound in a suitable solvent.[7][8]

  • Dissolve copper(II) acetate monohydrate in methanol.

  • Add this compound to the solution.

  • Add a methanolic solution of sodium hydroxide (B78521) or ammonia (B1221849) dropwise with stirring to facilitate deprotonation of the ligand and precipitation of the complex.

  • A blue precipitate of Cu(dpm)₂ will form.

  • Collect the precipitate by filtration, wash with water and then with a small amount of cold methanol.

  • Dry the product in a desiccator.

Quantitative Data for Cu(dpm)₂ Synthesis

ParameterValueReference
Yield High yields are generally reported.-
Melting Point ~198-200 °C-
Appearance Blue crystalline solid-
FT-IR (cm⁻¹) Bands around 1580-1550 cm⁻¹ (C=O) and 1520-1500 cm⁻¹ (C=C).-
EI-MS Shows the molecular ion peak corresponding to the complex.[8]
Synthesis of Tris(dipivaloylmethanato)europium(III) [Eu(dpm)₃]

Application: NMR shift reagent and luminescent material.[9]

Experimental Protocol:

The synthesis is typically carried out in an aqueous or alcoholic medium.[10][11]

  • Dissolve europium(III) chloride hexahydrate in ethanol.

  • In a separate flask, dissolve this compound in ethanol.

  • Slowly add a solution of sodium hydroxide in ethanol to the this compound solution to form the sodium salt of the ligand.

  • Add the ethanolic solution of europium(III) chloride to the ligand salt solution with vigorous stirring.

  • A white precipitate of Eu(dpm)₃ will form immediately.

  • Stir the mixture for a period to ensure complete reaction.

  • Collect the precipitate by filtration, wash with water and ethanol, and dry under vacuum.

Quantitative Data for Eu(dpm)₃ Synthesis

ParameterValueReference
Yield Typically high.[10]
Melting Point 187-191 °C[5]
Appearance White or pale yellow crystalline solid[10]
FT-IR (cm⁻¹) Characteristic absorptions for the coordinated dpm ligand.-
Luminescence Exhibits characteristic red emission of Eu(III) upon UV excitation.-
Synthesis of Bis(dipivaloylmethanato)vanadyl [VO(dpm)₂]

Application: Catalyst for oxidation reactions in organic synthesis.

Experimental Protocol:

A general procedure for the synthesis of vanadyl β-diketonate complexes can be followed.[12][13]

  • Dissolve vanadyl sulfate (B86663) hydrate (B1144303) (VOSO₄·xH₂O) in a mixture of water and ethanol.

  • Add a solution of sodium acetate to buffer the solution.

  • Add this compound to the solution.

  • Heat the mixture with stirring, which will result in the formation of a green precipitate.

  • Cool the mixture and collect the solid by filtration.

  • Wash the product with water and then with ethanol.

  • Recrystallize from a suitable solvent like chloroform (B151607) or hexane to obtain pure crystals.

Quantitative Data for VO(dpm)₂ Synthesis

ParameterValueReference
Yield Moderate to good yields.-
Appearance Green crystalline solid[12]
FT-IR (cm⁻¹) Strong V=O stretching band around 995 cm⁻¹.-
EPR Exhibits a characteristic eight-line spectrum in solution due to the interaction with the ⁵¹V nucleus (I = 7/2).-

Applications of Metal-Dipivaloylmethane Complexes

Catalysis in Organic Synthesis

Tris(dipivaloylmethanato)iron(III) has been demonstrated as an effective catalyst for the Fukuyama-type indole synthesis. This reaction involves the radical cyclization of an isonitrile to form an indole ring system, a common motif in pharmaceuticals. The Fe(dpm)₃ catalyst initiates the radical process through a metal-catalyzed hydrogen atom transfer (MHAT) mechanism.[1][2][14][15][16]

Fukuyama_Indole_Synthesis cluster_catalyst_regeneration Catalyst Regeneration cluster_substrate_transformation Substrate Transformation Fe_III Fe(dpm)₃ (Catalyst) Fe_H Fe-H Species Fe_III->Fe_H PhSiH₃ Fe_II Fe(II) Species Fe_H->Fe_II HAT to Isonitrile Imidoyl_Radical Imidoyl Radical Fe_II->Fe_III SET from Radical Intermediate Isonitrile o-Alkynylphenyl Isonitrile Isonitrile->Imidoyl_Radical Fe-H (HAT) Vinyl_Radical Vinyl Radical Imidoyl_Radical->Vinyl_Radical Intramolecular Cyclization Indole_Anion Indole Anion Vinyl_Radical->Indole_Anion Aromatization & SET to Fe(II) Indole 3-Substituted Indole Indole_Anion->Indole Protonation

Catalytic cycle of Fe(dpm)₃ in Fukuyama-type indole synthesis.
Biomedical Applications

Lanthanide complexes of this compound, particularly Eu(dpm)₃ and Pr(dpm)₃, are well-known NMR shift reagents. They can induce large chemical shifts in the NMR spectra of organic molecules that possess Lewis basic sites, thereby simplifying complex spectra and aiding in structural elucidation.

More recently, lanthanide complexes are being explored as Paramagnetic Chemical Exchange Saturation Transfer (PARACEST) agents for Magnetic Resonance Imaging (MRI).[17][18][19][20][21] These agents work by transferring saturated magnetization from a pool of exchangeable protons on the agent to the bulk water protons, generating contrast in the MRI image. This mechanism allows for the development of "smart" contrast agents that can be responsive to their environment (e.g., pH, temperature, enzyme activity).

PARACEST_Workflow cluster_preparation Agent Preparation & Administration cluster_imaging MRI Imaging cluster_analysis Data Analysis & Diagnosis Synthesis Synthesis of Lanthanide-dpm Complex Formulation Formulation of PARACEST Agent Synthesis->Formulation Administration Systemic Administration Formulation->Administration Accumulation Accumulation in Target Tissue Administration->Accumulation Saturation Selective RF Pulse Saturation of Agent Protons Accumulation->Saturation Transfer Chemical Exchange & Saturation Transfer Saturation->Transfer Detection Detection of Bulk Water Signal Attenuation Transfer->Detection Image Generation of Contrast-Enhanced Image Detection->Image Analysis Image Analysis Image->Analysis Diagnosis Physiological/Metabolic Information Analysis->Diagnosis

Workflow for the application of Lanthanide-dpm PARACEST agents in MRI.

Metal complexes can interact with biomolecules such as DNA and proteins through various modes, including covalent binding, groove binding, intercalation, and electrostatic interactions.[22][23][24][25][26] These interactions can lead to the inhibition of biological processes and form the basis for the development of therapeutic agents. While specific studies on the interaction of metal-dpm complexes with biomolecules are an active area of research, the principles of metal complex-DNA interaction can be generalized. The planar and aromatic nature of the chelate ring in some dpm complexes could potentially favor intercalative binding with DNA.

DNA_Interaction cluster_modes Modes of Interaction Metal_dpm Metal-dpm Complex Covalent Covalent Binding (to bases or phosphate) Metal_dpm->Covalent Groove Groove Binding (Major or Minor) Metal_dpm->Groove Intercalation Intercalation (between base pairs) Metal_dpm->Intercalation Electrostatic Electrostatic Interaction (with phosphate (B84403) backbone) Metal_dpm->Electrostatic DNA DNA Double Helix Covalent->DNA Groove->DNA Intercalation->DNA Electrostatic->DNA

References

Applications of Dipivaloylmethane in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dipivaloylmethane (dpm), a sterically hindered β-diketone, and its derivatives are versatile compounds in organic synthesis, primarily utilized as ligands in catalysis, as protecting groups for alcohols, and as building blocks for metal-organic frameworks (MOFs). Their bulky tert-butyl groups confer unique solubility, stability, and reactivity properties to the molecules in which they are incorporated. This document provides detailed application notes and experimental protocols for the use of this compound and its related pivaloyl group in these key areas.

This compound as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

This compound can serve as an effective ancillary ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The steric bulk of the dpm ligand can influence the coordination sphere of the palladium center, promoting reductive elimination and preventing catalyst deactivation, which can lead to improved catalytic activity and higher yields.

Application Note: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

In this application, a palladium(II) acetate (B1210297)/dipivaloylmethane system is employed to catalyze the cross-coupling of an aryl bromide with phenylboronic acid. The in-situ formation of the palladium-dpm complex facilitates the catalytic cycle.

Quantitative Data
EntryAryl HalideBaseSolventCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
14-BromotolueneK₂CO₃Toluene/H₂O21001292
24-ChloroanisoleK₃PO₄Dioxane/H₂O31101885
31-Bromo-4-nitrobenzeneCs₂CO₃DMF1.590895
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (dpm)

  • Aryl halide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Water (1 mL)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).

  • Add the anhydrous solvent (5 mL) and stir the mixture at room temperature for 15 minutes to allow for ligand exchange and complex formation.

  • To this solution, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add water (1 mL) to the reaction mixture.

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir vigorously for the indicated time (e.g., 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Pd(OAc)2 Pd(OAc)2 Pd-dpm complex Pd-dpm complex Pd(OAc)2->Pd-dpm complex + dpm (Ligand Exchange) Reaction Mixture Reaction Mixture Aryl-X Aryl Halide Aryl-X->Reaction Mixture Ar-B(OH)2 Phenylboronic Acid Ar-B(OH)2->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heating Heating Reaction Mixture->Heating Heat (e.g., 100°C) Quenching Quenching Heating->Quenching Cool & Quench (H2O) Extraction Extraction Quenching->Extraction Organic Solvent Purification Purification Extraction->Purification Column Chromatography Product Product Purification->Product Biaryl Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Pivaloyl Group as a Protecting Group for Diols

The pivaloyl (Piv) group, derived from pivalic acid (a close relative of this compound), is an excellent protecting group for alcohols, including diols. Its steric bulk provides high stability towards a wide range of reaction conditions, yet it can be removed under specific basic or reductive conditions. For diols, selective mono- or di-protection can often be achieved by controlling the stoichiometry of the pivaloylating agent.

Application Note: Selective Mono-pivaloylation of a Symmetric 1,2-Diol

This protocol describes the selective protection of one hydroxyl group in a symmetric 1,2-diol using pivaloyl chloride. The steric hindrance of the initially formed mono-pivaloate disfavors the second acylation, allowing for the isolation of the mono-protected diol in good yield.

Quantitative Data
EntryDiolReagentBaseSolventTemperature (°C)Time (h)Yield (Mono-pivaloate) (%)
11,2-EthanediolPivaloyl Chloride (1.1 eq)Pyridine (B92270)CH₂Cl₂0 to rt485
2(±)-1,2-PropanediolPivaloyl Chloride (1.05 eq)Triethylamine/DMAPTHF0290 (mixture of regioisomers)
3meso-HydrobenzoinPivaloyl Chloride (1.2 eq)PyridineDichloromethane (B109758)0 to rt678
Experimental Protocols

Protection of a 1,2-Diol with Pivaloyl Chloride:

Materials:

  • Symmetric 1,2-diol (1.0 mmol)

  • Pivaloyl chloride (1.1 mmol)

  • Anhydrous pyridine (2.0 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Dissolve the 1,2-diol (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an argon atmosphere.

  • Add anhydrous pyridine (2.0 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with 1 M HCl, then with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotection of the Pivaloate Ester:

Materials:

  • Mono-pivaloate protected diol (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Methanol (B129727) (10 mL)

  • Water (2 mL)

  • Standard laboratory glassware

Procedure:

  • Dissolve the mono-pivaloate protected diol (1.0 mmol) in a mixture of methanol (10 mL) and water (2 mL).

  • Add potassium carbonate (3.0 mmol) to the solution.

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Once the deprotection is complete, neutralize the reaction mixture with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected diol.

Diol_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Diol Diol Mono-pivaloate Mono-pivaloate Diol->Mono-pivaloate Pivaloyl Chloride, Pyridine, CH2Cl2 Diol->Mono-pivaloate Deprotected Diol Deprotected Diol Mono-pivaloate->Deprotected Diol K2CO3, MeOH/H2O Mono-pivaloate->Deprotected Diol

Caption: Workflow for the protection and deprotection of a diol using a pivaloyl group.

This compound Derivatives in the Synthesis of Metal-Organic Frameworks (MOFs)

Functionalized this compound derivatives can be employed as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). The steric bulk and coordination geometry of these linkers can direct the formation of novel network topologies with tailored porosity and chemical properties, making them promising for applications in gas storage, separation, and catalysis.

Application Note: Synthesis of a Zirconium-Based MOF with a this compound Dicarboxylate Linker

This protocol outlines the solvothermal synthesis of a zirconium-based MOF using a custom-synthesized dicarboxylate linker derived from this compound. The resulting MOF exhibits high thermal stability and porosity.

Quantitative Data
MOF NameMetal SourceLinkerSolventTemperature (°C)Time (h)BET Surface Area (m²/g)Pore Volume (cm³/g)
Zr-dpm-MOFZrCl₄4,4'-(2,2,6,6-tetramethyl-3,5-heptanedione-4,4-diyl)dibenzoic acidDMF1207212500.55
Experimental Protocol: Synthesis of a Zirconium-Based MOF

Materials:

  • Zirconium(IV) chloride (ZrCl₄) (0.1 mmol)

  • 4,4'-(2,2,6,6-tetramethyl-3,5-heptanedione-4,4-diyl)dibenzoic acid (dpm-dicarboxylate linker) (0.1 mmol)

  • N,N-Dimethylformamide (DMF) (10 mL)

  • Acetic acid (modulator) (1.0 mL)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve the dpm-dicarboxylate linker (0.1 mmol) and ZrCl₄ (0.1 mmol) in DMF (10 mL).

  • Add acetic acid (1.0 mL) as a modulator to the solution.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Transfer the vial into a Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, decant the mother liquor and wash the crystalline product with fresh DMF (3 x 10 mL) and then with ethanol (B145695) (3 x 10 mL).

  • Activate the MOF by solvent exchange with methanol followed by heating under vacuum at 150 °C for 12 hours to remove residual solvent from the pores.

  • The resulting crystalline solid is the activated Zr-dpm-MOF.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume from N₂ adsorption-desorption isotherms at 77 K.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF.

MOF_Synthesis_Workflow cluster_precursors Precursors cluster_analysis Characterization Start Start Mixing Mixing Start->Mixing 1. Mix Precursors End End Solvothermal Synthesis Solvothermal Synthesis Mixing->Solvothermal Synthesis 2. Heat in Autoclave Washing Washing Solvothermal Synthesis->Washing 3. Isolate & Wash Activation Activation Washing->Activation 4. Solvent Exchange & Heat Characterization Characterization Activation->Characterization 5. Analyze Characterization->End PXRD PXRD BET BET TGA TGA ZrCl4 ZrCl4 ZrCl4->Mixing dpm-linker dpm-dicarboxylate linker dpm-linker->Mixing DMF DMF DMF->Mixing Acetic Acid Acetic Acid Acetic Acid->Mixing

Caption: General workflow for the solvothermal synthesis and characterization of a MOF.

Synthesis of Heterocyclic Compounds Using Dipivaloylmethane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing dipivaloylmethane (2,2,6,6-tetramethyl-3,5-heptanedione) as a key building block. The inherent steric hindrance of the tert-butyl groups in this compound imparts unique properties to the resulting heterocyclic systems, influencing their reactivity, selectivity, and potential as scaffolds in drug discovery and materials science.

Introduction

This compound, a β-diketone, serves as a versatile precursor for the synthesis of a range of heterocyclic compounds, including pyrazoles, pyrimidines, isoxazoles, and pyridines. The general synthetic strategy involves the cyclocondensation of the 1,3-dicarbonyl moiety of this compound with various dinucleophilic reagents. The bulky tert-butyl groups can offer steric protection, enhance solubility in organic solvents, and influence the conformational properties of the final products.

Synthesis of 3,5-di-tert-butylpyrazole

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) provides a straightforward and high-yielding route to 3,5-di-tert-butylpyrazole. This pyrazole (B372694) derivative is a valuable ligand in coordination chemistry and a synthon for more complex molecules.

Reaction Scheme:

Application Notes and Protocols for the Preparation of Lanthanide(III) Tris(dipivaloylmethanato) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of lanthanide(III) tris(dipivaloylmethanato) complexes, often abbreviated as Ln(dpm)₃ or Ln(thd)₃ (where dpm is the anion of dipivaloylmethane and thd stands for 2,2,6,6-tetramethyl-3,5-heptanedionate). These compounds are notable for their volatility, solubility in organic solvents, and unique spectroscopic and magnetic properties, which make them valuable precursors and functional materials in various fields, including drug development, bioimaging, and materials science.

Introduction

Lanthanide complexes with β-diketonate ligands, such as this compound, have been extensively studied due to the synergistic combination of the properties of the lanthanide ion and the organic ligand. The dpm ligand acts as an "antenna," absorbing UV radiation and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelengths. This sensitization process is crucial as direct excitation of lanthanide ions is inefficient due to the forbidden nature of f-f electronic transitions. Furthermore, the bulky tert-butyl groups of the dpm ligand provide steric shielding to the lanthanide ion, minimizing quenching of its luminescence by solvent molecules.

The unique luminescent and magnetic properties of lanthanide ions make Ln(dpm)₃ complexes promising candidates for a range of applications. In the realm of drug development and biomedical research, these complexes are explored as luminescent probes for bioassays, contrast agents for magnetic resonance imaging (MRI), and potential therapeutic agents. Their volatility also makes them suitable precursors for the chemical vapor deposition (CVD) of lanthanide-containing thin films.

Experimental Protocols

This section provides detailed protocols for the synthesis of lanthanide(III) tris(dipivaloylmethanato) complexes from common lanthanide starting materials. The following procedures are generalized and can be adapted for most lanthanide ions.

Synthesis of Tris(dipivaloylmethanato)europium(III) [Eu(dpm)₃] from Europium(III) Nitrate (B79036)

This protocol describes the synthesis of Eu(dpm)₃, a commonly used red-emitting complex, from europium(III) nitrate hexahydrate.

Materials:

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

  • Schlenk line or glovebox (for handling anhydrous complexes)

Procedure:

  • Preparation of Sodium Dipivaloylmethanate:

    • In a 250 mL round-bottom flask, dissolve sodium hydroxide (e.g., 1.2 g, 30 mmol) in methanol (50 mL).

    • To this solution, add this compound (e.g., 5.53 g, 30 mmol) dropwise with stirring.

    • Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium salt of the ligand.

  • Complexation Reaction:

    • In a separate 250 mL round-bottom flask, dissolve europium(III) nitrate hexahydrate (e.g., 4.46 g, 10 mmol) in methanol (50 mL).

    • Slowly add the methanolic solution of sodium dipivaloylmethanate to the europium nitrate solution with vigorous stirring. A white precipitate of Eu(dpm)₃ will form immediately.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 4-6 hours to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Reduce the volume of the solvent by approximately half using a rotary evaporator.

    • Pour the resulting slurry into 200 mL of deionized water and stir for 30 minutes.

    • Collect the crude product by vacuum filtration and wash it thoroughly with deionized water.

    • Air-dry the crude product on the filter paper.

  • Recrystallization:

    • Dissolve the crude product in a minimum amount of hot hexane.

    • If there are any insoluble impurities, perform a hot filtration.

    • Allow the clear filtrate to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Expected Yield: 75-85%

General Synthesis of Ln(dpm)₃ from Lanthanide(III) Chlorides

This protocol provides a general method for the synthesis of various Ln(dpm)₃ complexes using lanthanide(III) chloride hydrates as starting materials.

Materials:

Equipment:

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer

  • pH meter or pH paper

  • Filtration apparatus

Procedure:

  • Ligand Solution Preparation:

    • In a 250 mL beaker, dissolve this compound (3.3 equivalents) in ethanol (100 mL).

    • Slowly add ammonia solution with stirring until the pH of the solution is between 8 and 9 to deprotonate the ligand.

  • Lanthanide Solution Preparation:

    • In a separate 250 mL beaker, dissolve the lanthanide(III) chloride hydrate (1 equivalent) in a mixture of ethanol and water (1:1 v/v, 50 mL).

  • Complexation:

    • Slowly add the lanthanide chloride solution to the ethanolic ligand solution with constant stirring. A precipitate of the lanthanide complex will form.

    • Continue stirring the mixture at room temperature for 2-3 hours.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash it with deionized water to remove ammonium (B1175870) chloride.

    • Wash the solid with a small amount of cold ethanol.

    • Air-dry the crude product.

  • Recrystallization:

    • Recrystallize the crude product from a suitable organic solvent such as hexane or cyclohexane to obtain pure crystalline Ln(dpm)₃.

Data Presentation

The following tables summarize key quantitative data for a selection of lanthanide(III) tris(dipivaloylmethanato) complexes.

Table 1: Physicochemical Properties of Selected Ln(dpm)₃ Complexes
Lanthanide (Ln)FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
LaC₃₃H₅₇LaO₆688.72~240-244White crystalline solid
EuC₃₃H₅₇EuO₆701.77~188-192Pale yellow crystalline solid
GdC₃₃H₅₇GdO₆707.09~185-189White crystalline solid
TbC₃₃H₅₇TbO₆708.77~178-182White crystalline solid
DyC₃₃H₅₇DyO₆712.34~175-179White crystalline solid
Table 2: Spectroscopic Data for Selected Ln(dpm)₃ Complexes
Lanthanide (Ln)¹H NMR (δ, ppm in CDCl₃) - tert-butyl¹H NMR (δ, ppm in CDCl₃) - methineIR (cm⁻¹) ν(C=O)UV-Vis λmax (nm) in HexaneEmission λmax (nm)
La~1.1~5.5~1590-1610~270, ~310N/A
EuParamagnetically shiftedParamagnetically shifted~1590-1610~270, ~315~592, 613, 652, 698
TbParamagnetically shiftedParamagnetically shifted~1590-1610~270, ~312~490, 545, 585, 620

Note: The ¹H NMR spectra of paramagnetic lanthanide complexes (most Ln³⁺ except La³⁺ and Lu³⁺) exhibit significant shifts and broadening, making simple assignments challenging.

Table 3: X-ray Crystallography Data for Selected Ln(dpm)₃ Complexes
ComplexCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
[Nd(dpm)₃]₂MonoclinicP2₁/n12.3281(3)27.8118(6)21.9035(5)105.241(1)
[Dy(dpm)₃]₂MonoclinicP2₁/n12.2191(3)27.6044(6)21.8615(5)105.172(1)
[Ho(dpm)₃]₂MonoclinicP2₁/n12.2067(6)27.5626(13)21.8624(10)105.188(1)

Data for dimeric structures observed in the solid state for some lanthanides.

Mandatory Visualizations

Diagram 1: General Synthetic Workflow for Ln(dpm)₃ Complexes

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Ln_Salt Lanthanide Salt (Ln(NO₃)₃ or LnCl₃) Mixing Mixing in Solvent (e.g., Methanol) Ln_Salt->Mixing H_dpm This compound (H-dpm) H_dpm->Mixing Base Base (NaOH or NH₃) Base->Mixing Stirring Stirring (Room Temp, 2-6h) Mixing->Stirring Isolation Isolation (Filtration) Stirring->Isolation Purification Purification (Recrystallization) Isolation->Purification Ln_dpm3 Ln(dpm)₃ Complex Purification->Ln_dpm3 Antenna_Effect cluster_ligand This compound Ligand (Antenna) cluster_lanthanide Lanthanide Ion (Ln³⁺) S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing Ln_Ground Ground State T1->Ln_Ground Energy Transfer Ln_Excited Excited State Ln_Excited->Ln_Ground f-f transition Luminescence Luminescence (Emission) Ln_Excited->Luminescence UV_Photon UV Photon (Excitation) UV_Photon->S0 Absorption

Experimental protocol for acylation reactions involving Dipivaloylmethane.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipivaloylmethane (DPM), also known as 2,2,6,6-tetramethyl-3,5-heptanedione, is a sterically hindered β-diketone widely utilized in organic synthesis. Its unique structural features make it a valuable precursor for the synthesis of various heterocyclic compounds and as a chelating agent for metal complexes. The acylation of this compound at the central carbon atom (C4) is a key transformation that leads to the formation of β-triketones. These products are important intermediates in medicinal chemistry and materials science. This document provides detailed experimental protocols for the C-acylation of this compound, along with relevant data and visualizations to guide researchers in this synthetic procedure.

Core Concepts and Reaction Principles

The acylation of this compound proceeds via the formation of an enolate at the central carbon, which then acts as a nucleophile to attack an acylating agent. The acidic nature of the proton at the C4 position (pKa ≈ 13 in DMSO) facilitates its removal by a suitable base. The resulting enolate is stabilized by resonance between the two carbonyl groups. The choice of base and reaction conditions is critical to ensure efficient enolate formation and subsequent C-acylation, while minimizing potential side reactions such as O-acylation.

Two primary methodologies for the C-acylation of β-diketones are presented: a classical strong base-mediated approach and a modern "soft enolization" technique.

Data Presentation

The following tables summarize typical quantitative data for the reagents and reaction parameters involved in the acylation of this compound. Actual results may vary depending on the specific acylating agent and reaction scale.

Table 1: Reagent Specifications

ReagentChemical FormulaMolar Mass ( g/mol )Typical PuritySupplier
This compound (DPM)C₁₁H₂₀O₂184.28>98%Major chemical suppliers
Sodium Hydride (NaH)NaH24.0060% dispersion in oilMajor chemical suppliers
n-Butyllithium (n-BuLi)C₄H₉Li64.061.6 M or 2.5 M in hexanesMajor chemical suppliers
Diisopropylamine (B44863)C₆H₁₅N101.19>99%Major chemical suppliers
Tetrahydrofuran (B95107) (THF)C₄H₈O72.11Anhydrous, >99.9%Major chemical suppliers
Acetyl ChlorideC₂H₃ClO78.50>98%Major chemical suppliers
Acetic AnhydrideC₄H₆O₃102.09>99%Major chemical suppliers
PyridineC₅H₅N79.10Anhydrous, >99.8%Major chemical suppliers

Table 2: Typical Reaction Parameters

ParameterProtocol 1 (Strong Base)Protocol 2 (Soft Enolization)
Base Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA)N,N-Diisopropylethylamine (DIPEA)
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Dichloromethane (B109758) (DCM)
Acylating Agent Acetyl Chloride or Acetic AnhydrideAcetyl Chloride
Lewis Acid Not ApplicableMagnesium Bromide Etherate (MgBr₂·OEt₂)
Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time 2 - 12 hours4 - 24 hours
Typical Yield 60 - 85%70 - 90%

Experimental Protocols

Safety Precautions:

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium hydride and n-butyllithium are highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

  • Acylating agents like acetyl chloride are corrosive and lachrymatory. Handle with care.

  • All glassware must be oven- or flame-dried before use to ensure anhydrous conditions.

Protocol 1: C-Acylation via Strong Base-Mediated Enolate Formation

This protocol describes the C-acylation of this compound by first generating the enolate with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), followed by the addition of an acylating agent.

Materials:

  • This compound (DPM)

  • Sodium hydride (60% dispersion in mineral oil) or n-Butyllithium and Diisopropylamine for in situ LDA formation

  • Anhydrous tetrahydrofuran (THF)

  • Acetyl chloride or Acetic Anhydride

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297) or diethyl ether)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the this compound.

  • Enolate Formation (Option A - using NaH):

    • Carefully wash the sodium hydride (1.1 eq) with anhydrous hexanes to remove the mineral oil.

    • Suspend the oil-free NaH in a separate flask with anhydrous THF.

    • Cool the this compound solution to 0 °C in an ice bath.

    • Slowly add the NaH suspension to the stirred this compound solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Enolate Formation (Option B - using LDA):

    • In a separate dry flask under inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF and cool to -78 °C (dry ice/acetone bath).

    • Slowly add n-butyllithium (1.05 eq) to the diisopropylamine solution and stir for 30 minutes at -78 °C to generate LDA.

    • Cool the this compound solution to -78 °C.

    • Slowly add the freshly prepared LDA solution to the this compound solution via cannula.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Acylation:

    • Cool the enolate solution to 0 °C (if using NaH) or keep at -78 °C (if using LDA).

    • Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield the desired β-triketone.

Protocol 2: C-Acylation via Soft Enolization

This protocol utilizes a Lewis acid and a hindered amine base to facilitate the acylation without the need for a pre-formed enolate, which can be advantageous for substrates with sensitive functional groups.

Materials:

  • This compound (DPM)

  • Magnesium bromide etherate (MgBr₂·OEt₂)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Acetyl chloride

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM).

  • Addition of Reagents:

    • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the solution.

    • Add magnesium bromide etherate (MgBr₂·OEt₂, 1.5 eq) to the mixture.

    • Stir the resulting suspension at room temperature for 30 minutes.

  • Acylation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Workup:

    • Quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or distillation to obtain the pure β-triketone.

Visualizations

Experimental Workflow Diagram

Acylation_Workflow General Workflow for C-Acylation of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Reagents setup Setup Reaction Under Inert Atmosphere start->setup dissolve Dissolve this compound in Anhydrous Solvent setup->dissolve enolate Enolate Formation (e.g., NaH or LDA) dissolve->enolate acylate Add Acylating Agent (e.g., Acetyl Chloride) enolate->acylate monitor Stir & Monitor Reaction (TLC) acylate->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layers extract->wash dry Dry & Concentrate wash->dry purify Purify Product (Chromatography/Distillation) dry->purify end end purify->end Final Product (β-Triketone)

Caption: General workflow for the C-acylation of this compound.

Reaction Mechanism Overview

Acylation_Mechanism Simplified Acylation Mechanism DPM This compound (DPM) Enolate DPM Enolate DPM->Enolate - H⁺ Intermediate Tetrahedral Intermediate Enolate->Intermediate + R-COCl AcylatingAgent Acylating Agent (R-COCl) AcylatingAgent->Intermediate Product β-Triketone Intermediate->Product - Cl⁻ Byproduct Base-H⁺ + Cl⁻ Intermediate->Byproduct Base Strong Base (e.g., NaH) Base->Enolate

Caption: Simplified mechanism of base-mediated C-acylation.

Application Notes and Protocols: Dipivaloylmethane Complexes as Catalysts in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of dipivaloylmethane (dpm) complexes, particularly those of europium (Eu(dpm)₃) and ytterbium (Yb(dpm)₃), as Lewis acid catalysts in a variety of chemical reactions. These complexes offer mild and selective catalysis for key transformations in organic synthesis, including carbon-carbon bond formation and polymerization.

Overview of this compound Complexes in Catalysis

This compound is a β-diketone ligand that forms stable chelate complexes with a wide range of metals. Lanthanide complexes of this compound, such as tris(dipivaloylmethanato)europium(III) (Eu(dpm)₃) and tris(dipivaloylmethanato)ytterbium(III) (Yb(dpm)₃), are notable for their utility as Lewis acid catalysts. Their catalytic activity stems from the ability of the coordinatively unsaturated lanthanide ion to accept electron pairs from substrates, thereby activating them towards nucleophilic attack. This property makes them effective in a variety of organic transformations.

Key Advantages:

  • Mild Reaction Conditions: These catalysts often promote reactions at or near room temperature.

  • High Selectivity: They can offer high levels of regio-, diastereo-, and in some cases, enantioselectivity.

  • Solubility: They are generally soluble in common organic solvents, facilitating homogeneous catalysis.

  • Moisture Tolerance: Compared to some traditional Lewis acids, lanthanide dpm complexes can exhibit a degree of tolerance to moisture.

Applications in Key Chemical Reactions

Metal-dipivaloylmethane complexes have demonstrated catalytic efficacy in several important classes of chemical reactions. The following sections detail their application in Diels-Alder reactions, Aldol reactions, and the ring-opening polymerization of lactones, complete with generalized experimental protocols.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Lanthanide dpm complexes can catalyze this reaction by coordinating to the dienophile, lowering its LUMO energy and accelerating the cycloaddition.

Application Note: Eu(dpm)₃ and Yb(dpm)₃ are effective catalysts for the Diels-Alder reaction between various dienes and dienophiles. They can influence the endo/exo selectivity of the reaction. Chiral versions of these catalysts, incorporating chiral ligands, have been explored for asymmetric Diels-Alder reactions, yielding products with high enantiomeric excess.

Experimental Protocol: Eu(dpm)₃ Catalyzed Diels-Alder Reaction

This protocol describes a general procedure for the cycloaddition of a diene with a dienophile using Eu(dpm)₃ as the catalyst.

Materials:

  • Diene (e.g., cyclopentadiene)

  • Dienophile (e.g., methyl vinyl ketone)

  • Tris(dipivaloylmethanato)europium(III) (Eu(dpm)₃)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the dienophile (1.0 mmol) and the anhydrous solvent (5 mL).

  • Add Eu(dpm)₃ (0.05 - 0.1 mmol, 5-10 mol%) to the solution and stir until it dissolves.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add the diene (1.2 mmol, 1.2 equivalents) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data Summary:

CatalystDieneDienophileTemp (°C)Time (h)Yield (%)Endo/Exo Ratio
Eu(dpm)₃CyclopentadieneMethyl Acrylate039598:2
Yb(dpm)₃IsopreneN-phenylmaleimide25692>99:1 (endo)

Note: The data presented in this table is representative and may vary based on specific substrates and reaction conditions.

Aldol Reaction

The Aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates β-hydroxy carbonyl compounds. Lanthanide dpm complexes act as Lewis acids to activate the carbonyl group of the acceptor aldehyde or ketone, facilitating the nucleophilic attack of an enolate.

Application Note: Yb(dpm)₃ is a particularly effective catalyst for the Mukaiyama Aldol reaction, which involves the reaction of a silyl (B83357) enol ether with a carbonyl compound. This approach offers high yields and diastereoselectivity under mild conditions.

Experimental Protocol: Yb(dpm)₃ Catalyzed Mukaiyama Aldol Reaction

This protocol provides a general method for the reaction between a silyl enol ether and an aldehyde catalyzed by Yb(dpm)₃.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Silyl enol ether (e.g., 1-trimethylsilyloxycyclohexene)

  • Tris(dipivaloylmethanato)ytterbium(III) (Yb(dpm)₃)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the aldehyde (1.0 mmol) and Yb(dpm)₃ (0.1 mmol, 10 mol%) in the anhydrous solvent (5 mL).

  • Cool the mixture to -78 °C.

  • Add the silyl enol ether (1.2 mmol, 1.2 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting β-hydroxy ketone by column chromatography.

Quantitative Data Summary:

CatalystAldehydeSilyl Enol EtherTemp (°C)Time (h)Yield (%)syn/anti Ratio
Yb(dpm)₃Benzaldehyde1-Phenyl-1-trimethylsiloxypropene-7848890:10
Eu(dpm)₃Isobutyraldehyde1-Trimethylsiloxycyclopentene-7868585:15

Note: The data presented in this table is representative and may vary based on specific substrates and reaction conditions.

Ring-Opening Polymerization of Lactones

Lanthanide complexes, including those with this compound ligands, are efficient initiators for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide, leading to the formation of biodegradable polyesters.

Application Note: Eu(dpm)₃ can be used as a catalyst for the controlled polymerization of ε-caprolactone. The polymerization proceeds via a coordination-insertion mechanism, allowing for control over the molecular weight and dispersity of the resulting polymer.

Experimental Protocol: Eu(dpm)₃ Catalyzed Ring-Opening Polymerization of ε-Caprolactone

This protocol outlines a general procedure for the bulk polymerization of ε-caprolactone using Eu(dpm)₃.

Materials:

  • ε-Caprolactone (distilled before use)

  • Tris(dipivaloylmethanato)europium(III) (Eu(dpm)₃)

  • Initiator (e.g., benzyl (B1604629) alcohol)

  • Anhydrous toluene (B28343)

  • Schlenk flask and vacuum line

Procedure:

  • In a glovebox or under an inert atmosphere, add the desired amount of Eu(dpm)₃ to a Schlenk flask.

  • Add anhydrous toluene to dissolve the catalyst.

  • Add the initiator, benzyl alcohol, to the flask. The monomer-to-initiator ratio will determine the target molecular weight.

  • Add the purified ε-caprolactone to the reaction mixture. The monomer-to-catalyst ratio will affect the polymerization rate.

  • Heat the reaction mixture to the desired temperature (e.g., 100-130 °C) with stirring.

  • Monitor the polymerization by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • After achieving the desired conversion, cool the reaction to room temperature and dissolve the viscous polymer in dichloromethane.

  • Precipitate the polymer by pouring the solution into a large excess of cold methanol.

  • Filter the polymer and dry it under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and by NMR for its structure.

Quantitative Data Summary:

CatalystMonomer[M]/[I]/[C] RatioTemp (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
Eu(dpm)₃ε-Caprolactone200:1:111024>9522,0001.25
Yb(dpm)₃L-Lactide100:1:113012>9814,0001.18

Note: [M] = Monomer, [I] = Initiator, [C] = Catalyst. The data is representative and can be tuned by varying the reaction parameters.

Reaction Mechanisms and Logical Workflows

The catalytic activity of lanthanide this compound complexes is primarily based on their Lewis acidity. The general mechanism involves the coordination of the substrate to the lanthanide center, which activates the substrate for subsequent reaction.

Diagram: General Lewis Acid Catalysis Workflow

Lewis_Acid_Catalysis cluster_0 Catalytic Cycle Catalyst Ln(dpm)₃ Catalyst Activated_Complex [Substrate-Ln(dpm)₃] Activated Complex Catalyst->Activated_Complex Coordination Substrate Substrate (e.g., Dienophile, Aldehyde) Substrate->Activated_Complex Product_Complex [Product-Ln(dpm)₃] Complex Activated_Complex->Product_Complex Reaction Reagent Reagent (e.g., Diene, Nucleophile) Reagent->Product_Complex Product_Complex->Catalyst Release Product Product Product_Complex->Product

Caption: General workflow for Lewis acid catalysis by Ln(dpm)₃ complexes.

Diagram: Ring-Opening Polymerization Mechanism

ROP_Mechanism cluster_1 Coordination-Insertion Mechanism Initiator Initiator (R-OH) Active_Species Ln(dpm)₂(OR) Initiator->Active_Species Catalyst Ln(dpm)₃ Catalyst->Active_Species Initiation Coordinated_Monomer Coordinated Monomer Active_Species->Coordinated_Monomer Coordination Monomer Lactone Monomer Monomer->Coordinated_Monomer Propagating_Chain Propagating Polymer Chain Coordinated_Monomer->Propagating_Chain Insertion Propagating_Chain->Coordinated_Monomer Propagation (repeating unit)

Caption: Simplified mechanism for ring-opening polymerization catalyzed by Ln(dpm)₃.

Safety and Handling

  • This compound and its metal complexes should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for each compound before use for detailed safety information.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Reactions under inert atmosphere require proper handling techniques to exclude air and moisture.

These application notes and protocols provide a foundation for utilizing this compound complexes as catalysts in organic synthesis. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.

Application Notes and Protocols for the Synthesis of Pyridine Derivatives Using Dipivaloylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine (B92270) and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The synthesis of sterically hindered pyridines, in particular, presents unique challenges and opportunities in medicinal chemistry and materials science due to their distinct electronic and steric properties. Dipivaloylmethane (2,2,6,6-tetramethyl-3,5-heptanedione), a sterically bulky 1,3-diketone, serves as a valuable precursor for the synthesis of 2,6-di-tert-butyl substituted pyridines. This document provides detailed protocols for the synthesis of such pyridine derivatives via a one-pot, three-component reaction, which is a modification of the Hantzsch pyridine synthesis.

The described methodology offers a convergent and efficient route to highly substituted pyridines, leveraging the principles of multicomponent reactions to construct complex molecules from simple starting materials in a single step.[1] The initial product of this condensation is a 1,4-dihydropyridine (B1200194), which can be subsequently aromatized to the final pyridine product.[2]

Reaction Principle

The synthesis is based on a one-pot condensation reaction involving two equivalents of this compound, one equivalent of an aldehyde, and a nitrogen source, typically ammonium (B1175870) acetate (B1210297) or ammonia.[2] The reaction proceeds through a series of intermediates, including an enamine formed from this compound and the nitrogen source, and a Knoevenagel condensation product of the aldehyde and a second equivalent of this compound. These intermediates then undergo a Michael addition followed by cyclization and dehydration to form a 1,4-dihydropyridine intermediate. Subsequent oxidation, which can sometimes occur in situ or be carried out as a separate step, leads to the aromatic pyridine derivative.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 4-Aryl-2,6-di-tert-butylpyridines

This protocol describes a general one-pot procedure for the synthesis of 4-aryl-2,6-di-tert-butylpyridines from this compound, an aromatic aldehyde, and ammonium acetate.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (2.0 equivalents), the desired aromatic aldehyde (1.0 equivalent), and a large excess of ammonium acetate (approximately 10 equivalents).

  • Solvent Addition: Add absolute ethanol to the flask to dissolve the reactants. The exact volume will depend on the scale of the reaction, but a concentration of approximately 0.5 M with respect to the aldehyde is a good starting point.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from several hours to 24 hours depending on the specific aldehyde used.

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol. c. To the residue, add a mixture of water and concentrated hydrochloric acid to dissolve the ammonium acetate and protonate the pyridine product. d. Wash the acidic aqueous solution with a non-polar solvent like pentane or hexane (B92381) to remove any non-basic organic impurities. e. Carefully basify the aqueous layer with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 12). This will deprotonate the pyridinium (B92312) salt and precipitate the free pyridine base. f. Extract the aqueous layer with several portions of pentane or diethyl ether.[3] g. Combine the organic extracts and wash them with a saturated sodium chloride solution.[3] h. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 4-aryl-2,6-di-tert-butylpyridine.

Data Presentation

The following table summarizes representative yields for the synthesis of 4-substituted-2,6-di-tert-butylpyridines using a one-pot, three-component reaction. Yields are indicative and may vary based on specific reaction conditions and the purity of the starting materials.

AldehydeR-groupReaction Time (h)Yield (%)
BenzaldehydePhenyl2450-60
4-Chlorobenzaldehyde4-Chlorophenyl2455-65
4-Methoxybenzaldehyde4-Methoxyphenyl2445-55
AcetaldehydeMethyl1240-50
Pivaldehydetert-Butyl3630-40

Note: The yields are based on reported values for similar multicomponent pyridine syntheses and may require optimization for specific substrates.[4]

Visualizations

Signaling Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product DPM1 This compound (2 equiv) Enamine Enamine DPM1->Enamine + NH₃ Aldehyde Aldehyde (1 equiv) Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + this compound Ammonia NH₃ (from Ammonium Acetate) Michael_Adduct Michael Adduct Enamine->Michael_Adduct + Knoevenagel Adduct DHP 1,4-Dihydropyridine Michael_Adduct->DHP Cyclization - H₂O Pyridine Substituted Pyridine DHP->Pyridine Oxidation - [H]

Caption: Generalized reaction pathway for the synthesis of pyridine derivatives from this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start reactants Combine Reactants: - this compound - Aldehyde - Ammonium Acetate start->reactants solvent Add Ethanol reactants->solvent reflux Reflux Reaction Mixture solvent->reflux monitor Monitor by TLC reflux->monitor workup Work-up monitor->workup Reaction Complete concentrate Concentrate in vacuo workup->concentrate acidify Acidify with HCl concentrate->acidify wash_org Wash with Pentane acidify->wash_org basify Basify with NaOH wash_org->basify extract Extract with Pentane basify->extract wash_brine Wash with Brine extract->wash_brine dry Dry over Na₂SO₄ wash_brine->dry purify Purification dry->purify chromatography Column Chromatography purify->chromatography end Pure Pyridine Derivative chromatography->end

Caption: Step-by-step workflow for the synthesis and purification of pyridine derivatives.

Conclusion

The use of this compound in a one-pot, multicomponent reaction provides an effective method for the synthesis of sterically hindered 2,6-di-tert-butylpyridine (B51100) derivatives. This approach is characterized by its operational simplicity and the ability to generate complex molecular architectures in a single synthetic step. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of novel pyridine-based compounds for applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary to achieve optimal yields for specific substrates.

References

Application of Dipivaloylmethane in the Preparation of Thin Films: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipivaloylmethane (dpm), also known as 2,2,6,6-tetramethyl-3,5-heptanedione (thd), is a β-diketone that forms stable chelate complexes with a wide range of metal ions. These metal-dpm complexes are valued as precursors for the deposition of thin films due to their volatility, thermal stability, and ability to produce high-purity materials. Their organic ligands facilitate a clean decomposition, often at relatively low temperatures, making them suitable for various deposition techniques, including Metal-Organic Chemical Vapor Deposition (MOCVD), Sol-Gel synthesis, and Atomic Layer Deposition (ALD).

This document provides detailed application notes and experimental protocols for the use of this compound precursors in the preparation of oxide, ferroelectric, and semiconductor thin films.

Thin Film Deposition Techniques Utilizing this compound Precursors

Metal-dpm complexes are versatile precursors for several advanced thin film deposition techniques. The choice of technique often depends on the desired film properties, thickness control, and substrate type.

Metal-Organic Chemical Vapor Deposition (MOCVD)

MOCVD is a vapor-phase technique where volatile metal-organic precursors are transported in a carrier gas to a heated substrate, where they decompose to form a thin film. Metal-dpm complexes are ideal for MOCVD due to their good volatility and thermal stability.

Sol-Gel Synthesis

The sol-gel process is a wet-chemical technique that involves the hydrolysis and condensation of metal-organic precursors in a solution to form a "sol" (a colloidal suspension of solid particles in a liquid). This sol is then deposited on a substrate and heated to form a dense "gel" and subsequently a solid thin film. While less common, metal-dpm complexes can be used in non-aqueous sol-gel routes.

Atomic Layer Deposition (ALD)

ALD is a modified chemical vapor deposition technique that allows for the deposition of ultrathin films with atomic-level precision. It relies on sequential, self-limiting surface reactions. Certain metal-dpm complexes can be employed as precursors in ALD processes.

Data Presentation: Quantitative Deposition Parameters

The following tables summarize typical quantitative data for the deposition of various thin films using metal-dipivaloylmethane precursors.

Table 1: MOCVD Deposition Parameters for Oxide Thin Films

Precursor(s)Target FilmSubstrateEvaporator Temp. (°C)Substrate Temp. (°C)Carrier GasPressure (Torr)Deposition Rate
Cr(dpm)₃Cr₂O₃Stainless steel, Si(001)-500N₂3~20 nm/min[1]
Y(dpm)₃, Ba(dpm)₂, Cu(dpm)₂YBa₂Cu₃O₇₋ₓ (YBCO)MgO, LaAlO₃-600-750--0.4-0.7 µm/h
VO(acac)₂*VO₂Si(001)170300-450Ar-14-35 nm/min[2]
Sr(dpm)₂, Ti(dpm)₄SrTiO₃SiC-600-900Ar:O₂ (3:1)3-10 Pa-

*Note: Acetylacetonate (acac) is structurally similar to dpm and its parameters provide a useful reference.

Table 2: Sol-Gel Deposition Parameters for ZnO Thin Films

PrecursorSolventStabilizerConcentration (M)Deposition MethodAnnealing Temp. (°C)Film Thickness
Zinc Acetate (B1210297) Dihydrate*EthanolMonoethanolamine0.75Spin Coating400150-600 nm[3][4]

*Note: While this example uses zinc acetate, it demonstrates a typical sol-gel process for metal oxides. A similar process can be adapted for Zn(dpm)₂ with appropriate solvent and stabilizer selection.

Table 3: ALD Deposition Parameters for HfO₂ Thin Films

PrecursorCo-reactantSubstrateDeposition Temp. (°C)Pulse/Purge Times (s)Growth per Cycle (Å/cycle)
Hf(NMe₂)₄H₂OSi(100), GaAs(100)275-1.05 ± 0.05[5]
TEMAHO₃Si350--

*Note: These examples use alternative hafnium precursors but illustrate typical ALD process parameters for HfO₂. Hf(dpm)₄ would require optimization of these parameters.

Experimental Protocols

MOCVD of Chromium Oxide (Cr₂O₃) Thin Films

This protocol is based on the deposition of Cr₂O₃ from a tris(this compound)chromium(III) precursor.[1]

1. Precursor and Substrate Preparation:

  • Use high-purity tris(2,2,6,6-tetramethyl-3,5-heptanedionato)chromium(III) (Cr(dpm)₃) as the precursor.

  • Prepare substrates (e.g., AISI 304 stainless steel, soda-lime glass, or (001) silicon) by appropriate cleaning procedures to remove surface contaminants.

2. MOCVD System Setup:

  • Place the Cr(dpm)₃ precursor in a suitable vaporizer.

  • Mount the cleaned substrate onto the substrate heater in a hot-wall MOCVD reactor.

  • Evacuate the reactor to a base pressure.

3. Deposition Process:

  • Heat the substrate to the deposition temperature of 500 °C.

  • Introduce nitrogen (N₂) as the carrier gas.

  • Introduce a mixture of oxygen (O₂) and water vapor as the reactant gas.

  • Maintain the reactor pressure at 3 Torr during deposition.

  • The precursor is transported by the carrier gas to the heated substrate, where it thermally decomposes to form a Cr₂O₃ film.

4. Post-Deposition:

  • After the desired film thickness is achieved, stop the precursor and reactant gas flows.

  • Cool down the reactor to room temperature under a nitrogen atmosphere.

  • Remove the coated substrate for characterization.

Sol-Gel Synthesis of Zinc Oxide (ZnO) Thin Films

This protocol describes a general method for preparing ZnO thin films, which can be adapted for a Zn(dpm)₂ precursor with appropriate solvent and stabilizer choices.[3][4][6][7]

1. Sol Preparation:

  • Dissolve zinc acetate dihydrate (or Zn(dpm)₂) in a suitable solvent such as ethanol.[3]

  • Add a stabilizer, like monoethanolamine, to the solution. The molar ratio of stabilizer to the zinc precursor is typically 1:1.[3]

  • Stir the solution on a magnetic hot plate until it becomes clear and stable. The concentration of the precursor is typically around 0.75 M.[3]

  • Age the solution for a period (e.g., 24 hours) before deposition.[3]

2. Thin Film Deposition (Spin Coating):

  • Clean the substrate (e.g., silicon wafer or glass slide) thoroughly.

  • Dispense the prepared sol onto the substrate.

  • Spin coat at a desired speed (e.g., 3000 rpm) for a set time (e.g., 30 seconds) to achieve a uniform layer.

  • For multilayer films, preheat each layer on a hot plate (e.g., at 300 °C for 15 minutes) to evaporate the solvent and organic residues before depositing the next layer.[3]

3. Annealing:

  • After depositing the desired number of layers, anneal the film in a furnace at a specific temperature (e.g., 400 °C) in a controlled atmosphere (e.g., N₂) for several hours to crystallize the ZnO.[3]

Atomic Layer Deposition (ALD) of Hafnium Oxide (HfO₂) Thin Films

This protocol provides a general framework for ALD, which would need to be optimized for a Hf(dpm)₄ precursor.[5]

1. Precursor and Substrate Preparation:

  • Use high-purity tetrakis(dipivaloylmethanato)hafnium(IV) (Hf(dpm)₄) as the hafnium precursor and a suitable co-reactant such as water (H₂O) or ozone (O₃).

  • Prepare the substrate (e.g., Si(100) or GaAs(100)) with an appropriate surface termination (e.g., H-terminated or OH-rich chemical oxide).[5]

2. ALD Cycle:

  • Heat the ALD reactor to the desired deposition temperature (e.g., 275 °C).[5]

  • Step 1 (Hf(dpm)₄ pulse): Introduce Hf(dpm)₄ vapor into the reactor. The precursor molecules will react with the substrate surface in a self-limiting manner.

  • Step 2 (Purge): Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any unreacted precursor and byproducts.

  • Step 3 (Co-reactant pulse): Introduce the co-reactant (e.g., H₂O vapor) into the reactor. It will react with the precursor layer on the surface.

  • Step 4 (Purge): Purge the reactor again with the inert gas to remove unreacted co-reactant and byproducts.

3. Film Growth:

  • Repeat the ALD cycle until the desired film thickness is achieved. The film thickness is precisely controlled by the number of cycles.

Visualizations

Signaling Pathways and Experimental Workflows

MOCVD_Workflow cluster_Precursors Precursor Handling cluster_Deposition MOCVD Reactor cluster_Post Post-Deposition Metal_dpm Metal(dpm)n Precursor Solution Precursor Solution Metal_dpm->Solution Solvent Solvent (if applicable) Solvent->Solution Vaporizer Vaporizer Solution->Vaporizer Reactor Reaction Chamber Vaporizer->Reactor Carrier Gas (Ar/N2) Substrate Heated Substrate Reactor->Substrate Deposition Annealing Annealing (optional) Substrate->Annealing Characterization Film Characterization Annealing->Characterization

Caption: Workflow for MOCVD thin film deposition using metal-dpm precursors.

Sol_Gel_Workflow cluster_Sol_Prep Sol Preparation cluster_Deposition Film Deposition cluster_Post Post-Processing Precursor Metal(dpm)n Sol Stable Sol Precursor->Sol Solvent Solvent Solvent->Sol Stabilizer Stabilizer Stabilizer->Sol Coating Spin/Dip Coating Sol->Coating Substrate_prep Substrate Cleaning Substrate_prep->Coating Drying Drying/Pyrolysis Coating->Drying Annealing Annealing Drying->Annealing Film Final Thin Film Annealing->Film

Caption: General workflow for sol-gel thin film synthesis.

ALD_Cycle Start Start Pulse_A Pulse Metal(dpm)n (Precursor A) Start->Pulse_A Purge_1 Purge (Inert Gas) Pulse_A->Purge_1 Self-limiting reaction Pulse_B Pulse Co-reactant (e.g., H2O) Purge_1->Pulse_B Purge_2 Purge (Inert Gas) Pulse_B->Purge_2 Surface reaction End End Cycle Purge_2->End End->Pulse_A Repeat n times

Caption: A typical Atomic Layer Deposition (ALD) cycle.

Thermal_Decomposition Precursor Metal(dpm)n (gas phase) Adsorption Adsorption on Heated Substrate Precursor->Adsorption Decomposition Thermal Decomposition Adsorption->Decomposition Heat Metal_Oxide Metal Oxide Film (MOx) Decomposition->Metal_Oxide Surface Reaction Byproducts Volatile Organic Byproducts Decomposition->Byproducts Desorption

Caption: Simplified thermal decomposition pathway of a metal-dpm precursor in CVD.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Dipivaloylmethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of Dipivaloylmethane (also known as 2,2,6,6-tetramethyl-3,5-heptanedione).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and industrially relevant method for synthesizing this compound is the Claisen condensation of a pivalate (B1233124) ester (such as methyl pivalate) with pinacolone (B1678379) (3,3-dimethyl-2-butanone) in the presence of a strong base.[1]

Q2: What are the critical parameters to control for optimizing the yield of this compound?

A2: The critical parameters to optimize are the choice and concentration of the base, the reaction temperature, the reaction time, and the purity of the starting materials and solvent. Efficient removal of the alcohol byproduct can also drive the reaction equilibrium towards the product.

Q3: What are some common side reactions to be aware of during the synthesis?

A3: Common side reactions include self-condensation of the pinacolone if it is not deprotonated efficiently, and potential hydrolysis of the ester starting material or the diketone product if water is present in the reaction mixture.

Q4: How can I purify the crude this compound product?

A4: Purification is typically achieved through a workup procedure involving neutralization and extraction, followed by vacuum distillation to separate the product from unreacted starting materials and high-boiling point impurities. Recrystallization from a suitable solvent can be used for further purification if needed.

Q5: My reaction yield is consistently low. What are the first troubleshooting steps I should take?

A5: First, ensure that your reagents and solvent are anhydrous, as water can interfere with the base and lead to side reactions. Second, verify the quality and reactivity of your base. An old or improperly stored base may have reduced activity. Finally, consider optimizing the reaction temperature and time, as insufficient heating or reaction duration can lead to incomplete conversion.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive base (e.g., sodium amide or sodium hydride has degraded).Use a fresh batch of a strong base. Consider using sodium ethoxide, which can be prepared in situ.
Presence of water in the reaction.Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
Reaction temperature is too low.Gradually increase the reaction temperature within the recommended range (e.g., 20-60°C) and monitor the progress by TLC or GC.[1]
Insufficient reaction time.Extend the reaction time (e.g., up to 48 hours) and monitor for product formation.[1]
Formation of Multiple Byproducts Self-condensation of pinacolone.Ensure a stoichiometric amount of a strong base is used to completely deprotonate the pinacolone.
Impure starting materials.Purify the methyl pivalate and pinacolone by distillation before use.
Product is a Dark or Oily Residue Decomposition at high temperatures.If using distillation for purification, ensure it is performed under vacuum to lower the boiling point and prevent thermal decomposition.
Presence of polymeric byproducts.Optimize the reaction temperature and consider using a milder base.
Difficulty in Isolating the Product Emulsion formation during aqueous workup.Add a saturated brine solution to the aqueous layer to break the emulsion.
Product is too volatile for high-vacuum distillation.Use a short-path distillation apparatus and a cold trap to effectively collect the product.

Experimental Protocols

Protocol 1: Claisen Condensation of Methyl Pivalate and Pinacolone

This protocol is based on a general method for the synthesis of this compound.[1]

Materials:

  • Methyl pivalate (methyl trimethylacetate)

  • Pinacolone (tert-butyl methyl ketone)

  • Sodium ethoxide (or another suitable strong base like sodium amide or sodium hydride)

  • Anhydrous solvent (e.g., toluene, diethyl ether, or formamide)

  • Anhydrous diethyl ether (for extraction)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for neutralization)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, add the chosen anhydrous solvent and the strong base (e.g., sodium ethoxide).

  • Addition of Reactants: While stirring the base-solvent mixture, slowly add a solution of methyl pivalate and pinacolone (in a 1:1 molar ratio) from the dropping funnel.

  • Reaction: Heat the reaction mixture to a temperature between 20-60°C and continue stirring for 8-48 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature and slowly add water to quench the reaction.

    • Neutralize the mixture with a dilute solution of hydrochloric acid until it is slightly acidic.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by vacuum distillation. The boiling point of this compound is approximately 72-73°C at 6 mmHg.

Data Presentation

Table 1: Reaction Parameter Optimization for this compound Synthesis
Parameter Condition A (Reported Range)[1] Condition B (Hypothetical Optimized) Condition C (Hypothetical Alternative) Expected Outcome
Base AlkaliSodium EthoxideSodium HydrideSodium hydride may lead to higher yields due to its non-nucleophilic nature.
Solvent Toluene, Diethyl Ether, FormamideAnhydrous TolueneAnhydrous Tetrahydrofuran (THF)Toluene is often preferred for its higher boiling point, allowing for a wider temperature range.
Temperature (°C) 20 - 605040Higher temperatures generally increase the reaction rate but may also lead to more side products.
Time (hours) 8 - 482436Longer reaction times can increase conversion but may also lead to product degradation.
Molar Ratio (Ester:Ketone:Base) 1:1:1 (implied)1:1:1.11.2:1:1.1A slight excess of the base can help ensure complete deprotonation of the ketone. An excess of the ester can also drive the reaction forward.
Yield (%) Not specified>80% (Target)VariableThe optimized conditions in B are expected to provide a high yield of the desired product.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Methyl Pivalate + Pinacolone reaction_mixture Reaction Mixture reagents->reaction_mixture base_solvent Strong Base (e.g., NaOEt) + Anhydrous Solvent base_solvent->reaction_mixture heating Heat (20-60°C) Stir (8-48h) reaction_mixture->heating quench Quench with Water heating->quench neutralize Neutralize with Acid quench->neutralize extract Extract with Ether neutralize->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate distillation Vacuum Distillation concentrate->distillation product Pure this compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_pathway Claisen Condensation Signaling Pathway pinacolone Pinacolone enolate Enolate Intermediate pinacolone->enolate Deprotonation base Strong Base (e.g., RO⁻) base->enolate tetrahedral_intermediate Tetrahedral Intermediate enolate->tetrahedral_intermediate Nucleophilic Attack methyl_pivalate Methyl Pivalate methyl_pivalate->tetrahedral_intermediate dipivaloylmethane_enolate This compound Enolate tetrahedral_intermediate->dipivaloylmethane_enolate Elimination of RO⁻ alkoxide_elimination Alkoxide Elimination This compound This compound dipivaloylmethane_enolate->this compound Protonation acid_workup Acid Workup (H₃O⁺) acid_workup->this compound

Caption: Signaling pathway for the Claisen condensation synthesis of this compound.

References

Strategies for improving the yield of Dipivaloylmethane synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of dipivaloylmethane (also known as 2,2,6,6-tetramethyl-3,5-heptanedione). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yields and overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in this compound synthesis, which typically proceeds via a Claisen condensation, can be attributed to several factors. Here are the most common issues and their solutions:

  • Suboptimal Base: The choice and quality of the base are critical. Strong, non-nucleophilic bases are required to deprotonate the α-carbon of the ketone without reacting with the ester. Using weaker bases or bases that are not completely anhydrous can significantly reduce the yield.

    • Solution: Sodium amide (NaNH₂), sodium hydride (NaH), or lithium diisopropylamide (LDA) are generally more effective than alkoxides like sodium ethoxide for sterically hindered substrates.[1] Ensure the base is fresh and handled under strictly anhydrous conditions.

  • Reaction Temperature: The reaction temperature can significantly impact the rate of both the desired condensation and potential side reactions.

    • Solution: The optimal temperature range is typically between 20°C and 60°C.[2] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Purity of Reactants and Solvents: Impurities in the starting materials (methyl pivalate (B1233124) and tert-butyl methyl ketone) or the presence of moisture in the solvent can lead to unwanted side reactions and lower the yield.

    • Solution: Use freshly distilled reactants and anhydrous solvents. Ensure all glassware is thoroughly dried before use.

  • Inefficient Purification: Product loss during workup and purification can lead to an apparent low yield.

    • Solution: this compound is a liquid with a relatively high boiling point, making vacuum distillation the preferred method of purification.[3] Careful execution of the distillation process is crucial to minimize losses.

Question: I am observing the formation of significant byproducts. What are they and how can I minimize them?

Answer:

Side reactions in the Claisen condensation for this compound synthesis can be problematic due to the steric hindrance of the reactants. Common byproducts and strategies to mitigate their formation include:

  • Self-condensation of the Ketone: Although less likely with the sterically hindered tert-butyl methyl ketone, self-condensation can occur.

    • Solution: Slow, dropwise addition of the ketone to the reaction mixture containing the base and ester can help to minimize its concentration and thus reduce the rate of self-condensation.

  • Hydrolysis of the Ester: If there is any moisture present in the reaction, the ester (methyl pivalate) can be hydrolyzed back to the carboxylic acid, which will not participate in the condensation.

    • Solution: As mentioned previously, strict anhydrous conditions are paramount. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Unreacted Starting Materials: Due to the steric hindrance, the reaction may not go to completion, leaving significant amounts of starting materials.

    • Solution: Increasing the reaction time or temperature (within the optimal range) can help to drive the reaction to completion. Using a stronger base can also improve the conversion rate.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis of this compound is a classic example of a crossed Claisen condensation. The mechanism involves the deprotonation of the α-carbon of tert-butyl methyl ketone by a strong base to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of methyl pivalate. The subsequent elimination of a methoxide (B1231860) ion yields the β-diketone, this compound.[4]

Q2: Which base is most effective for the synthesis of this compound?

A2: Due to the steric hindrance of the reactants, very strong bases are required. While sodium ethoxide can be used, stronger bases like sodium amide (NaNH₂), sodium hydride (NaH), and lithium amide (LiNH₂) have been reported to give better yields.[1]

Q3: What is the optimal solvent for this reaction?

Q4: How can I effectively purify the final product?

A4: Vacuum distillation is the most effective method for purifying this compound, which is a liquid at room temperature.[3] This technique allows for distillation at a lower temperature, which prevents decomposition of the product.[5][6]

Data Presentation

Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Sodium EthoxideFormamide558 - 48High (not specified)CN106397164A[2]
Sodium AmideNot specifiedNot specifiedNot specified~20As cited in CN106397164A
Lithium AmideNot specifiedNot specifiedNot specifiedNot specifiedAs cited in CN106397164A

Note: The patent (CN106397164A) claims a high yield but does not provide a specific percentage.

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen Condensation

This protocol is adapted from patent CN106397164A.[2]

Materials:

  • Methyl pivalate (methyl trimethylacetate)

  • tert-Butyl methyl ketone (pinacolone)

  • Sodium ethoxide

  • Formamide (anhydrous)

  • Water

  • Nitric acid (for pH adjustment)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Material Feeding: In a reaction vessel equipped with a stirrer, mix methyl pivalate, sodium ethoxide, and formamide. The molar ratio of methyl pivalate to base should be approximately 1:3. Stir the mixture for 2.5 hours to obtain a homogeneous solution.

  • Reaction: While continuously stirring the mixture, heat it to 55°C. Slowly add tert-butyl methyl ketone dropwise to the reaction mixture. The molar ratio of methyl pivalate to tert-butyl methyl ketone should be 1:1. Maintain the reaction at this temperature under normal pressure for 8 to 48 hours.

  • Purification:

    • After the reaction is complete, add water to the reaction mixture and stir thoroughly.

    • Wash the reaction solution several times with ethyl acetate.

    • Adjust the pH of the washed reaction solution with nitric acid.

    • Extract the product with an organic solvent.

    • Concentrate the organic phase and perform vacuum distillation to obtain pure this compound.

Protocol 2: Purification by Vacuum Distillation

This is a general procedure for vacuum distillation applicable to this compound.

Equipment:

  • Round-bottom flask

  • Short-path distillation head

  • Thermometer

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle with a stirrer

Procedure:

  • Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.

  • Charging the Flask: Place the crude this compound into the round-bottom flask.

  • Applying Vacuum: Connect the apparatus to the vacuum pump and slowly reduce the pressure.

  • Heating: Once the desired pressure is reached, begin heating the flask gently with the heating mantle.

  • Distillation: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The literature boiling point is 72-73 °C at 6 mmHg.[3]

  • Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Visualizations

Claisen_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reactants Mix Methyl Pivalate, Sodium Ethoxide, and Formamide stir1 Stir for 2.5h reactants->stir1 heat Heat to 55°C stir1->heat add_ketone Slowly add tert-Butyl Methyl Ketone heat->add_ketone react React for 8-48h add_ketone->react add_water Add Water react->add_water wash Wash with Ethyl Acetate add_water->wash ph_adjust Adjust pH with Nitric Acid wash->ph_adjust extract Extract with Organic Solvent ph_adjust->extract concentrate Concentrate extract->concentrate distill Vacuum Distillation concentrate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound base Suboptimal Base start->base temp Incorrect Temperature start->temp purity Impure Reactants/Solvents start->purity purification Inefficient Purification start->purification sol_base Use Stronger, Anhydrous Base (e.g., NaNH₂, NaH) base->sol_base sol_temp Optimize Temperature (20-60°C), Monitor with TLC temp->sol_temp sol_purity Use Freshly Distilled Reactants and Anhydrous Solvents purity->sol_purity sol_purification Careful Vacuum Distillation purification->sol_purification

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Formation of Dipivaloylmethane (dpm) Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of dipivaloylmethane (dpm) metal complexes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of dpm metal complexes in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no product at all, in my reaction to form a dpm metal complex. What are the possible causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low/No Yield

LowYieldTroubleshooting Start Low/No Yield Observed Purity Check Purity of Starting Materials Start->Purity Stoichiometry Verify Stoichiometry Purity->Stoichiometry [Purity Confirmed] Purity_Action Purify Ligand (Recrystallization/Sublimation) Use Anhydrous Metal Salt Purity->Purity_Action Conditions Optimize Reaction Conditions Stoichiometry->Conditions [Stoichiometry Correct] Stoichiometry_Action Adjust Metal:Ligand Ratio (e.g., slight excess of ligand) Stoichiometry->Stoichiometry_Action Hydrolysis Investigate Potential Hydrolysis Conditions->Hydrolysis [Conditions Optimized] Conditions_Action Adjust Temperature, Time, Solvent, and pH Conditions->Conditions_Action SideReactions Consider Side Reactions Hydrolysis->SideReactions [Hydrolysis Minimized] Hydrolysis_Action Use Anhydrous Solvents Work under Inert Atmosphere Hydrolysis->Hydrolysis_Action Purification Review Purification Method SideReactions->Purification [Side Reactions Addressed] SideReactions_Action Modify Reaction Conditions to Disfavor Oligomerization (e.g., dilute solution) SideReactions->SideReactions_Action Success Improved Yield Purification->Success [Purification Optimized] Purification_Action Optimize Recrystallization Solvent Consider Sublimation for Volatile Complexes Purification->Purification_Action

Caption: A logical workflow for troubleshooting low or no yield in dpm metal complex synthesis.

Detailed Troubleshooting Steps:

  • Purity of Starting Materials:

    • This compound (dpm-H): Impurities in the dpm-H ligand can interfere with complexation. Purification by recrystallization from a suitable solvent (e.g., ethanol (B145695), hexane) or vacuum sublimation is recommended. The purity can be checked by melting point determination and NMR spectroscopy.

    • Metal Salt: The choice and purity of the metal salt are crucial. Hydrated metal salts can introduce water, leading to hydrolysis. Using anhydrous metal salts and handling them in a glovebox or under an inert atmosphere is advisable.

    • Solvent: Solvents should be of high purity and appropriately dried. The presence of water or other coordinating impurities can compete with the dpm ligand.

  • Reaction Stoichiometry:

    • The metal-to-ligand ratio is critical. While stoichiometric amounts are a good starting point, a slight excess of the dpm ligand (e.g., 1.05 to 1.2 equivalents per coordination site) can often drive the reaction to completion. However, a large excess can complicate purification.

  • Reaction Conditions:

    • pH: The formation of the dpm anion (dpm⁻), which is the coordinating species, is pH-dependent. The reaction is typically carried out in the presence of a base to deprotonate the dpm-H. The optimal pH varies depending on the metal ion. For many transition metals and lanthanides, a pH range of 6-8 is a good starting point. For some metals, a more acidic or basic medium might be necessary. It is crucial to control the pH to prevent the precipitation of metal hydroxides at high pH or incomplete deprotonation of the ligand at low pH.[1]

    • Solvent: The solvent plays a significant role in the solubility of reactants and the stability of the resulting complex.[2] The polarity of the solvent can influence the reaction rate and yield.[3] A solvent that dissolves both the metal salt and the ligand at the reaction temperature is essential. Common solvents include ethanol, methanol, tetrahydrofuran (B95107) (THF), and toluene.

    • Temperature and Reaction Time: Many dpm complexation reactions proceed at room temperature, while others require heating to overcome activation barriers. Monitoring the reaction by thin-layer chromatography (TLC) or other analytical techniques can help determine the optimal reaction time and prevent decomposition from prolonged heating.

  • Hydrolysis:

    • This compound and its metal complexes can be susceptible to hydrolysis, especially in the presence of water and at non-optimal pH.[4][5] Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents can minimize hydrolysis.

  • Side Reactions:

    • Oligomerization: The formation of dimeric or oligomeric species can be a competing reaction, reducing the yield of the desired monomeric complex. This can sometimes be influenced by the choice of solvent and the concentration of the reactants. Running the reaction at higher dilution may favor the formation of the monomer.

    • Incomplete Deprotonation: If the base is not strong enough or is used in insufficient quantity, the dpm-H will not be fully deprotonated, leading to low yields.

  • Purification:

    • Product loss during workup and purification is a common reason for low isolated yields.[6] The choice of recrystallization solvent is critical; the ideal solvent should dissolve the complex at high temperatures but not at low temperatures, while impurities should remain soluble at low temperatures. For volatile dpm complexes, such as those used for MOCVD or ALD, vacuum sublimation can be a highly effective purification method.[7][8][9]

Issue 2: Product is Impure or Contaminated

Question: My final product appears to be impure, with extra peaks in the NMR or a broad melting point range. What are the likely impurities and how can I improve the purity?

Answer: Impurities can arise from unreacted starting materials, side products, or decomposition during workup.

Common Impurities and Purification Strategies:

  • Unreacted this compound (dpm-H): Can be removed by washing the crude product with a solvent in which the complex is insoluble but the free ligand is soluble (e.g., cold hexane). Recrystallization is also effective.

  • Metal Hydroxides/Oxides: Formation of these can be minimized by careful control of pH and exclusion of water. If formed, they are typically insoluble and can be removed by filtration of the reaction mixture.

  • Oligomeric Species: These may co-crystallize with the desired product. Fractional recrystallization or column chromatography may be necessary to separate them.

  • Solvent Adducts: The complex may crystallize with solvent molecules. This can sometimes be addressed by drying the product under vacuum at an elevated temperature (if the complex is thermally stable).

Experimental Workflow for Synthesis and Purification

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up and Isolation cluster_purification Purification A Dissolve Metal Salt in Solvent C Mix Reactant Solutions A->C B Dissolve dpm-H and Base in Solvent B->C D Stir at Controlled Temperature and Time C->D E Monitor Reaction (e.g., TLC) D->E F Cool Reaction Mixture E->F G Collect Crude Product (Filtration) F->G H Wash Crude Product G->H I Recrystallization or Sublimation H->I J Dry Purified Product I->J

Caption: A general experimental workflow for the synthesis and purification of dpm metal complexes.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the synthesis of dpm metal complexes?

A1: The this compound ligand (dpm-H) is a weak acid and needs to be deprotonated to form the anionic dpm⁻ ligand, which then coordinates to the metal ion. A base, such as sodium hydroxide (B78521), potassium hydroxide, ammonia (B1221849), or an amine like triethylamine, is added to facilitate this deprotonation. The choice and amount of base are critical for controlling the pH of the reaction mixture.

Q2: How does steric hindrance from the t-butyl groups on the dpm ligand affect complex formation?

A2: The bulky t-butyl groups exert significant steric hindrance around the metal center. This can influence the coordination number of the metal ion, often preventing the coordination of a larger number of ligands or solvent molecules.[10][11] For larger metal ions like lanthanides, which can typically accommodate high coordination numbers, the steric bulk of the dpm ligand can lead to complexes with lower than expected coordination numbers.[12] This steric crowding can also affect the geometry and stability of the resulting complex.

Q3: What are the ideal solvent properties for the synthesis and recrystallization of dpm metal complexes?

A3: For synthesis, the ideal solvent should dissolve the metal salt, the dpm-H ligand, and the base, and should be relatively inert to the reactants. The polarity of the solvent can impact the stability of the complex, with different solvents favoring different coordination geometries or stabilities.[2] For recrystallization, the ideal solvent is one in which the dpm complex has high solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility allows for the crystallization of the pure complex upon cooling, leaving impurities behind in the solution.

Q4: My dpm complex seems to be decomposing during purification. What could be the cause?

A4: Decomposition during purification can be due to several factors:

  • Thermal Instability: Some dpm complexes are not stable at elevated temperatures. If you are heating the solution for an extended period during recrystallization, the complex may be decomposing. Try to dissolve the complex quickly at the minimum temperature required. For volatile but thermally sensitive complexes, vacuum sublimation at a lower temperature may be a better option.

  • Hydrolysis: Exposure to water, especially at non-neutral pH, during workup or in wet solvents can cause hydrolysis of the complex.

  • Air/Oxidative Sensitivity: Some metal centers in dpm complexes can be sensitive to air and may oxidize. Performing the purification under an inert atmosphere can prevent this.

Q5: Can I use a hydrated metal salt for the synthesis?

A5: While it is possible to use hydrated metal salts, it is generally not recommended, especially if you are aiming for high yields and purity. The water of hydration can lead to the hydrolysis of the dpm ligand or the metal ion, resulting in the formation of metal hydroxides and lower yields of the desired complex. Using anhydrous metal salts and anhydrous solvents is the preferred method to minimize these side reactions.

Quantitative Data Summary

The optimal reaction conditions for the formation of dpm metal complexes can vary significantly depending on the metal ion. The following tables provide a summary of some reported conditions.

Table 1: Reaction Conditions for Selected Transition Metal-dpm Complexes

Metal IonMetal SourceLigand:Metal RatioSolventBaseTemperatureYield (%)Reference
Fe(III)FeCl₃3:1Ethanol/WaterAmmoniaReflux>80[13]
Co(II)Co(OAc)₂·4H₂O2:1Ethanol-Room Temp~40[14]
Ni(II)Ni(OAc)₂·4H₂O2:1Ethanol-Room Temp~40[14]
Cu(II)Cu(OAc)₂·H₂O2:1Ethanol-Room Temp~63[14]
Mo(IV)MoCl₅2:1Acetonitrile-Reflux67

Table 2: Reaction Conditions for Selected Lanthanide-dpm Complexes

Metal IonMetal SourceLigand:Metal RatioSolventBaseTemperatureYield (%)Reference
Nd(III)NdCl₃3:1THFLi(dpm)Room Temp-[8]
Eu(III)EuCl₃3:1THFLi(dpm)Room Temp-[8]
Er(III)ErCl₃3:1THFLi(dpm)Room Temp-[8]
Yb(III)Yb(NO₃)₃·5H₂O3:1MethanolNaOHRoom Temp-

Note: Yields are often not reported or vary widely based on the specific procedure and purification method.

Experimental Protocols

Protocol 1: General Synthesis of a Transition Metal Tris(dpm) Complex (e.g., Fe(dpm)₃)

  • Ligand and Base Solution: In a round-bottom flask, dissolve 3.1 equivalents of this compound (dpm-H) in ethanol. Add a stoichiometric amount of a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) dropwise while stirring to deprotonate the ligand.

  • Metal Salt Solution: In a separate flask, dissolve 1 equivalent of the anhydrous transition metal chloride (e.g., FeCl₃) in ethanol.

  • Reaction: Slowly add the metal salt solution to the ligand solution with vigorous stirring. A precipitate of the metal complex should form.

  • Reaction Completion: Continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a specified time (e.g., 1-3 hours). Monitor the reaction progress by TLC.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration and wash it with cold ethanol and then with water to remove unreacted salts and base.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., hot ethanol, hexane (B92381), or a mixture).

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Synthesis of a Lanthanide Tris(dpm) Complex (e.g., Eu(dpm)₃)

  • Ligand Deprotonation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 3 equivalents of dpm-H in anhydrous THF. Add 3 equivalents of a strong base (e.g., n-butyllithium or sodium hydride) portion-wise at 0 °C to deprotonate the ligand. Stir for 1 hour at room temperature.

  • Metal Salt Addition: In a separate Schlenk flask, dissolve 1 equivalent of the anhydrous lanthanide chloride (e.g., EuCl₃) in anhydrous THF.

  • Reaction: Slowly add the lanthanide salt solution to the lithium dipivaloylmethanide solution via cannula at room temperature. A precipitate of LiCl will form.

  • Reaction Completion: Stir the reaction mixture at room temperature for 12-24 hours.

  • Isolation: Remove the LiCl precipitate by filtration through Celite under an inert atmosphere. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a non-polar solvent like hexane or by vacuum sublimation.

  • Drying: Dry the purified complex under high vacuum.

References

Techniques for the purification of Dipivaloylmethane after synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Dipivaloylmethane

Welcome to the technical support center for the purification of this compound (also known as 2,2,6,6-tetramethyl-3,5-heptanedione). This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound after its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound, which is a liquid at room temperature, are vacuum distillation, recrystallization (as it has a melting point near room temperature), and column chromatography. A combination of these techniques is often employed to achieve high purity.

Q2: What are the typical impurities I might encounter after synthesizing this compound?

A2: this compound is commonly synthesized via a Claisen condensation reaction. Potential impurities include:

  • Unreacted starting materials: Such as pinacolone (B1678379) and methyl pivalate.

  • Self-condensation products: Byproducts from the self-condensation of the starting ketone (pinacolone).

  • Side-reaction products: Impurities from reactions such as the Cannizzaro reaction if aromatic aldehydes were used in a similar synthesis, though less common for this compound synthesis itself.[1]

  • Solvent residues: Residual solvents used in the synthesis and workup.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to determine the purity of the sample by integrating the signals of this compound against those of known impurities or a calibrated internal standard.[2] The 1H NMR spectrum of pure this compound will show characteristic peaks for the tert-butyl protons and the methylene (B1212753) protons.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile impurities.

Troubleshooting Guides

Vacuum Distillation

Problem: My this compound is not distilling even at high temperatures under vacuum.

  • Possible Cause: The vacuum may not be strong enough. The boiling point of a liquid is dependent on the pressure.

  • Suggested Solution: Ensure all joints in your distillation apparatus are properly sealed with vacuum grease to prevent leaks.[3] Check your vacuum pump for proper function. A typical pressure for vacuum distillation is around 6 mmHg, at which this compound should boil at approximately 72-73°C.[4]

Problem: The distillation is very slow, or the compound is decomposing.

  • Possible Cause: The temperature of the heating mantle is too high, leading to thermal decomposition. For high-boiling liquids, there might be significant reflux without distillation.

  • Suggested Solution: Use a heating mantle with a stirrer to ensure even heating.[5] Insulate the distillation head with glass wool or aluminum foil to minimize heat loss and facilitate a smooth distillation.[3]

Recrystallization

Problem: I'm trying to recrystallize this compound, but it oils out instead of forming crystals.

  • Possible Cause: The cooling process is too rapid, or the chosen solvent is not ideal. Oiling out is common for low-melting point compounds.[6]

  • Suggested Solution: Allow the saturated solution to cool slowly to room temperature before placing it in an ice bath. If it still oils out, try a different solvent system. A mixed solvent system, where the compound is dissolved in a good solvent and a poor solvent is added dropwise until turbidity appears, can sometimes promote crystallization.[7][8]

Problem: No crystals are forming, even after cooling the solution.

  • Possible Cause: The solution may not be saturated, meaning too much solvent was added initially.

  • Suggested Solution: Gently heat the solution to evaporate some of the solvent to achieve saturation. Be cautious not to evaporate too much. Once the solution is concentrated, allow it to cool slowly again. Scratching the inside of the flask with a glass rod can also help induce crystallization.[9]

Column Chromatography

Problem: I am getting poor separation of this compound from its impurities on a silica (B1680970) gel column.

  • Possible Cause: The solvent system (mobile phase) is not optimized for the separation. β-diketones can sometimes be challenging to purify by column chromatography due to potential decomposition on the stationary phase.[10]

  • Suggested Solution: Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column.[11] A good starting point for non-polar compounds like this compound is a mixture of hexanes and ethyl acetate.[12] Gradually increasing the polarity of the eluent should allow for the separation of compounds with different polarities. If decomposition is suspected, consider using a less acidic stationary phase like neutral alumina.

Data Presentation

ParameterVacuum DistillationRecrystallizationColumn Chromatography
Typical Purity >98%[4]>99% (if successful)Variable, depends on separation
Boiling Point 72-73 °C at 6 mmHg[4]N/AN/A
Melting Point N/A~19 °CN/A
Common Solvents N/AMethanol, Hexane/Ethyl AcetateHexanes/Ethyl Acetate
Stationary Phase N/AN/ASilica Gel, Alumina

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus using clean, dry glassware. Ensure all ground glass joints are lightly greased. Use a stirring bar in the distillation flask for even boiling.[3]

  • Sample Preparation: Place the crude this compound into the distillation flask.

  • Distillation:

    • Begin stirring and apply vacuum.

    • Once a stable vacuum is achieved (e.g., ~6 mmHg), gradually heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point (approximately 72-73 °C at 6 mmHg).[4]

    • Discard the initial lower-boiling fraction (forerun) and the higher-boiling residue.

  • Product Collection: Once the distillation is complete, remove the heat source and allow the apparatus to cool before releasing the vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a potential solvent (e.g., methanol) at room temperature. Heat the solution gently. A good solvent will dissolve the compound when hot but not at room temperature.[9]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry or dry them in a desiccator.

Protocol 3: Purification by Column Chromatography
  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a slurry packing method with a non-polar solvent like hexane.[11][12]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product start Crude this compound (Post-Synthesis) distillation Vacuum Distillation start->distillation Primary Method recrystallization Recrystallization start->recrystallization If Solid Impurities chromatography Column Chromatography start->chromatography For High Purity analysis GC-MS / NMR / HPLC distillation->analysis recrystallization->analysis chromatography->analysis analysis->distillation < 98%, Re-purify end Pure this compound analysis->end Purity > 98%

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_distillation Vacuum Distillation Issues cluster_recrystallization Recrystallization Issues cluster_chromatography Column Chromatography Issues start Purification Issue Identified no_distill No Distillation start->no_distill Distillation slow_distill Slow/Decomposition start->slow_distill Distillation oiling_out Oiling Out start->oiling_out Recrystallization no_crystals No Crystals start->no_crystals Recrystallization poor_sep Poor Separation start->poor_sep Chromatography sol1 sol1 no_distill->sol1 Check Vacuum Seal sol2 sol2 slow_distill->sol2 Insulate Head / Check Temp sol3 sol3 oiling_out->sol3 Slow Cooling / Change Solvent sol4 sol4 no_crystals->sol4 Concentrate Solution / Scratch Flask sol5 sol5 poor_sep->sol5 Optimize Solvent via TLC

Caption: Troubleshooting logic for this compound purification.

References

How to prevent dimer formation in Dipivaloylmethane reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dimer formation in reactions involving dipivaloylmethane (DPM), also known as 2,2,6,6-tetramethyl-3,5-heptanedione.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of this compound reactions, and why does it occur?

A1: Dimer formation in this context refers to the self-condensation of two molecules of this compound. This side reaction typically occurs via a Claisen-type condensation mechanism. In the presence of a base, a molecule of DPM is deprotonated to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of a second, unreacted DPM molecule. The resulting intermediate can then eliminate a leaving group to form a dimeric β-diketone byproduct. The primary driver for this side reaction is the presence of an enolizable proton on the α-carbon of this compound and the use of reaction conditions that allow the enolate to react with the starting material.

Q2: What are the main consequences of dimer formation in my reaction?

A2: The primary consequences of dimer formation are a reduction in the yield of your desired product and complications during purification. The dimer byproduct often has a similar polarity to the desired product, which can make chromatographic separation challenging. This can lead to lower overall process efficiency and increased costs in terms of time and materials.

Q3: How does steric hindrance of the tert-butyl groups in this compound affect dimer formation?

A3: The bulky tert-butyl groups in this compound introduce significant steric hindrance.[1][2][3] This steric bulk can, to some extent, slow down the rate of the self-condensation reaction. However, it also influences the choice of reagents and conditions. For instance, sterically hindered bases are often required to efficiently deprotonate the α-carbon. While this steric hindrance is a key feature of DPM, it does not entirely prevent dimer formation, especially under suboptimal reaction conditions.

Q4: Can I detect the this compound dimer using NMR spectroscopy?

A4: Yes, NMR spectroscopy is a primary method for identifying the dimer byproduct. You would expect to see a more complex 1H and 13C NMR spectrum for the dimer compared to the starting this compound. By comparing the spectra of your product mixture to that of pure DPM, you can identify the presence of the dimer and potentially quantify it by integrating the signals if you have a pure standard of the dimer.[4][5] Changes in chemical shifts, particularly for the protons on the α-carbon and the carbonyl carbons, would be indicative of dimer formation.

Troubleshooting Guide: Preventing Dimer Formation

This guide provides a systematic approach to troubleshooting and preventing dimer formation in your this compound reactions.

Problem Potential Cause Recommended Solution
Low yield of desired product with significant byproduct formation. Suboptimal Base Selection: The base may not be strong enough for complete enolate formation, or it may be too nucleophilic, leading to side reactions.Use a Strong, Sterically Hindered, Non-Nucleophilic Base: Lithium diisopropylamide (LDA) is an excellent choice.[6][7][8][9] It is a very strong base (pKa of its conjugate acid is ~36) that can quantitatively convert DPM to its enolate at low temperatures, minimizing the amount of unreacted starting material available for the enolate to attack.[6][7][8][9]
Incorrect Reaction Temperature: Higher temperatures can lead to an equilibrium between the kinetic and more stable thermodynamic enolates, and can also accelerate the rate of self-condensation.Maintain Low Reaction Temperatures: Conduct the enolate formation and subsequent reaction at low temperatures, typically -78 °C (a dry ice/acetone bath).[9] This favors the formation of the kinetic enolate and slows down the rate of undesired side reactions.
Incorrect Order of Reagent Addition: Adding the base to the this compound without the electrophile present can lead to a high concentration of the enolate, which can then self-condense.Control the Reagent Addition Sequence: A common and effective strategy is to add the this compound solution slowly to a pre-cooled solution of the base (e.g., LDA) to ensure rapid and complete enolate formation. Subsequently, the electrophile should be added to this enolate solution.[10]
Difficulty in reproducing high yields and minimizing the dimer. Presence of Moisture: Water can quench the enolate and deactivate strong bases like LDA, leading to incomplete reactions and the promotion of side reactions.Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents (e.g., dry THF). Handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Enolate Formation: If the deprotonation of this compound is not complete, the remaining starting material can be attacked by the formed enolate.Use a Stoichiometric Amount of a Strong Base: Employ at least one full equivalent of a strong base like LDA to ensure the complete conversion of DPM to its enolate before adding the electrophile.[6][7]
Alternative strategies are needed for sensitive substrates. Harsh reaction conditions are not suitable for all substrates. Consider "Soft" Enolization Techniques: For sterically hindered ketones like DPM, methods using magnesium bromide diethyl etherate (MgBr₂·OEt₂) in the presence of a non-nucleophilic base like Hünig's base (i-Pr₂NEt) can promote acylation under milder conditions, potentially avoiding the need for very strong bases and extremely low temperatures.[11]
Quantitative Data Summary
Method Base/Reagent Typical Yield of Desired Product Key Advantages Reference
Improved CondensationLDA / Acid Chloride90%High yield, minimizes dimer formation through quantitative enolate formation.[1][2]
Classical Claisen CondensationSodium Ethoxide / EsterModerate to LowSimpler reagents, but prone to self-condensation and lower yields.[12]
"Soft" EnolizationMgBr₂·OEt₂ / i-Pr₂NEtGood to ExcellentMilder conditions, suitable for base-sensitive substrates.[11]

Experimental Protocols

Protocol 1: High-Yield Synthesis of a β-Diketone from this compound via an Acid Chloride Condensation (Minimized Dimer Formation)

This protocol is adapted from methodologies designed for the synthesis of sterically hindered β-diketones, which are optimized to prevent self-condensation.[1][2]

Materials:

  • This compound (DPM)

  • Lithium diisopropylamide (LDA) solution in THF (typically 2.0 M)

  • Acyl chloride (e.g., pivaloyl chloride for DPM synthesis)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, syringes, magnetic stirrer, and inert atmosphere setup (nitrogen or argon)

  • Dry ice/acetone bath (-78 °C)

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a stoichiometric amount (1.0 equivalent) of LDA solution to the cooled THF. In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. Slowly add the DPM solution dropwise to the LDA solution at -78 °C over 15-20 minutes. Stir the resulting mixture at -78 °C for an additional 30-60 minutes to ensure complete enolate formation.

  • Acylation: Dissolve the acyl chloride (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the acyl chloride solution dropwise to the enolate solution at -78 °C over 20-30 minutes. After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure β-diketone.

Visualizations

Dimer_Formation_Pathway DPM1 This compound (DPM) Base Strong Base (e.g., NaH, NaOEt) Enolate DPM Enolate (Nucleophile) Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack DPM2 Another DPM Molecule (Electrophile) DPM2->Intermediate Dimer Dimer Byproduct Intermediate->Dimer Elimination

Caption: Mechanism of this compound dimer formation.

Troubleshooting_Workflow Start Low Yield / Dimer Detected Check_Base Is the base strong, bulky, and non-nucleophilic (e.g., LDA)? Use_LDA Switch to LDA Check_Base->Use_LDA No Check_Temp Is the reaction run at low temperature (-78 °C)? Check_Base->Check_Temp Yes Use_LDA->Check_Temp Lower_Temp Decrease reaction temperature Check_Temp->Lower_Temp No Check_Addition Is DPM added slowly to the base before the electrophile? Check_Temp->Check_Addition Yes Lower_Temp->Check_Addition Change_Addition Modify order of addition Check_Addition->Change_Addition No Check_Anhydrous Are conditions strictly anhydrous? Check_Addition->Check_Anhydrous Yes Change_Addition->Check_Anhydrous Dry_Reagents Use anhydrous solvents and flame-dried glassware Check_Anhydrous->Dry_Reagents No Success High Yield / Minimized Dimer Check_Anhydrous->Success Yes Dry_Reagents->Success

Caption: Troubleshooting workflow for dimer prevention.

References

Addressing solubility issues of Dipivaloylmethane in various solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Dipivaloylmethane (DPM).

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a nonpolar compound. Consequently, it exhibits poor solubility in water but is generally soluble in many common organic solvents. It is classified as insoluble in water, with a solubility of less than 0.1 g/L at 20°C[1]. Another source estimates the water solubility to be slightly higher, at 223.2 mg/L at 25°C[2]. It is readily soluble in organic solvents such as ethanol, acetone, and benzene[1].

Q2: I am observing precipitation when adding my DPM stock solution to an aqueous buffer. What is happening?

A2: This is a common issue when a concentrated stock of a poorly water-soluble compound, like DPM, prepared in an organic solvent (e.g., DMSO), is diluted into an aqueous medium. The organic solvent disperses in the aqueous phase, and the concentration of the organic solvent around the DPM molecules drops significantly. This causes the DPM to crash out or precipitate from the solution due to its low aqueous solubility.

Q3: How can I prevent my this compound from precipitating out of solution?

A3: To prevent precipitation, you can try several strategies:

  • Decrease the final concentration: The most straightforward approach is to work with a lower final concentration of DPM in your aqueous medium.

  • Increase the percentage of cosolvent: If your experimental system allows, increasing the final concentration of the organic cosolvent (e.g., DMSO, ethanol) can help maintain the solubility of DPM.

  • Use a different solvent system: Consider using a solvent system known to be more effective for poorly soluble compounds, such as a mixture of solvents (cosolvency).

  • Employ solubility enhancement techniques: Techniques like using surfactants or cyclodextrins can help to increase the apparent solubility of DPM in aqueous solutions.

Q4: What is the recommended storage for this compound solutions?

A4: To ensure the stability and prevent precipitation of this compound in stock solutions, it is advisable to store them at a constant temperature. For long-term storage, it is best to store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound. It is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

This guide provides a systematic approach to addressing common solubility challenges encountered with this compound.

Problem: this compound fails to dissolve in the chosen solvent.
Possible Cause Troubleshooting Steps
Inappropriate solvent selection. DPM is nonpolar. Ensure you are using a compatible organic solvent. Refer to the solubility data table below.
Insufficient solvent volume. Increase the volume of the solvent to ensure the concentration of DPM is below its solubility limit at that temperature.
Low temperature. Gently warm the solution. Solubility of solids generally increases with temperature. Be cautious to avoid solvent evaporation or compound degradation.
Compound purity. Impurities can affect solubility. Ensure you are using a high-purity grade of DPM.
Problem: The solution is cloudy or hazy after dissolving this compound.
Possible Cause Troubleshooting Steps
Incomplete dissolution. Use sonication or vortexing to aid in the dissolution process. Gentle heating can also be applied.
Presence of insoluble impurities. Filter the solution through a 0.22 µm or 0.45 µm syringe filter compatible with your solvent.
Supersaturation. The solution may be supersaturated. Try preparing a more dilute solution.
Problem: this compound precipitates over time from a prepared solution.
Possible Cause Troubleshooting Steps
Temperature fluctuations. Store the solution at a constant, controlled temperature. Avoid storing in locations with significant temperature swings.
Solvent evaporation. Ensure the container is tightly sealed to prevent solvent evaporation, which would increase the concentration of DPM.
Photodegradation. Store the solution in an amber vial or protect it from light, as degradation products may be less soluble.

Solubility Data

The following table summarizes the available solubility data for this compound in various solvents.

SolventFormulaSolubilityTemperature (°C)Reference
WaterH₂O< 0.1 g/L20[1]
WaterH₂O223.2 mg/L (estimated)25[2]
EthanolC₂H₅OHSolubleNot Specified[1]
AcetoneC₃H₆OSolubleNot Specified[1]
BenzeneC₆H₆SolubleNot Specified[1]

Note: "Soluble" indicates that a significant amount of this compound can be dissolved, but specific quantitative data was not provided in the cited sources.

Experimental Protocols for Solubility Enhancement

For challenging experimental systems where the solubility of this compound in the desired medium is low, the following protocols can be adapted.

Protocol 1: Cosolvency

This method involves using a mixture of solvents to increase the solubility of a compound. For DPM, a common approach is to use a water-miscible organic solvent as a cosolvent in an aqueous system.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (as the primary organic solvent)

  • Aqueous buffer or medium of choice

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a concentrated stock solution of this compound in 100% DMSO or ethanol. For example, 10 mg/mL.

  • Gently warm the solution and vortex or sonicate until the DPM is completely dissolved.

  • To prepare your final working solution, slowly add the DPM stock solution dropwise to your pre-warmed aqueous buffer while vigorously vortexing or stirring.

  • Observe the solution for any signs of precipitation.

  • If precipitation occurs, you may need to either decrease the final concentration of DPM or increase the final percentage of the cosolvent in your aqueous medium. It is crucial to determine the maximum tolerable percentage of the cosolvent for your specific experiment (e.g., cell culture).

Protocol 2: Use of Surfactants

Surfactants can form micelles that encapsulate nonpolar compounds like DPM, increasing their apparent solubility in aqueous solutions.

Materials:

  • This compound

  • Tween® 80 or other suitable non-ionic surfactant

  • Aqueous buffer or medium of choice

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a stock solution of the surfactant (e.g., 10% Tween® 80) in your aqueous buffer.

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol).

  • In a separate tube, add the desired amount of the DPM stock solution.

  • Add the surfactant stock solution to the tube containing the DPM, and then add the remaining aqueous buffer to reach the final volume. The final surfactant concentration is typically in the range of 0.1% to 1%.

  • Vortex or sonicate the mixture until the solution is clear. The surfactant will help to keep the DPM in solution.

Visual Guides

TroubleshootingWorkflow start Start: DPM Solubility Issue check_solvent Is the solvent appropriate for a nonpolar compound? start->check_solvent select_solvent Select a suitable organic solvent (e.g., Ethanol, Acetone) check_solvent->select_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes select_solvent->check_concentration reduce_concentration Decrease DPM concentration check_concentration->reduce_concentration Yes use_enhancement Consider solubility enhancement techniques check_concentration->use_enhancement No end_success Success: DPM is dissolved reduce_concentration->end_success cosolvency Use Cosolvency (e.g., DMSO/Water) use_enhancement->cosolvency surfactants Use Surfactants (e.g., Tween 80) use_enhancement->surfactants end_fail Issue persists: Consult further literature use_enhancement->end_fail cosolvency->end_success surfactants->end_success

Caption: Troubleshooting workflow for DPM solubility issues.

CosolvencyConcept cluster_before Before Cosolvency cluster_after With Cosolvency dpm_precipitate DPM Precipitate water Aqueous Solution dpm_precipitate->water Insoluble dpm_dissolved Dissolved DPM solvent_mixture Water + Cosolvent (e.g., DMSO) dpm_dissolved->solvent_mixture Soluble

Caption: The concept of improving solubility with cosolvency.

SolventSelectionLogic start Start: Select a Solvent for DPM is_aqueous Is an aqueous system required? start->is_aqueous use_organic Use a pure organic solvent (e.g., Acetone, Ethanol) is_aqueous->use_organic No need_enhancement Is solubility in water alone sufficient? is_aqueous->need_enhancement Yes end_solution Solution Prepared use_organic->end_solution use_enhancement_methods Employ solubility enhancement methods need_enhancement->use_enhancement_methods No direct_dissolution Direct dissolution in water (very low concentration) need_enhancement->direct_dissolution Yes use_enhancement_methods->end_solution direct_dissolution->end_solution

Caption: Logic for selecting a suitable solvent for DPM.

References

Managing exothermic reactions during Dipivaloylmethane synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dipivaloylmethane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of this compound (also known as 2,2,6,6-tetramethyl-3,5-heptanedione), with a particular focus on managing the exothermic nature of the reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis of this compound.

Q1: My reaction mixture is turning dark brown and the temperature is rising rapidly, even after stopping the addition of pinacolone (B1678379). What is happening and what should I do?

A1: This indicates a potential thermal runaway, where the reaction is generating heat faster than it can be dissipated. The dark color suggests the formation of degradation or side products due to the high temperature.

Immediate Actions:

  • Stop all reagent addition immediately.

  • Increase the efficiency of your cooling system. If you are using an ice bath, ensure it is well-stocked with ice and water to maximize contact with the flask. If you have a cryostat, lower the set temperature.

  • If the temperature continues to rise uncontrollably, and it is safe to do so, add a cold, inert solvent (like toluene (B28343) or hexane, if compatible with your reaction) to dilute the reaction mixture and help absorb the heat.

  • Be prepared for an emergency shutdown. Have a quenching agent (e.g., a cold, dilute acid solution) ready to quickly neutralize the basic reaction mixture if necessary.

Root Cause Analysis:

  • The addition rate of pinacolone was likely too fast.

  • The initial temperature of the reaction mixture may have been too high.

  • Inadequate stirring could have led to localized "hot spots."

  • The scale of the reaction may be too large for the cooling capacity of your setup.

Q2: The yield of my this compound synthesis is low, and I see some unexpected peaks in my NMR spectrum. Could this be related to poor temperature control?

A2: Yes, poor temperature control is a common cause of low yields and the formation of byproducts in Claisen condensations. If the reaction temperature is too high, several side reactions can occur:

  • Self-condensation of pinacolone: The enolate of pinacolone can react with another molecule of pinacolone.

  • Decomposition of the starting materials or product: At elevated temperatures, the ester or the final β-diketone product may decompose.

  • Reaction of the base with the solvent or ester: For instance, if sodium methoxide (B1231860) is used as the base and the temperature is too high, it could lead to unwanted side reactions.

To improve your yield, it is crucial to maintain the recommended reaction temperature and ensure a slow, controlled addition of the ketone.

Q3: How can I effectively monitor the temperature of my reaction?

A3: Accurate temperature monitoring is critical.

  • Use a calibrated thermometer or thermocouple. Position the probe so that it is immersed in the reaction mixture, but not touching the walls of the flask, to get an accurate reading of the internal temperature.

  • Monitor the temperature continuously, especially during the addition of the pinacolone. A digital thermometer with an alarm function can be very helpful.

  • Observe the rate of temperature change. A rapid increase in temperature is a sign that the reaction is accelerating and you may need to slow down the addition of the ketone.

Q4: I am scaling up my this compound synthesis. What are the key safety considerations regarding the exothermic reaction?

A4: Scaling up an exothermic reaction significantly increases the risk of a thermal runaway because the volume of the reaction (which generates heat) increases by the cube of the dimension, while the surface area of the flask (which dissipates heat) only increases by the square.

  • Do not scale up by more than a factor of 2-3 at a time.

  • Ensure your cooling capacity is sufficient for the larger scale. You may need a larger cooling bath or a more powerful cooling system.

  • The rate of addition of the pinacolone will need to be adjusted. It should be added more slowly on a larger scale.

  • Consider a semi-batch approach, where the pinacolone is added at a rate that maintains a constant, safe internal temperature.

  • Perform a risk assessment before scaling up to identify potential hazards and establish emergency procedures.

Data Presentation

The following tables summarize key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Properties

CompoundIUPAC NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound2,2,6,6-Tetramethyl-3,5-heptanedione1118-71-4184.28199-2010.88
Methyl pivalate (B1233124)Methyl 2,2-dimethylpropanoate598-98-1116.16101-1020.89
Pinacolone3,3-Dimethyl-2-butanone75-97-8100.161060.801

Table 2: Recommended Reaction Parameters

ParameterRecommended RangeNotes
Reaction Temperature20 - 60 °CTighter control (e.g., 25-35 °C) is recommended for better selectivity.
Reactant Molar Ratio (Methyl pivalate : Pinacolone)1:1 to 1.5:1An excess of the ester can help to ensure complete reaction of the ketone.
Reactant Molar Ratio (Base : Pinacolone)1:1 to 1.5:1A stoichiometric amount of base is required.
Addition Time of Pinacolone1 - 4 hoursDependent on scale and cooling efficiency. Slower is generally safer.
Total Reaction Time8 - 48 hoursMonitor by TLC or GC for completion.

Experimental Protocols

Detailed Methodology for this compound Synthesis

This protocol is based on a typical Claisen condensation procedure and should be adapted and optimized for your specific laboratory conditions.

Materials:

  • Methyl pivalate

  • Pinacolone

  • Sodium hydride (NaH) 60% dispersion in mineral oil, or another suitable base like sodium methoxide

  • Anhydrous solvent (e.g., Toluene or Diethyl ether)

  • Hydrochloric acid (HCl), dilute aqueous solution for workup

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a thermometer/thermocouple

  • Cooling bath (ice-water or other)

Procedure:

  • Preparation: Set up the reaction apparatus and ensure all glassware is dry. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Base Suspension: In the round-bottom flask, suspend sodium hydride (1.1 equivalents) in the anhydrous solvent.

  • Ester Addition: Slowly add methyl pivalate (1.2 equivalents) to the stirred suspension of sodium hydride at 0-5 °C.

  • Enolate Formation: Allow the mixture to stir at room temperature for 1-2 hours, or until hydrogen evolution ceases.

  • Controlled Ketone Addition: Cool the reaction mixture to the desired temperature (e.g., 25 °C) using a cooling bath. Slowly add pinacolone (1.0 equivalent) dropwise via the dropping funnel over a period of 1-4 hours, ensuring the internal temperature does not exceed the set point.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or GC.

  • Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice-cold dilute HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.

Visualizations

Logical Workflow for Troubleshooting Exothermic Events

Exothermic_Troubleshooting start Temperature Rise Observed check_addition Is Reagent Addition Still in Progress? start->check_addition stop_addition Immediately Stop Reagent Addition check_addition->stop_addition Yes check_cooling Is Cooling System Functioning Optimally? check_addition->check_cooling No stop_addition->check_cooling enhance_cooling Enhance Cooling (Add more ice, lower temp) check_cooling->enhance_cooling No temp_stabilized Temperature Stabilized? check_cooling->temp_stabilized Yes enhance_cooling->temp_stabilized continue_monitoring Continue Monitoring Proceed with Caution temp_stabilized->continue_monitoring Yes emergency_action Emergency Action Required temp_stabilized->emergency_action No dilute Dilute with Cold Inert Solvent emergency_action->dilute quench Prepare for Emergency Quench dilute->quench

Caption: A troubleshooting workflow for managing an unexpected temperature increase.

Experimental Workflow for Managing Exotherm

Exotherm_Management_Workflow setup 1. Assemble Dry Apparatus under Inert Atmosphere base 2. Suspend Base in Anhydrous Solvent setup->base ester 3. Add Methyl Pivalate at 0-5 °C base->ester enolate 4. Stir for Enolate Formation (Monitor H₂ evolution) ester->enolate cool 5. Cool to Reaction Temp (e.g., 25 °C) enolate->cool slow_addition 6. Slow, Dropwise Addition of Pinacolone cool->slow_addition monitor_temp 7. Continuously Monitor Internal Temperature slow_addition->monitor_temp monitor_temp->slow_addition Temp Stable react 8. Stir to Completion (Monitor by TLC/GC) monitor_temp->react Addition Complete workup 9. Quench, Workup, and Purify react->workup

Caption: A step-by-step experimental workflow highlighting critical control points.

One-factor-at-a-time (OFAT) optimization for reactions with beta-diketones.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing one-factor-at-a-time (OFAT) optimization for reactions involving beta-diketones.

Frequently Asked Questions (FAQs)

Q1: What is One-Factor-at-a-Time (OFAT) optimization and when is it useful for beta-diketone reactions?

A1: One-Factor-at-a-Time (OFAT) is an experimental optimization method where one factor is varied while all other factors are kept constant.[1] This approach is often used in the initial stages of process development due to its simplicity.[2] For beta-diketone synthesis, such as the Claisen or Knoevenagel condensations, OFAT can be useful for identifying the general effect of individual parameters like temperature, catalyst loading, or solvent type on reaction yield and purity.

Q2: What are the key limitations of using OFAT for optimizing beta-diketone reactions?

A2: The primary limitation of OFAT is its inability to detect interactions between factors.[3] For example, the optimal temperature for a Claisen condensation might change depending on the solvent used. OFAT would not capture this interaction, potentially leading to a suboptimal overall process. Design of Experiments (DoE) is a more advanced methodology that can account for these interactions.[3]

Q3: What are the most common factors to investigate when using OFAT for a beta-diketone synthesis?

A3: For reactions like the Claisen and Knoevenagel condensations, the most common factors to investigate using OFAT are:

  • Temperature: Influences reaction rate and can promote side reactions if too high.[4]

  • Catalyst and its concentration: The type and amount of catalyst are critical for reaction success.[5]

  • Solvent: The polarity and type of solvent (protic vs. aprotic) can significantly affect reaction outcomes.[6][7]

  • Reaction Time: Insufficient time can lead to incomplete reactions, while excessive time can promote side product formation.

  • Reactant Concentration: The ratio of reactants can influence the formation of the desired product versus side products.

Troubleshooting Guides

This section addresses specific issues that may arise during the OFAT optimization of beta-diketone reactions.

Issue 1: Low or No Product Yield

Q: I am performing a Claisen condensation and observing a very low yield of my target beta-diketone. I am currently optimizing the temperature. What could be the cause?

A: When optimizing temperature using OFAT, a low yield could be due to several factors at the specific temperature you are testing:

  • Temperature is too low: The reaction rate may be too slow, resulting in an incomplete reaction within the allotted time.[4]

  • Temperature is too high: While higher temperatures can increase the reaction rate, they can also lead to the degradation of starting materials or the desired product.[8] Excessive heat can also favor side reactions.[4]

Troubleshooting Steps:

  • Vary Temperature Systematically: First, ensure you are exploring a reasonable range of temperatures. Start with room temperature and incrementally increase it.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product at different temperatures.

  • Consider Other Factors: If varying the temperature alone does not improve the yield, your other fixed parameters (e.g., catalyst concentration, solvent) may be suboptimal. It is important to remember this limitation of OFAT.

Issue 2: Formation of Multiple Products and Purification Difficulties

Q: While optimizing the catalyst concentration for a Knoevenagel condensation, my TLC analysis shows multiple spots, making purification difficult. How can I address this?

A: The formation of multiple products when varying catalyst concentration is a common issue. Here’s how to troubleshoot it within an OFAT framework:

  • Catalyst concentration is too high: An excessive amount of catalyst can lead to side reactions, such as self-condensation of the ketone.[5]

  • Catalyst is not selective: The chosen catalyst may be promoting undesired reaction pathways.

Troubleshooting Steps:

  • Optimize Catalyst Loading: Systematically vary the catalyst concentration, starting from a low value (e.g., 5 mol%) and gradually increasing it.[5] Monitor the reaction by TLC at each concentration to identify the point at which side product formation becomes significant.

  • Evaluate Different Catalysts: If optimizing the concentration of your current catalyst is unsuccessful, you may need to screen different catalysts. For the Knoevenagel condensation, both basic and Lewis acidic catalysts can be used.[5]

Data Presentation

The following tables summarize the effect of varying single factors on the yield of common beta-diketone synthesis reactions.

Table 1: Effect of Catalyst on Yield in Solvent-Free Knoevenagel Condensation of Benzaldehyde (B42025) and Malononitrile (B47326)

CatalystMol%Time (min)Yield (%)Reference
NaOH20598[9]
KOH20585[9]
NaOAc2060Low[9]
NH₄OAc2060Low[9]

Table 2: Effect of Temperature on the Claisen-Schmidt Reaction

Temperature (°C)Time (h)Yield (%)Reference
Room Temperature2440[10]
Room Temperature12066[10]
Reflux (Ethanol)893[10]

Experimental Protocols

General Procedure for OFAT Optimization of Catalyst Concentration in a Knoevenagel Condensation

This protocol describes the optimization of catalyst loading for the reaction between benzaldehyde and malononitrile.

Materials:

  • Benzaldehyde

  • Malononitrile

  • Catalyst (e.g., piperidine)

  • Solvent (e.g., ethanol)

  • Round-bottom flasks

  • Stirring apparatus

  • TLC plates and chamber

  • Appropriate workup and purification reagents and equipment

Procedure:

  • Set up Reactions: In a series of round-bottom flasks, dissolve benzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Vary Catalyst Concentration: To each flask, add a different concentration of piperidine (B6355638) (e.g., 5 mol%, 10 mol%, 15 mol%, 20 mol%).

  • Maintain Constant Conditions: Ensure all other conditions (temperature, stirring speed, reaction time) are kept constant for all reactions.

  • Monitor Reactions: Monitor the progress of each reaction by TLC.

  • Workup and Isolation: Once the reactions are complete, perform an appropriate workup procedure to isolate the crude product.

  • Analysis: Analyze the yield and purity of the product from each reaction to determine the optimal catalyst concentration.

Mandatory Visualization

OFAT_Workflow start Start: Define Reaction and Factors establish Establish Baseline Conditions (e.g., Temp, Conc., Time, Solvent) start->establish select_factor Select One Factor to Vary (e.g., Temperature) establish->select_factor vary_factor Vary Selected Factor (e.g., 25°C, 50°C, 75°C) Keep Others Constant select_factor->vary_factor run_experiments Run Experiments vary_factor->run_experiments analyze Analyze Results (Yield, Purity) run_experiments->analyze optimum_found Is Optimum for this Factor Found? analyze->optimum_found optimum_found->vary_factor No select_next_factor Select Next Factor to Vary (e.g., Catalyst Conc.) optimum_found->select_next_factor Yes select_next_factor->vary_factor end End: Optimized Conditions (Provisional) select_next_factor->end All Factors Optimized

Caption: Workflow for One-Factor-at-a-Time (OFAT) optimization.

Troubleshooting_Low_Yield start Problem: Low Yield check_temp Is Temperature Optimized? start->check_temp vary_temp Vary Temperature Systematically (e.g., 25°C, 50°C, 75°C) check_temp->vary_temp No check_catalyst Is Catalyst Concentration Optimized? check_temp->check_catalyst Yes solution Improved Yield vary_temp->solution vary_catalyst Vary Catalyst Concentration (e.g., 5, 10, 15 mol%) check_catalyst->vary_catalyst No check_solvent Is Solvent Choice Appropriate? check_catalyst->check_solvent Yes vary_catalyst->solution test_solvents Test Solvents with Different Polarities check_solvent->test_solvents No check_solvent->solution Yes test_solvents->solution

Caption: Troubleshooting logic for low reaction yield in OFAT.

References

Technical Support Center: Optimizing Dipivaloylmethane Reactions with Design of Experiments (DoE)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Dipivaloylmethane (DPM) synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance their reaction outcomes through the application of Design of Experiments (DoE). Here, you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of DPM.

Frequently Asked Questions (FAQs)

Q1: What is Design of Experiments (DoE) and why should I use it for my this compound synthesis?

A1: Design of Experiments (DoE) is a statistical methodology that allows for the systematic and efficient investigation of multiple reaction parameters simultaneously.[1][2] Unlike the traditional "one-variable-at-a-time" (OVAT) approach, DoE can identify significant interactions between factors, leading to a more comprehensive understanding and optimization of the reaction space with fewer experiments.[1] For this compound synthesis, which involves a Claisen condensation, DoE can help you efficiently determine the optimal conditions to maximize yield and purity.

Q2: What are the key factors to consider when setting up a DoE for this compound synthesis?

A2: The key factors (independent variables) for the Claisen condensation to produce this compound typically include:

  • Base: Type and concentration of the base (e.g., sodium hydride, sodium ethoxide).[3]

  • Solvent: The choice of solvent can significantly impact the reaction.[4]

  • Temperature: Reaction temperature can affect reaction rate and the formation of byproducts.[5]

  • Reactant Molar Ratio: The ratio of the ester (methyl pivalate) to the ketone (pinacolone).

  • Reaction Time: The duration of the reaction can influence product yield and purity.[6]

Q3: What are the typical responses (dependent variables) to measure in a this compound synthesis DoE?

A3: The primary responses to measure are:

  • Yield (%): The percentage of the theoretical maximum amount of this compound produced.

  • Purity (%): The purity of the final product, often determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Impurity Profile: Identification and quantification of significant impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: I am observing very low or no formation of this compound. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in a Claisen condensation can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Verify Reactant Quality: Ensure that your starting materials (methyl pivalate (B1233124), pinacolone, and base) are pure and dry. Moisture can quench the strong base required for the reaction.

  • Check Base Activity: The base (e.g., sodium hydride) can lose activity over time. Use fresh or properly stored base.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7]

  • Suboptimal Temperature: The reaction temperature might be too low. Consider a gradual increase in temperature while monitoring for byproduct formation.[7]

  • Review Stoichiometry: Ensure the correct molar ratios of your reactants and base are being used. The Claisen condensation requires at least a stoichiometric amount of base because the final deprotonation of the β-diketone product drives the reaction to completion.[8]

Issue 2: High Levels of Impurities and Byproducts

Q: My final product has a high level of impurities. What are the likely side reactions and how can I minimize them?

A: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to minimizing them.

Common Side Reactions and Solutions:

  • Self-Condensation of the Ester: Methyl pivalate can react with itself. This can be minimized by the slow addition of the ester to the reaction mixture.

  • Hydrolysis of Ester: If there is water present in the reaction, the ester can be hydrolyzed. Ensure all reagents and glassware are anhydrous.

  • Retro-Claisen Reaction: The reverse reaction can occur, especially if the product is not deprotonated by the base.[9] Using a sufficiently strong base in at least a stoichiometric amount is crucial.[8]

Data Presentation: Example DoE for this compound Synthesis

The following table represents a hypothetical 2-level full factorial design for the optimization of the this compound synthesis. This design allows for the study of the main effects of each factor and their interactions.

Experiment RunTemperature (°C)Base EquivalenceReaction Time (h)Yield (%)Purity (%)
1251.026592
2501.027588
3251.527895
4501.528591
5251.067090
6501.068285
7251.568894
8501.569289
9 (Center)37.51.2548393
10 (Center)37.51.2548493.5

Note: The data presented in this table is for illustrative purposes and should be adapted based on experimental results.

An improved synthesis of this compound has been reported with a 90% yield.[10]

Experimental Protocols

Protocol 1: Design of Experiments (DoE) Workflow for Reaction Optimization

This protocol outlines the general steps for applying DoE to the optimization of this compound synthesis.

  • Define Objective: Clearly state the goal of the optimization (e.g., maximize yield, minimize a specific impurity).

  • Identify Factors and Ranges: Select the key reaction parameters (e.g., temperature, base concentration, reaction time) and define their upper and lower limits.[1]

  • Choose a DoE Design: For initial screening, a fractional factorial design can be used. For more detailed optimization, a full factorial or response surface design is recommended.[1]

  • Execute Experiments: Run the experiments in a randomized order to minimize systematic errors.

  • Analyze Results: Use statistical software to analyze the data, determine the significance of each factor and their interactions, and generate a predictive model.

  • Confirm and Validate: Run confirmation experiments at the predicted optimal conditions to validate the model.

Protocol 2: Gas Chromatography (GC-MS) Analysis of this compound

This protocol provides a general procedure for the analysis of this compound reaction mixtures.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture with a suitable acidic solution.

    • Extract the organic components with a solvent like dichloromethane (B109758) or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Dilute the sample to an appropriate concentration (e.g., 10 µg/mL) in a volatile organic solvent.[11]

  • GC-MS Instrument Setup:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[12]

    • Injector: Set to a splitless mode with a temperature of 280 °C.[12]

    • Oven Program:

      • Initial temperature: 80 °C.

      • Ramp 1: Increase to 140 °C at 10 °C/min.

      • Ramp 2: Increase to 280 °C at 20 °C/min.

      • Hold at 280 °C for 10 minutes.[12]

    • MS Detector: Set to scan a mass range appropriate for the expected products and byproducts.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Calculate the purity by peak area percentage.

    • Identify impurity peaks by comparing their mass spectra to a library.

Visualizations

DoE_Workflow A Define Objective (e.g., Maximize Yield) B Identify Factors & Ranges (Temp, Time, Base) A->B C Select DoE Design (e.g., Full Factorial) B->C D Execute Experiments (Randomized Order) C->D E Analyze Data (Statistical Software) D->E F Develop Predictive Model E->F G Confirm & Validate (Optimal Conditions) F->G H Optimized Process G->H

Caption: Workflow for applying DoE to reaction optimization.

Troubleshooting_Low_Yield Start Low or No Yield Q1 Are starting materials pure and anhydrous? Start->Q1 Sol1 Purify/dry reagents and use anhydrous solvent. Q1->Sol1 No Q2 Is the base active? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Use fresh, properly stored base. Q2->Sol2 No Q3 Is the reaction monitored for completion? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Monitor reaction by TLC/GC. Increase reaction time if needed. Q3->Sol3 No Q4 Are reaction conditions (temp, stoichiometry) correct? Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 Optimize temperature. Ensure >=1 eq. of base. Q4->Sol4 No End Consult further literature or DoE screening. Q4->End Yes A4_Yes Yes A4_No No

Caption: Troubleshooting decision tree for low reaction yield.

Caption: Mechanism of the Claisen condensation reaction.

References

Troubleshooting common issues in pyridine synthesis using diketones.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the synthesis of pyridines using diketones and related precursors. It is intended for researchers, scientists, and professionals in drug development.

Section 1: Hantzsch Pyridine (B92270) Synthesis

The Hantzsch synthesis is a classic multi-component reaction used to produce dihydropyridines, which are subsequently oxidized to pyridines.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My Hantzsch synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in Hantzsch synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: Traditional methods often involve refluxing in ethanol (B145695), which can be inefficient.[4] Modern approaches offer significant improvements. For instance, using p-toluenesulfonic acid (PTSA) as a catalyst with ultrasonic irradiation in aqueous micelles can boost yields to over 96%.[1][4] Solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at elevated temperatures (e.g., 90°C) can also achieve high yields (up to 95%) with shorter reaction times.[4]

  • Incomplete Oxidation: The initial product of the Hantzsch reaction is a 1,4-dihydropyridine (B1200194), which must be oxidized to form the aromatic pyridine ring.[1][3] Incomplete oxidation is a frequent cause of low yields.

    • Troubleshooting: Ensure you are using a suitable oxidizing agent (e.g., nitric acid, KMnO4, iodine, ferric chloride) with the correct stoichiometry.[1][4] Monitor the reaction's progress using TLC or LC-MS to confirm the complete conversion of the dihydropyridine (B1217469) intermediate.[4]

  • Formation of Side Products: The formation of byproducts can consume starting materials and reduce the overall yield.[4]

    • Troubleshooting: The order of reagent addition is critical, especially in unsymmetrical syntheses. To avoid the formation of undesired intermediates, it is often beneficial to pre-form the Knoevenagel adduct (between the aldehyde and one equivalent of the β-ketoester) or the enamine before the final cyclization step.[2][4][5]

Data Presentation: Hantzsch Synthesis Condition Optimization
MethodCatalystSolventTemperatureTimeYield (%)Reference
ConventionalNoneEthanolRefluxLongGenerally Low[1]
Ultrasonicp-Toluenesulfonic Acid (PTSA)Aqueous MicellesN/AN/A>90[1][4]
Solvent-Freeγ-Al2O3 NanoparticlesNone90°CShortUp to 95[4]
MicrowaveNoneEthanolN/AN/AImproved Yields[1]
Experimental Protocol: High-Yield, Solvent-Free Hantzsch Synthesis

This protocol describes a solvent-free synthesis of 1,4-dihydropyridines using γ-Al2O3 nanoparticles as a reusable catalyst.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (2 mmol)

  • Ammonia source (e.g., ammonium (B1175870) acetate) (1 mmol)

  • γ-Al2O3 nanoparticles

Procedure:

  • In a flask, combine the aldehyde, β-ketoester, ammonium acetate (B1210297), and γ-Al2O3 nanoparticles.

  • Heat the mixture at 90°C, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethanol to the flask and stir to dissolve the product.

  • Filter the mixture to recover the γ-Al2O3 catalyst, which can be washed, dried, and reused.[4]

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1,4-dihydropyridine.

  • Purify the product by recrystallization from a suitable solvent like ethanol.[4]

  • To obtain the final pyridine, oxidize the purified 1,4-dihydropyridine using an appropriate oxidizing agent (e.g., iodine in refluxing methanol (B129727) or nitric acid in acetic acid).[4][6]

Visualization: Hantzsch Synthesis Workflow

Hantzsch_Workflow Reagents 1. Mix Reagents (Aldehyde, β-Ketoester, NH3 source) Condensation 2. Condensation Reaction (Heating/Ultrasound) Reagents->Condensation DHP_Intermediate 3. Form 1,4-Dihydropyridine (1,4-DHP) Condensation->DHP_Intermediate Oxidation 4. Aromatization (Add Oxidizing Agent) DHP_Intermediate->Oxidation Pyridine_Crude 5. Crude Pyridine Product Oxidation->Pyridine_Crude Purification 6. Purify (Crystallization/Chromatography) Pyridine_Crude->Purification Final_Product 7. Pure Pyridine Purification->Final_Product

Caption: General experimental workflow for the Hantzsch pyridine synthesis.

Section 2: Bohlmann-Rahtz Pyridine Synthesis

This method involves the condensation of enamines with ethynylketones to produce 2,3,6-trisubstituted pyridines.[7]

Frequently Asked Questions (FAQs)

Q2: The Bohlmann-Rahtz synthesis requires high temperatures for the cyclodehydration step, which is degrading my sample. How can this be addressed?

A2: The high temperatures required for the final cyclodehydration are a significant drawback of the classical Bohlmann-Rahtz synthesis.[7]

  • Troubleshooting: The use of acid catalysis can allow the cyclodehydration to proceed at significantly lower temperatures.[7] Acetic acid is commonly used as a Brønsted acid catalyst.[8] This modification often allows the reaction to be performed as a one-pot procedure, avoiding the need to isolate the aminodiene intermediate.[8] Continuous flow microwave reactors have also been shown to improve reaction efficiency and control.[8]

Q3: My starting materials are acid-sensitive. Are there milder alternatives for the Bohlmann-Rahtz synthesis?

A3: Acid-catalyzed decomposition of starting enamines can be an issue, particularly with substrates containing tert-butyl ester or cyano groups.[7]

  • Troubleshooting: A mild alternative is to use an ion-exchange resin like Amberlyst-15. This allows for a simple work-up and is compatible with acid-sensitive groups like tert-butyl esters.[7] Additionally, three-component versions of the reaction using ammonium acetate as the nitrogen source generate the required enamine in situ, improving the overall efficiency and substrate scope.[7]

Visualization: Troubleshooting Bohlmann-Rahtz Synthesis

Bohlmann_Rahtz_Troubleshooting Start Start: Bohlmann-Rahtz Issue Issue What is the primary issue? Start->Issue High_Temp High Temperature Degradation Issue->High_Temp Degradation Low_Yield Low Yield / No Reaction Issue->Low_Yield Efficiency Acid_Sensitive Acid-Sensitive Substrate Issue->Acid_Sensitive Compatibility Sol_High_Temp Solution: - Use Acid Catalyst (e.g., Acetic Acid) - Consider Microwave Flow Reactor High_Temp->Sol_High_Temp Sol_Low_Yield Solution: - Use a protic solvent (e.g., Ethanol) - Try a three-component, one-pot setup - Check enamine purity Low_Yield->Sol_Low_Yield Sol_Acid_Sensitive Solution: - Use mild catalyst (e.g., Amberlyst-15) - Avoid strong Brønsted acids Acid_Sensitive->Sol_Acid_Sensitive

Caption: Decision tree for troubleshooting Bohlmann-Rahtz synthesis issues.

Section 3: Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[9][10]

Frequently Asked Questions (FAQs)

Q4: My Kröhnke synthesis is giving a low yield. What are the potential causes?

A4: Low yields in the Kröhnke synthesis can often be traced back to the stability and reactivity of the intermediates.

  • Inefficient Ylide Formation: The reaction is initiated by the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium (B92312) ylide.[9][10] This ylide is the key Michael donor. Ensure the reaction conditions (typically using ammonium acetate in acetic acid) are appropriate to facilitate its formation.

  • Stability of the 1,5-Dicarbonyl Intermediate: The Michael addition product is a 1,5-dicarbonyl intermediate that subsequently cyclizes.[9][10] If this intermediate is prone to side reactions or is difficult to cyclize, yields will be lower. The reaction is generally robust, but optimizing temperature and reaction time by monitoring with TLC is crucial.[9]

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine (B1295210)

This protocol details the synthesis of 2,4,6-triphenylpyridine from N-phenacylpyridinium bromide and chalcone (B49325), as is characteristic of the Kröhnke method.[9]

Part A: Synthesis of N-phenacylpyridinium bromide

  • Dissolve 2-bromoacetophenone (B140003) in a suitable solvent like acetone.

  • To this solution, add pyridine dropwise with stirring at room temperature. A precipitate will form.

  • Continue stirring for 1-2 hours to ensure the reaction is complete.

  • Collect the solid product by vacuum filtration and wash it with cold acetone.

  • Dry the product under vacuum to yield N-phenacylpyridinium bromide.[9]

Part B: Kröhnke Reaction

  • In a round-bottom flask, combine N-phenacylpyridinium bromide (1 equiv.), chalcone (1 equiv.), and ammonium acetate (excess, ~10 equiv.).

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to reflux (approx. 120°C) for 4-6 hours, monitoring progress by TLC.[9]

  • After completion, cool the reaction mixture to room temperature and pour it into ice water while stirring, which will cause a precipitate to form.

  • Collect the solid product by vacuum filtration, washing thoroughly with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a solvent system like ethanol/water to obtain pure 2,4,6-triphenylpyridine.[9]

Visualization: Kröhnke Synthesis Reaction Pathway

Krohnke_Pathway step1 Step 1: Ylide Formation α-Pyridinium methyl ketone salt + Base → Pyridinium Ylide step2 Step 2: Michael Addition Ylide + α,β-Unsaturated Carbonyl → 1,5-Dicarbonyl Intermediate step1->step2 step3 Step 3: Cyclization 1,5-Dicarbonyl + NH3 → Dihydropyridine Intermediate step2->step3 step4 Step 4: Dehydration & Aromatization Intermediate → Substituted Pyridine step3->step4

Caption: Key mechanistic stages of the Kröhnke pyridine synthesis.

Section 4: General Purification and Reaction Control

Frequently Asked Questions (FAQs)

Q5: I am having difficulty purifying my final pyridine product. What are some effective strategies?

A5: The basic nature of pyridines can make purification challenging.[6]

  • Acid-Base Extraction: Use a dilute acid wash (e.g., 1M HCl) to protonate the pyridine, moving it to the aqueous layer and separating it from non-basic impurities. The pyridine can be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[6]

  • Column Chromatography: Tailing is a common issue on silica (B1680970) gel due to the basicity of the pyridine. This can often be mitigated by adding a small amount of a base, such as triethylamine (B128534) (~1%), to the eluent.[6]

  • Distillation: Effective for volatile pyridine derivatives.[6]

  • Crystallization: If the product is a solid, crystallization is a highly effective method for achieving high purity.[6]

Q6: My reaction is highly exothermic and difficult to control. How can I manage this?

A6: Poor thermal control can lead to side product formation and safety hazards.[6]

  • Slow Addition of Reagents: Adding one reactant dropwise can control the rate of heat generation.[6]

  • Efficient Cooling: Use an ice bath or cryostat to maintain a consistent low temperature.[6]

  • Dilution: Running the reaction at a lower concentration helps dissipate heat more effectively.[6]

  • Continuous Flow Chemistry: For highly exothermic processes, continuous flow reactors provide superior temperature control and are inherently safer.[6]

References

Validation & Comparative

Validating Dipivaloylmethane Synthesis: A Comparative Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise synthesis and stringent purity control of chemical reagents are paramount. This guide provides a comprehensive comparison of synthetic routes for dipivaloylmethane (also known as 2,2,6,6-tetramethyl-3,5-heptanedione) and validates its purity using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, comparative data, and workflow visualizations are presented to ensure reproducible and reliable outcomes.

Introduction

This compound is a widely used β-diketone in organic synthesis and coordination chemistry. Its synthesis, typically achieved through a Claisen condensation, requires careful execution to minimize impurities. NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of the final product. This guide details the synthesis of this compound and provides a thorough NMR analysis to validate its structure and identify potential impurities.

Synthesis of this compound

The most common and effective method for synthesizing this compound is the Claisen condensation of a ketone with an ester. An alternative approach involves the reaction of an acid chloride with an enolate.

Method 1: Claisen Condensation

This procedure involves the base-mediated condensation of pinacolone (B1678379) and methyl pivalate (B1233124).

Experimental Protocol:

  • Preparation of Sodium Enolate: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, sodium hydride (60% dispersion in mineral oil) is suspended in anhydrous dimethoxyethane (DME).

  • Reaction: The suspension is heated to reflux, and a solution of pinacolone in anhydrous DME is added dropwise over a period of 2 hours.

  • Acylation: After the evolution of hydrogen gas ceases, a solution of methyl pivalate in anhydrous DME is added to the reaction mixture.

  • Work-up: The reaction mixture is stirred at reflux for an additional 2 hours. After cooling, the mixture is poured into a beaker containing ice and hydrochloric acid to neutralize the excess base.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Method 2: Acylation of Enolate with Acid Chloride

An alternative, high-yield synthesis involves the reaction of the lithium enolate of pinacolone with pivaloyl chloride.

Experimental Protocol:

  • Enolate Formation: Pinacolone is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) in THF is then added dropwise to form the lithium enolate.

  • Acylation: Pivaloyl chloride is added to the enolate solution at -78 °C, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography on silica (B1680970) gel.

NMR Spectroscopic Validation

NMR spectroscopy is the definitive method for confirming the structure of this compound and assessing its purity. Due to keto-enol tautomerism, this compound exists predominantly in the more stable enol form. The NMR spectrum will, therefore, primarily reflect the signals of this tautomer.

experimental_workflow cluster_synthesis Synthesis cluster_validation Validation start Starting Materials (Pinacolone, Methyl Pivalate) reaction Claisen Condensation start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification product This compound purification->product Pure Product nmr NMR Spectroscopy (1H & 13C) product->nmr analysis Spectral Analysis & Purity Assessment nmr->analysis tautomerism cluster_legend Tautomeric Equilibrium Keto Keto Form (Diketone) Enol Enol Form (β-Ketoenol) Keto->Enol Equilibrium key The equilibrium lies far to the right, favoring the enol form.

A Comparative Guide to Dipivaloylmethane and Acetylacetone as Chelating Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of coordination chemistry, the selection of an appropriate chelating ligand is paramount to the synthesis of metal complexes with desired properties. Among the most versatile and widely employed classes of ligands are the β-diketonates. This guide provides a comprehensive comparison of two prominent β-diketonate ligands: dipivaloylmethane (dpm) and acetylacetone (B45752) (acac). This analysis is supported by experimental data to assist researchers in making informed decisions for their specific applications, from catalysis to drug delivery.

Physicochemical Properties

This compound, also known as 2,2,6,6-tetramethyl-3,5-heptanedione, and acetylacetone, or 2,4-pentanedione, are both bidentate ligands that coordinate to metal ions through their two oxygen atoms, forming a stable six-membered chelate ring. The primary structural difference lies in the terminal substituents on the β-diketonate backbone. Acetylacetone possesses methyl groups, while this compound features bulkier tert-butyl groups. This steric hindrance in dpm significantly influences the properties of its metal complexes.

A key parameter governing the chelating ability of these ligands is their acidity, represented by the pKa value. The pKa of the ligand affects the pH range at which it can effectively chelate metal ions.

LigandStructurepKa (in DMSO)
Acetylacetone (acac)CH₃COCH₂COCH₃13.3
This compound (dpm)(CH₃)₃CCOCH₂COC(CH₃)₃17.2

The higher pKa of this compound indicates that it is a weaker acid compared to acetylacetone. This difference in acidity can be attributed to the electron-donating inductive effect of the bulky tert-butyl groups in dpm, which destabilizes the resulting anion upon deprotonation.

Stability of Metal Complexes

The stability of the metal-ligand complex is a critical factor in many applications. The stability constant (log K) provides a quantitative measure of the equilibrium for the formation of the complex. While comprehensive databases for dpm are less common than for acac, the available data and comparative studies indicate that the steric bulk of the dpm ligand plays a significant role in the stability of the resulting metal complexes.

Generally, for a given metal ion, the stability of the complex is influenced by a combination of electronic and steric factors. The stronger basicity of the dpm anion would suggest stronger metal complexes. However, the steric hindrance from the tert-butyl groups can also lead to weaker complexes with smaller metal ions due to steric repulsion.

Metal IonLigandlog K₁log K₂log β₂
Cu²⁺Acetylacetone8.26.714.9
Ni²⁺Acetylacetone5.84.610.4
Co²⁺Acetylacetone5.24.09.2
Zn²⁺Acetylacetone5.04.19.1

Performance in Applications

The choice between dpm and acac often depends on the specific application, as their differing properties impart distinct advantages and disadvantages.

Catalysis

In homogeneous catalysis, the solubility and thermal stability of the catalyst precursor are crucial. Metal complexes of dpm are generally more soluble in nonpolar organic solvents and are often more volatile than their acac counterparts. This enhanced solubility is advantageous for many organic reactions. The bulky tert-butyl groups of dpm can also create a specific steric environment around the metal center, which can influence the selectivity of a catalytic reaction. For instance, in certain polymerization and oxidation reactions, the steric bulk of dpm can control the approach of the substrate to the catalytic site, leading to higher selectivity for a particular product.

Materials Science and Thin Film Deposition

The volatility of metal-dpm complexes makes them excellent precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) of metal oxide thin films. The lower decomposition temperatures of some dpm complexes compared to their acac analogs can be beneficial for temperature-sensitive substrates.

Thermal Stability

The thermal stability of the metal complex is a critical consideration for applications at elevated temperatures. The bulky tert-butyl groups in dpm can enhance the thermal stability of the metal complex by shielding the metal center from decomposition pathways. However, the overall thermal stability is a complex interplay of factors including the metal ion, the ligand, and the coordination environment.

Experimental Protocols

Synthesis of Metal-Ligand Complexes

General Procedure for the Synthesis of Metal Acetylacetonate (B107027) Complexes:

A general method for the synthesis of metal acetylacetonate complexes involves the reaction of a metal salt with acetylacetone in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the ligand.

  • Materials: Metal salt (e.g., chloride, nitrate, or sulfate (B86663) salt of the desired metal), acetylacetone, a base (e.g., sodium hydroxide, ammonia, or sodium acetate), and a suitable solvent (e.g., water, ethanol, or methanol).

  • Procedure:

    • Dissolve the metal salt in the chosen solvent.

    • Add acetylacetone to the metal salt solution.

    • Slowly add the base to the reaction mixture with stirring. The formation of the metal acetylacetonate complex is often indicated by a color change and the precipitation of the product.

    • The reaction mixture may be heated to promote the reaction.

    • The precipitated complex is then isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried.

General Procedure for the Synthesis of Metal this compound Complexes:

The synthesis of metal this compound complexes follows a similar principle to that of acetylacetonates, with adjustments often made to account for the steric bulk and solubility of the dpm ligand.

  • Materials: Metal salt, this compound, a base (e.g., sodium methoxide (B1231860) or a non-aqueous base like triethylamine), and an organic solvent (e.g., methanol, ethanol, or a nonpolar solvent like hexane).

  • Procedure:

    • Dissolve the metal salt in a suitable solvent.

    • In a separate flask, dissolve this compound in the same or a miscible solvent and add the base to deprotonate the ligand.

    • Slowly add the deprotonated ligand solution to the metal salt solution with vigorous stirring.

    • The reaction may require refluxing for a period to ensure complete reaction.

    • The product can be isolated by cooling the solution to induce crystallization or by removing the solvent under reduced pressure. The crude product is then purified by recrystallization.

Visualization of Concepts

ChelationProcess cluster_ligand β-Diketone Ligand (HL) cluster_deprotonation Deprotonation cluster_chelation Chelation L_keto Keto form L_enol Enol form L_keto->L_enol Tautomerization L_anion Anion (L⁻) L_enol->L_anion -H⁺ H_plus H⁺ Complex Metal Complex (MLn) L_anion->Complex Metal Metal Ion (Mⁿ⁺) Metal->Complex

Caption: General process of β-diketonate chelation with a metal ion.

LigandStructures acac Acetylacetone (acac) CH₃ CO CH₂ CO CH₃ dpm This compound (dpm) (CH₃)₃C CO CH₂ CO C(CH₃)₃

Caption: Comparison of Acetylacetone and this compound structures.

ExperimentalWorkflow start Start: Metal Salt and Ligand dissolve Dissolution in Solvent start->dissolve deprotonate Deprotonation with Base dissolve->deprotonate reaction Complexation Reaction deprotonate->reaction isolate Isolation of Crude Product (Filtration/Evaporation) reaction->isolate purify Purification (Recrystallization) isolate->purify characterize Characterization (Spectroscopy, etc.) purify->characterize end Pure Metal Complex characterize->end

Caption: A typical experimental workflow for synthesizing metal-β-diketonate complexes.

Conclusion

Both this compound and acetylacetone are highly effective chelating ligands for a wide range of metal ions. The choice between them is dictated by the specific requirements of the intended application. Acetylacetone, being less sterically hindered and more acidic, is a versatile and cost-effective ligand suitable for a broad array of applications. This compound, with its bulky tert-butyl groups, offers enhanced solubility in nonpolar solvents, greater volatility in its metal complexes, and the ability to impose steric control in catalytic reactions. Researchers should carefully consider the desired properties of the final metal complex, including stability, solubility, and reactivity, when selecting between these two valuable ligands.

The Enduring Advantages of Dipivaloylmethane in Coordination Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate β-diketone ligand is a critical decision that profoundly influences the properties and performance of the resulting metal complexes. Among the diverse array of β-diketones available, dipivaloylmethane (dpm), also known as 2,2,6,6-tetramethyl-3,5-heptanedione (thd), consistently emerges as a superior choice for a wide range of applications, from catalysis to materials science. This guide provides an objective comparison of this compound with other commonly used β-diketones, namely acetylacetone (B45752) (acac) and trifluoroacetylacetone (tfaa), supported by experimental data to underscore its distinct advantages.

The superior performance of this compound primarily stems from the steric hindrance imparted by its bulky tert-butyl groups. This structural feature significantly enhances the thermal stability and volatility of its metal complexes, while also influencing their solubility in organic solvents. These properties are paramount in applications such as Metal-Organic Chemical Vapor Deposition (MOCVD), where precursor stability and volatility are crucial for the controlled deposition of high-quality thin films.

Enhanced Thermal Stability

One of the most significant advantages of dpm is the enhanced thermal stability of its metal complexes compared to those of acac and tfaa. The bulky tert-butyl groups in dpm provide a "steric shield" around the central metal ion, protecting it from thermal decomposition at elevated temperatures. This increased stability is critical for applications requiring high processing temperatures.

LigandMetal IonDecomposition Onset Temperature (°C)Reference
acacCu(II)~250[1]
dpmCu(II)>300 (Sublimes before significant decomposition)Inferred from volatility data
tfaaFe(II)Lower than acac

Table 1: Comparative Thermal Stability of Metal β-Diketonate Complexes. Note: Data is compiled from different sources and should be considered indicative of general trends.

Superior Volatility for Gas-Phase Applications

The volatility of metal β-diketonate complexes is a critical factor for their application as precursors in gas-phase deposition techniques like MOCVD. The bulky and non-polar tert-butyl groups of dpm reduce intermolecular interactions in the solid state, leading to higher vapor pressures at lower temperatures. This allows for efficient transport of the precursor to the substrate surface.

While fluorination of the β-diketone ligand, as in tfaa, can also increase volatility, it can sometimes lead to the incorporation of fluorine impurities into the deposited films. This compound provides a fluorine-free alternative with excellent volatility.

LigandMetal IonSublimation Temperature (°C @ specific pressure)Reference
acacCr(III)Higher than dpm[2]
dpmCr(III)Lower than acac[3]
tfaaVariousGenerally lower than acac

Table 2: Comparative Volatility of Metal β-Diketonate Complexes. Note: Direct comparative vapor pressure data is scarce; this table reflects general trends observed in the literature.

Tailored Solubility in Organic Solvents

The solubility of metal complexes is crucial for solution-based synthesis and processing. The lipophilic nature of the tert-butyl groups in dpm enhances the solubility of its metal complexes in non-polar organic solvents compared to the more polar acac complexes. This allows for greater flexibility in solvent selection for various applications.

LigandMetal IonSolventSolubilityReference
acacNi(II)Ethanol (B145695)Soluble[4]
dpmNi(II)AcetoneSoluble[5]
acacCu(II)DichloromethaneSoluble[6]
dpmCu(II)Not specifiedGenerally soluble in non-polar solventsInferred from properties

Table 3: Comparative Solubility of Metal β-Diketonate Complexes. Note: Quantitative solubility data is limited and often solvent-dependent.

Experimental Protocols

To provide a practical context for the data presented, this section outlines the detailed methodologies for key experiments used to characterize metal β-diketonate complexes.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a metal β-diketonate complex.

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) of the metal complex is placed in a ceramic or platinum pan.

  • The pan is loaded into a thermogravimetric analyzer.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature at which significant mass loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Methodology:

  • A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC instrument.

  • The pans are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

  • The differential heat flow between the sample and the reference is measured as a function of temperature.

  • The resulting DSC thermogram reveals endothermic (melting) and exothermic (decomposition) transitions.

Synthesis of a Metal this compound Complex (Example: Copper(II) this compound)

Objective: To synthesize a representative metal-dpm complex.

Methodology:

  • Dissolve copper(II) acetate (B1210297) monohydrate in a minimal amount of hot ethanol.

  • In a separate flask, dissolve a stoichiometric amount of this compound in ethanol.

  • Slowly add the this compound solution to the hot copper(II) acetate solution with constant stirring.

  • A precipitate of copper(II) this compound will form.

  • Continue stirring the mixture for a specified time to ensure complete reaction.

  • Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the final product under vacuum.

Visualization of an MOCVD Workflow

The advantages of this compound complexes, particularly their volatility and thermal stability, make them ideal precursors for Metal-Organic Chemical Vapor Deposition (MOCVD). The following diagram illustrates a typical MOCVD process for depositing a metal oxide thin film using a metal-dpm precursor.

MOCVD_Workflow cluster_0 Precursor Delivery cluster_1 Deposition Chamber cluster_2 Exhaust Precursor Metal-dpm Precursor (Solid) Vaporizer Vaporizer (Heated Bubbler) Precursor->Vaporizer Loaded MassFlow Mass Flow Controllers Vaporizer->MassFlow Vapor Transport CarrierGas Inert Carrier Gas (e.g., Ar, N2) CarrierGas->Vaporizer Bubbled through Mixing Gas Mixing Chamber MassFlow->Mixing Reactor CVD Reactor Mixing->Reactor Precursor & Oxidizer Mix Substrate Heated Substrate Reactor->Substrate Deposition Byproducts Byproducts Reactor->Byproducts Substrate->Reactor Thin Film Growth Pump Vacuum Pump Byproducts->Pump Scrubber Exhaust Scrubber Pump->Scrubber Oxidizer Oxidizer Gas (e.g., O2, H2O) Oxidizer->MassFlow

Caption: Workflow of MOCVD for metal oxide thin film deposition.

Conclusion

This compound offers a compelling set of advantages over other common β-diketones like acetylacetone and trifluoroacetylacetone. The steric bulk of its tert-butyl groups provides enhanced thermal stability and volatility to its metal complexes, making them highly suitable for demanding applications such as MOCVD. Furthermore, its non-fluorinated nature and tailored solubility profile offer greater versatility in synthesis and processing. For researchers and professionals in drug development and materials science, a thorough understanding of these advantages is crucial for the rational design and selection of metal complexes with optimized properties for specific applications.

References

Unveiling Dipivaloylmethane: A Comparative Guide to Computational Models and Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate computational modeling of molecules is paramount. This guide provides an objective comparison of computational models of dipivaloylmethane (DPM), a widely used ligand in coordination chemistry, against experimental data. Through a detailed examination of structural parameters, vibrational frequencies, and nuclear magnetic resonance (NMR) chemical shifts, this document serves as a practical resource for validating theoretical approaches.

This compound, systematically named 2,2,6,6-tetramethyl-3,5-heptanedione, exists predominantly in its enol form, stabilized by a strong intramolecular hydrogen bond. This structural feature, along with its conformational flexibility, presents a compelling case for the validation of computational methods. This guide synthesizes findings from Density Functional Theory (DFT) calculations and various experimental techniques, including Gas Electron Diffraction (GED), Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, and NMR Spectroscopy.

Structural Integrity: Comparing Geometries

Density Functional Theory (DFT) has emerged as a powerful tool for predicting molecular structures. The choice of functional and basis set is critical for achieving high accuracy. For DPM, the B3LYP functional combined with a 6-311++G(d,p) basis set has been shown to provide results in good agreement with experimental findings.

Below is a comparison of key geometric parameters of the chelate ring in this compound, with experimental values derived from GED studies of its metal complexes and theoretical values from DFT calculations.

ParameterExperimental (GED of Metal Complexes) (Å or °)Computational (DFT/B3LYP/6-311++G(d,p)) (Å or °)
C=O Bond Length~1.28Data not explicitly found for DPM itself
C-C Bond Length (in ring)~1.41Data not explicitly found for DPM itself
C-C(CH₃)₃ Bond Length~1.52Data not explicitly found for DPM itself
O-C-C Angle~124.5Data not explicitly found for DPM itself
C-C-C Angle (in ring)~122.2Data not explicitly found for DPM itself

Note: The table highlights the need for a dedicated experimental crystallographic study of isolated this compound for a more direct comparison.

Vibrational Analysis: A Tale of Two Spectroscopies

Vibrational spectroscopy provides a sensitive probe of molecular structure and bonding. Both FT-IR and Raman spectroscopy have been employed to characterize the vibrational modes of this compound. The experimental spectra are then compared with theoretical frequencies calculated using DFT. This comparison allows for the confident assignment of vibrational bands and validates the accuracy of the computational model in describing the potential energy surface of the molecule.

Here, we present a comparison of selected experimental and calculated vibrational frequencies for key functional groups in this compound.

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental Raman (cm⁻¹)Computational (DFT/B3LYP/6-311++G(d,p)) (cm⁻¹)
O-H Stretch~2900-3200 (broad)-Calculated value requires scaling
C=O Stretch~1610~1605Calculated value requires scaling
C-C Stretch (ring)~1580~1585Calculated value requires scaling
C-(CH₃)₃ Stretch~1220~1225Calculated value requires scaling

Note: Calculated vibrational frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

Probing the Electronic Environment: NMR Chemical Shifts

NMR spectroscopy is a powerful technique for elucidating the electronic structure and connectivity of atoms in a molecule. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, has become a standard for calculating NMR chemical shifts. Comparing these calculated shifts with experimental data provides a stringent test of the computational model's ability to reproduce the electronic properties of the molecule.

A comparison of the experimental and calculated ¹H and ¹³C NMR chemical shifts for this compound is presented below.

NucleusExperimental Chemical Shift (ppm)Computational (GIAO/DFT) (ppm)
¹H (enol proton)~16.5Calculated value sensitive to hydrogen bond description
¹H (methine proton)~5.8Calculated value
¹³C (carbonyl)~190Calculated value
¹³C (methine)~92Calculated value

Experimental and Computational Protocols

A detailed description of the methodologies employed in the cited studies is crucial for the reproducibility and critical evaluation of the results.

Experimental Protocols
  • Gas Electron Diffraction (GED): GED experiments on volatile metal complexes of this compound were performed at elevated temperatures. The scattered electron intensity was recorded and analyzed to determine the molecular geometry in the gas phase.

  • FT-IR and Raman Spectroscopy: FT-IR spectra were recorded on a spectrometer using KBr pellets or as a thin film. Raman spectra were obtained using a laser excitation source. The spectral resolution was typically in the range of 2-4 cm⁻¹.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃). Chemical shifts were referenced to tetramethylsilane (B1202638) (TMS).

Computational Protocols
  • Geometry Optimization: The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The optimization was performed without any symmetry constraints to locate the global minimum on the potential energy surface.

  • Vibrational Frequency Calculations: Harmonic vibrational frequencies were calculated at the same level of theory as the geometry optimization to confirm the nature of the stationary point (a true minimum has no imaginary frequencies) and to simulate the vibrational spectra.

  • NMR Chemical Shift Calculations: ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level of theory.

Visualizing the Workflow

The process of validating computational models against experimental data can be visualized as a systematic workflow.

G Workflow for Validation of Computational Models cluster_exp Experimental Validation cluster_comp Computational Modeling cluster_comp_data Comparison & Analysis exp_synth Synthesis & Purification of this compound exp_ged Gas Electron Diffraction (Structural Analysis) exp_synth->exp_ged exp_vib FT-IR & Raman Spectroscopy (Vibrational Analysis) exp_synth->exp_vib exp_nmr NMR Spectroscopy (Electronic Structure) exp_synth->exp_nmr compare_geom Compare Bond Lengths & Angles exp_ged->compare_geom compare_vib Compare Vibrational Frequencies exp_vib->compare_vib compare_nmr Compare Chemical Shifts exp_nmr->compare_nmr comp_model Selection of Computational Method (e.g., DFT/B3LYP) comp_geom Geometry Optimization comp_model->comp_geom comp_freq Frequency Calculation comp_geom->comp_freq comp_nmr NMR Chemical Shift Calculation (GIAO) comp_geom->comp_nmr comp_geom->compare_geom comp_freq->compare_vib comp_nmr->compare_nmr model_refinement Model Refinement compare_geom->model_refinement compare_vib->model_refinement compare_nmr->model_refinement

Caption: Workflow for the validation of computational models.

Signaling Pathway of Model Validation

The interplay between computational and experimental data in model validation can be conceptualized as a signaling pathway, where experimental results trigger the refinement of theoretical models.

G Signaling Pathway of Model Validation Exp_Data Experimental Data (Structure, Spectra) Discrepancy Discrepancy Analysis Exp_Data->Discrepancy Comp_Model Initial Computational Model Comp_Model->Discrepancy Refinement Model Refinement (Functional, Basis Set) Discrepancy->Refinement If significant Validated_Model Validated Computational Model Discrepancy->Validated_Model If negligible Refinement->Comp_Model

Caption: Signaling pathway illustrating the iterative process of model validation.

Comparative analysis of the biological activity of Dipivaloylmethane derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a cornerstone of medicinal chemistry. While the prompt specified Dipivaloylmethane derivatives, the available scientific literature provides a more extensive and comparative body of research on the closely related β-diketone analogues: Dibenzoylmethane (DBM) derivatives . DBM, a natural compound found in licorice, and its synthetic derivatives have emerged as a promising class of molecules with a wide spectrum of biological activities.[1][2][3] This guide provides an objective comparison of the anticancer and anti-inflammatory activities of key DBM derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Section 1: Comparative Anticancer Activity

Dibenzoylmethane derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2] Their efficacy is largely attributed to the induction of programmed cell death (apoptosis) and cell cycle arrest.[4] The half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that inhibits 50% of cell growth, is a key metric for comparison. A lower IC₅₀ value indicates greater potency.

Data Presentation: Anticancer Efficacy

The anticancer activities of several notable DBM derivatives are summarized below.

Table 1: Comparative IC₅₀ Values of Dibenzoylmethane Derivatives against Various Cancer Cell Lines

Compound/DerivativeStructureCancer Cell LineIC₅₀Citation
Dibenzoylmethane (DBM) Unsubstituted Parent CompoundB16F10 (Murine Melanoma)> 100 µM[1]
DPBP (1,3-diphenyl-2-benzyl-1,3-propanedione)Substitution at C2B16F10 (Murine Melanoma)6.25 µg/mL[5][6]
DBM-S (2',4'-dihydroxy-dithion-dibenzoylmethane)Hydroxy & thionyl substitutionsSaos2 (Osteosarcoma)4.33 µM[4]
DBM-S (2',4'-dihydroxy-dithion-dibenzoylmethane)Hydroxy & thionyl substitutionsHepG2 (Liver Cancer)21 µM[2]
DBM-S (2',4'-dihydroxy-dithion-dibenzoylmethane)Hydroxy & thionyl substitutionsA549 (Lung Cancer)43.54 µM[4]

Note: Direct comparison of µM and µg/mL values requires conversion based on the molecular weight of each compound.

The Selectivity Index (SI) is another crucial measure, indicating a compound's specificity for cancer cells over normal cells. A higher SI suggests greater selectivity and potentially fewer side effects.[2] For instance, the DPBP derivative was found to have a high selectivity index of 41.94 in a melanoma model.[5][6]

Section 2: Comparative Anti-inflammatory Activity

DBM and its derivatives have been shown to possess potent anti-inflammatory properties, primarily by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators.[3][7] Unlike many non-steroidal anti-inflammatory drugs (NSAIDs) that directly target cyclooxygenase (COX) enzymes, DBM appears to act further upstream by inhibiting the NF-κB signaling pathway.[7]

Data Presentation: Anti-inflammatory Effects

The following table summarizes the in vitro inhibitory effects of the parent compound, Dibenzoylmethane, on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Table 2: In Vitro Inhibition of Inflammatory Mediators by Dibenzoylmethane (DBM)

Inflammatory MediatorConcentration of DBMInhibition (%)Citation
Nitric Oxide (NO) 50 µM35%[7]
TNF-α (mRNA) 50 µM35%[7]
IL-1β (mRNA) 50 µM39%[7]
IL-6 50 µM49%[7]
iNOS (protein) 50 µM94%[7]
COX-2 (protein) 50 µM74%[7]

These data indicate that DBM effectively downregulates a broad range of pro-inflammatory genes and proteins.[7] Studies also show DBM can work synergistically with other compounds, like silibinin, to inhibit the production of NO, ROS, IL-1β, and TNF-α.[8]

Section 3: Antimicrobial Activity

While the anticancer and anti-inflammatory properties of Dibenzoylmethane derivatives are well-documented, their activity against bacterial and fungal pathogens is a less explored area. Current literature does not provide extensive comparative data, such as Minimum Inhibitory Concentration (MIC) values, for this specific class of compounds. This represents a significant knowledge gap and a promising avenue for future research.

Section 4: Mechanistic Insights & Visualizations

DBM derivatives exert their biological effects by modulating complex cellular signaling pathways.

Anticancer Mechanism: Induction of Apoptosis

A primary mechanism of anticancer action for DBM derivatives is the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][4][5] This involves modulating the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the activation of executioner caspases.[2]

Apoptotic_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DBM Dibenzoylmethane Derivatives DeathReceptors Death Receptors (e.g., FAS) DBM->DeathReceptors Bax Bax (Pro-apoptotic) Activation DBM->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition DBM->Bcl2 DISC DISC Formation DeathReceptors->DISC activates Caspase8 Caspase-8 (Initiator) DISC->Caspase8 activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_synthesis 1. Synthesis & Characterization cluster_evaluation 2. Biological Evaluation cluster_mechanism 3. Mechanistic Studies Start Starting Materials Synth Chemical Synthesis Start->Synth Purify Purification Synth->Purify Character Structural ID (NMR, MS) Purify->Character AntiC Anticancer (MTT Assay) Character->AntiC AntiI Anti-inflammatory (NO/Cytokine Assay) Character->AntiI AntiO Antioxidant (DPPH Assay) Character->AntiO WB Western Blot (Apoptosis Proteins) AntiC->WB CC Cell Cycle Analysis AntiC->CC Pathway Signaling Pathway Analysis AntiI->Pathway

References

Structural comparison between Dipivaloylmethane and other diketones like curcumin.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structural and functional disparities between key β-diketones, supported by experimental data and detailed protocols.

In the landscape of chemical compounds utilized in research and drug development, β-diketones represent a class of molecules with significant potential, largely owing to their unique structural features and reactivity. This guide provides a detailed structural and functional comparison between dipivaloylmethane, a synthetically valuable ligand, and curcumin (B1669340), a widely studied natural product with a broad spectrum of biological activities. The comparison is extended to other relevant β-diketones, namely acetylacetone (B45752) and dibenzoylmethane, to provide a broader context for understanding their structure-activity relationships.

Introduction to the Contenders

This compound (dpm) , systematically named 2,2,6,6-tetramethyl-3,5-heptanedione, is a sterically hindered β-diketone. Its bulky tert-butyl groups influence its physical properties and coordination chemistry.

Curcumin , or diferuloylmethane, is a polyphenolic compound extracted from the rhizome of Curcuma longa. Its structure features a seven-carbon linker connecting two methoxy-phenolic groups, with a central β-diketone moiety. This extended conjugation and the presence of phenolic hydroxyl groups are key to its diverse biological activities.[1][2]

Acetylacetone (acac) and Dibenzoylmethane (dbm) are also included for comparative purposes. Acetylacetone is one of the simplest β-diketones and a common ligand in coordination chemistry. Dibenzoylmethane, with its two phenyl rings, offers a structural intermediate between the aliphatic this compound and the more complex curcumin.

Structural and Physicochemical Properties: A Comparative Analysis

The core of these molecules' reactivity lies in the keto-enol tautomerism of their 1,3-dicarbonyl moiety. This equilibrium is highly sensitive to the solvent environment.[3][4][5] The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Below is a summary of the key physicochemical properties of these diketones.

PropertyThis compoundCurcuminAcetylacetoneDibenzoylmethane
IUPAC Name 2,2,6,6-Tetramethyl-3,5-heptanedione(1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dionePentane-2,4-dione1,3-Diphenylpropane-1,3-dione
Molecular Formula C₁₁H₂₀O₂C₂₁H₂₀O₆C₅H₈O₂C₁₅H₁₂O₂
Molar Mass ( g/mol ) 184.28368.38100.12224.25
Appearance Colorless to light yellow liquidBright yellow-orange crystalline powderColorless liquidLight yellow crystalline powder
pKa ~13.3 (in DMSO)pKa1 ≈ 8.5, pKa2 ≈ 9.9, pKa3 ≈ 10.9 (phenolic & enolic)~9 (in water)~9.8 (in 75% dioxane)
Keto-Enol Equilibrium (% Enol) Solvent dependent, generally highPredominantly enol form in most organic solvents and solid state.[4]~80% in non-polar solvents, ~15% in water>95% in non-polar solvents

Metal Chelation: A Key Functional Feature

The β-diketone moiety acts as an excellent chelating agent for a wide range of metal ions, forming stable metal complexes. This property is central to many of their applications. Curcumin, in particular, is known to chelate various metal ions, and its metal complexes often exhibit enhanced biological activities compared to the parent molecule.[1][6]

While extensive data exists for curcumin, acetylacetone, and dibenzoylmethane, quantitative stability constant data for this compound with a broad range of metals is less readily available in comparative literature.

Metal IonLog K₁ (this compound)Log K₁ (Curcumin)Log K₁ (Acetylacetone)Log K₁ (Dibenzoylmethane)
Cu(II) Data not readily available~10.6~8.2~10.5
Fe(III) Data not readily availableHigh affinity~11.4~11.7
Zn(II) Data not readily available~6.9~5.0~8.9
Al(III) Data not readily availableHigh affinity~8.6~10.2

Note: Stability constants (Log K) are highly dependent on experimental conditions such as solvent, temperature, and ionic strength. The values presented are for general comparison.[7][8][9][10][11]

Biological Activity: A Tale of Two Diketones

A significant divergence between this compound and curcumin is observed in their biological activities. Curcumin is a well-documented bioactive compound with potent antioxidant, anti-inflammatory, and anticancer properties.[2][12][13][14] In contrast, there is a notable lack of literature on the biological activities of this compound, suggesting it is not a primary focus in drug development.

Biological ActivityThis compoundCurcumin
Antioxidant Activity No significant activity reported.Potent free radical scavenger.[12][14]
Anti-inflammatory Activity No significant activity reported.Inhibits key inflammatory mediators like NF-κB and COX-2.
Anticancer Activity No significant activity reported.Exhibits cytotoxicity against various cancer cell lines.[15][16][17]

Experimental Data Snapshot: Cytotoxicity of Curcumin

Cell LineIC₅₀ (µM)Exposure Time
MCF-7 (Breast Cancer)21.2 - 44.624-72h[17]
MDA-MB-231 (Breast Cancer)18.5 - 54.724-48h[15][17]
HCT-116 (Colon Cancer)~1548h

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

Objective: To quantify the percentage of keto and enol tautomers of a β-diketone in different deuterated solvents.

Methodology:

  • Prepare solutions of the β-diketone (e.g., 10-20 mg) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in NMR tubes to a final volume of approximately 0.6 mL.

  • Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K).

  • Identify the characteristic signals for the keto and enol forms. For the keto form, the methylene (B1212753) protons (-CH₂-) typically appear as a singlet. For the enol form, the vinylic proton (-CH=) and the enolic hydroxyl proton (-OH) are characteristic.

  • Integrate the area under the peaks corresponding to the methylene protons of the keto form (I_keto) and the vinylic proton of the enol form (I_enol).

  • Calculate the percentage of the enol form using the following equation, accounting for the number of protons contributing to each signal: % Enol = [I_enol / (I_enol + (I_keto / 2))] * 100

Keto_Enol_Equilibrium Keto Keto Form (-CH₂- signal) Enol Enol Form (-CH= signal) Keto->Enol Tautomerization Enol->Keto

Caption: Keto-enol tautomerism equilibrium.

Determination of Metal Chelation by UV-Vis Spectrophotometry (Job's Plot)

Objective: To determine the stoichiometry of a metal-ligand complex.

Methodology:

  • Prepare equimolar stock solutions of the metal salt (e.g., CuSO₄) and the diketone ligand in a suitable solvent (e.g., ethanol).

  • Prepare a series of solutions with a constant total molar concentration of metal and ligand, but with varying mole fractions of the ligand (from 0 to 1).

  • Allow the solutions to equilibrate.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

  • Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 suggests a 1:2 metal-to-ligand ratio.

Jobs_Plot_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Prepare equimolar stock solutions (Metal & Ligand) B Mix in varying mole fractions (constant total concentration) A->B C Measure Absorbance at λmax B->C Equilibrate D Plot Absorbance vs. Mole Fraction of Ligand C->D E Determine Stoichiometry from maximum absorbance D->E

Caption: Workflow for Job's plot analysis.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on a cancer cell line.

Methodology:

  • Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[1][2][18][19][20]

MTT_Assay_Workflow A Seed Cells B Treat with Compound A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate Cell Viability and IC₅₀ F->G

Caption: MTT assay experimental workflow.

Conclusion

This comparative guide highlights the significant structural and functional differences between this compound and curcumin, as well as other related β-diketones. While all share the characteristic β-dicarbonyl moiety, leading to similar keto-enol tautomerism and metal-chelating properties, their overall structures dictate their biological activities. Curcumin's extended conjugated system and phenolic hydroxyl groups are crucial for its broad-spectrum bioactivity, making it a subject of intense research in drug development. In contrast, this compound, with its bulky aliphatic groups, serves primarily as a ligand in coordination chemistry and materials science, with no significant biological activity reported to date. For researchers and drug development professionals, this comparison underscores the importance of subtle structural modifications in determining the pharmacological profile of a molecule.

References

A Researcher's Guide to the Validation of Materials Synthesized with Dipivaloylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of novel materials is paramount to ensuring their efficacy, reproducibility, and safety. This guide provides a comparative framework for designing validation experiments for materials synthesized using dipivaloylmethane (dpm), a common β-diketonate ligand. We will explore key applications, outline essential characterization techniques, and compare the performance of dpm-based materials to relevant alternatives, supported by experimental data and detailed protocols.

This compound, also known as 2,2,6,6-tetramethyl-3,5-heptanedione, is a versatile ligand used in coordination chemistry to synthesize a wide range of metal complexes. These materials find applications in diverse fields, including as precursors for Metal-Organic Chemical Vapor Deposition (MOCVD), as luminescent materials in Organic Light-Emitting Diodes (OLEDs), and as catalysts. The validation of these materials involves a multi-faceted approach to characterize their structure, stability, and performance.

Comparative Validation by Application

The specific validation experiments for a dpm-synthesized material are dictated by its intended application. Below, we compare the validation strategies for three major applications.

Precursors for Metal-Organic Chemical Vapor Deposition (MOCVD)

In MOCVD, volatile metal complexes are used to deposit thin films of metal oxides and other materials. The performance of a precursor is determined by its volatility, thermal stability, and decomposition characteristics.

Comparison of MOCVD Precursors:

Precursor TypeKey Validation ParametersTypical Experimental TechniquesPerformance Comparison
Metal-dpm Complexes (e.g., Ce(dpm)₄, Zr(dpm)₄)High volatility, clean decomposition, good thermal stability.[1][2]Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), Mass Spectrometry, Infrared Spectroscopy.[1][2]Often exhibit good volatility and stability, making them suitable for depositing high-quality thin films.[1]
Alternative β-diketonates (e.g., acetylacetonates, hexafluoroacetylacetonates)Can offer enhanced volatility due to fluorination, but may have different decomposition pathways.[3][4]TGA, DTA, Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][3]Fluorinated ligands can increase volatility, which is advantageous for some applications.[2] However, the choice of ligand can impact film purity and deposition temperature.[5]
Metal Alkoxides Often highly volatile but can be sensitive to moisture.TGA, NMR Spectroscopy, Vapor Pressure Measurement.Can provide high purity films at lower temperatures but may require more stringent handling conditions due to their reactivity.
Luminescent Materials for Organic Light-Emitting Diodes (OLEDs)

Lanthanide complexes with β-diketonate ligands, including dpm, are used as emissive materials in OLEDs due to their sharp emission spectra and high color purity.[6][7]

Comparison of OLED Emitter Materials:

Emitter MaterialKey Validation ParametersTypical Experimental TechniquesPerformance Comparison
Europium(dpm)₃ Complexes High photoluminescence quantum yield, good thermal stability, suitable energy levels for energy transfer.[8]UV-Vis Spectroscopy, Photoluminescence Spectroscopy, Cyclic Voltammetry, TGA.[6][9]Dpm is an effective "antenna ligand" for sensitizing the luminescence of lanthanide ions.
Europium(thenoyltrifluoroacetonate)₃ (Eu(TTA)₃) Complexes TTA is another common β-diketonate ligand known for its efficient energy transfer to europium ions.[10][11]Photoluminescence Spectroscopy, Electroluminescence Spectroscopy, Device Fabrication and Testing.[12][13][14]Eu(TTA)₃ based complexes have demonstrated high quantum efficiencies in OLED devices.[13][14] The choice of ancillary ligands can further tune the properties.[10][11]
Alternative Lanthanide Complexes (with other β-diketonates or different ligand types)The ligand structure significantly impacts the photophysical properties and device performance.[7][15]Comparative studies involve synthesizing a series of complexes with different ligands and evaluating their quantum yields and electroluminescence.[6][13]The goal is to optimize the ligand field around the lanthanide ion to maximize luminescence efficiency and stability.[15]
Catalysts and Nanoparticles

Metal nanoparticles stabilized by ligands like dpm can exhibit catalytic activity in various organic reactions. Their validation focuses on characterizing the nanoparticle size, morphology, and catalytic performance.

Comparison of Catalytic Nanoparticles:

Catalyst SystemKey Validation ParametersTypical Experimental TechniquesPerformance Comparison
Copper Nanoparticles with dpm Ligand Small particle size, high surface area, good dispersion, high catalytic activity and selectivity.Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), UV-Vis Spectroscopy, Catalytic reaction monitoring (e.g., by GC-MS).[16]The dpm ligand can influence the size and stability of the nanoparticles, which in turn affects their catalytic performance.
Copper Nanoparticles with other Organic Ligands (e.g., ascorbic acid, amines)The choice of ligand affects nanoparticle stability, size, and interaction with reactants.[16][17]TEM, XRD, Zeta Potential measurements, evaluation of catalytic efficiency in model reactions.[17][18][19]Different ligands can lead to variations in catalytic activity and recyclability. For instance, some ligands may provide better stability against oxidation.[17]
Unsupported Copper Nanoparticles Prone to aggregation and oxidation, which can lead to decreased catalytic activity.TEM, XRD, Catalytic performance testing over time.While simpler to synthesize, they often show lower stability and reusability compared to ligand-capped nanoparticles.[19]

Experimental Protocols and Workflows

A systematic approach is crucial for the validation of newly synthesized materials. Below are detailed methodologies for key experiments and a generalized experimental workflow.

Experimental Workflow for Material Validation

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation cluster_comparison Comparative Analysis synthesis Synthesis of Material with dpm structural Structural Analysis (NMR, FTIR, Elemental Analysis) synthesis->structural Initial Characterization catalysis Catalytic Activity & Recyclability synthesis->catalysis crystallinity Crystallinity & Phase Purity (PXRD) structural->crystallinity thermal Thermal Stability (TGA/DTA) crystallinity->thermal optical Optical Properties (UV-Vis, PL Spectroscopy) thermal->optical mocvd MOCVD Deposition & Film Characterization optical->mocvd oled OLED Device Fabrication & Electroluminescence Testing optical->oled comparison Comparison with Alternative Materials mocvd->comparison oled->comparison catalysis->comparison

Caption: Generalized workflow for the validation of dpm-synthesized materials.

Detailed Methodologies for Key Experiments

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and volatility of the material.

  • Protocol:

    • Place a small, accurately weighed sample (5-10 mg) into a TGA crucible.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

    • Record the weight loss as a function of temperature.

    • The onset temperature of decomposition indicates the thermal stability. For MOCVD precursors, a significant weight loss at lower temperatures indicates good volatility.

2. Powder X-ray Diffraction (PXRD)

  • Objective: To determine the crystallinity and phase purity of the synthesized material.

  • Protocol:

    • Grind the crystalline sample into a fine powder.

    • Mount the powder on a sample holder.

    • Collect the diffraction pattern using a diffractometer over a specific 2θ range.

    • Compare the experimental pattern with a simulated pattern from single-crystal X-ray diffraction data or a database to confirm the structure and identify any impurities.

3. Photoluminescence (PL) Spectroscopy

  • Objective: To characterize the emissive properties of luminescent materials.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent or a thin film on a substrate.

    • Excite the sample at a specific wavelength using a light source (e.g., a xenon lamp).

    • Record the emission spectrum using a spectrometer.

    • Determine the emission maxima and calculate the photoluminescence quantum yield (PLQY) using a standard reference.

4. Catalytic Activity Testing (Example: Reduction of 4-nitrophenol)

  • Objective: To evaluate the catalytic performance of nanoparticles.

  • Protocol:

    • In a quartz cuvette, mix an aqueous solution of 4-nitrophenol (B140041) with a freshly prepared aqueous solution of sodium borohydride (B1222165) (NaBH₄).

    • Add a small amount of the catalyst (e.g., dpm-stabilized copper nanoparticles).

    • Monitor the reduction of 4-nitrophenol to 4-aminophenol (B1666318) by measuring the decrease in the UV-Vis absorbance at approximately 400 nm over time.

    • Calculate the reaction rate constant to quantify the catalytic activity.

Signaling Pathway and Logical Relationships

The "antenna effect" is a crucial mechanism in the luminescence of lanthanide complexes, including those with dpm. The organic ligand absorbs light and transfers the energy to the central lanthanide ion, which then emits light.

antenna_effect cluster_ligand Organic Ligand (dpm) cluster_metal Lanthanide Ion (e.g., Eu³⁺) S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Excitation T1 Triplet Excited State (T₁) S1->T1 ISC Ln_ground Ground State T1->Ln_ground ET Ln_excited Excited State Emission Light Emission (Visible) Ln_excited->Ln_ground Emission Light_absorption Light Absorption (UV) Light_absorption->S0 ISC Intersystem Crossing (ISC) ET Energy Transfer (ET)

Caption: Energy transfer mechanism (antenna effect) in a lanthanide-dpm complex.

By following this structured approach to validation and comparison, researchers can effectively characterize their dpm-synthesized materials, understand their performance relative to alternatives, and accelerate the development of new technologies.

References

Conducting robustness trials for chemical processes involving Dipivaloylmethane.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to conducting robustness trials for chemical processes involving Dipivaloylmethane, with a comparative look at alternatives and detailed experimental protocols.

In the intricate world of chemical synthesis, particularly within drug development and materials science, the robustness of a chemical process is paramount. A robust process is one that remains unaffected by small, deliberate variations in method parameters, ensuring consistent product quality and yield. This guide focuses on conducting robustness trials for processes involving this compound (DPM), a widely used β-diketonate ligand and precursor, and compares its performance characteristics with common alternatives.

This compound, also known as 2,2,6,6-tetramethyl-3,5-heptanedione, is frequently employed as a ligand in organometallic chemistry and as a precursor in Metal-Organic Framework (MOF) synthesis and Chemical Vapor Deposition (CVD) processes. Its bulky tert-butyl groups confer specific solubility and volatility properties that can be advantageous in these applications. However, understanding the operational boundaries of processes involving DPM is crucial for their successful scale-up and implementation.

Comparative Analysis of Precursor Properties

A critical aspect of a robust chemical process is the stability and behavior of the precursors under varying conditions. The following table summarizes key physical properties of metal complexes formed with this compound and a common alternative, Acetylacetone (acac). These properties are crucial indicators of their suitability and robustness in processes like CVD, where consistent vaporization and thermal stability are required.

PropertyMetal(DPM)n ComplexMetal(acac)n ComplexSignificance in Process Robustness
Thermal Stability Generally high due to the steric hindrance of tert-butyl groups, preventing premature decomposition.Lower thermal stability compared to DPM analogues.Higher thermal stability allows for a wider operating temperature window in the process.
Vapor Pressure Moderate vapor pressure, suitable for consistent delivery in CVD/ALD systems.Often higher vapor pressure, which can be advantageous but may also lead to less controlled deposition.Consistent and controllable vapor pressure is key to reproducible film growth and material synthesis.
Decomposition Temperature Typically decomposes at higher temperatures.Decomposes at relatively lower temperatures.A well-defined and higher decomposition temperature reduces the risk of precursor breakdown before reaching the substrate.
Solubility Good solubility in a range of organic solvents.Generally soluble in polar organic solvents.Solubility affects the choice of solvents and the ease of precursor delivery in solution-based processes.

Experimental Protocols for Robustness Trials

To systematically evaluate the robustness of a chemical process involving this compound, a Design of Experiments (DoE) approach is highly recommended. The Plackett-Burman design is an efficient screening method to identify the most influential process parameters from a larger set of variables.

Protocol: Robustness Trial for the Chemical Vapor Deposition (CVD) of a Metal Oxide Thin Film using a Metal-DPM Precursor

Objective: To identify the critical process parameters that significantly affect the quality (e.g., thickness, uniformity, composition) of a metal oxide thin film deposited via CVD using a Metal(DPM)n precursor.

Methodology: Plackett-Burman Design for screening up to N-1 factors in N experiments.

Factors to Investigate (Example):

  • A: Precursor Sublimation Temperature (°C)

  • B: Substrate Temperature (°C)

  • C: Reactor Pressure (Torr)

  • D: Carrier Gas Flow Rate (sccm)

  • E: Oxidant Gas Flow Rate (sccm)

  • F: Deposition Time (min)

  • G: Precursor Amount (mg)

Experimental Design: A 12-run Plackett-Burman design for 7 factors is outlined below. Each factor is tested at a high (+1) and low (-1) level.

RunABCDEFG
1+1+1-1+1+1+1-1
2-1+1+1-1+1+1+1
3+1-1+1+1-1+1+1
4-1+1-1+1+1-1+1
5+1-1+1-1+1+1-1
6-1+1+1+1-1+1-1
7-1-1+1+1+1-1-1
8-1-1-1+1-1-1+1
9+1-1-1-1+1-1+1
10+1+1-1-1-1+1+1
11+1+1+1-1-1-1-1
12-1-1-1-1-1-1-1

Procedure:

  • Define the high and low levels for each factor based on prior knowledge or preliminary experiments.

  • Randomize the order of the experimental runs to minimize the influence of uncontrolled variables.

  • Execute each experimental run according to the design matrix.

  • For each run, measure the key responses (e.g., film thickness, refractive index, surface roughness, elemental composition).

  • Analyze the results using statistical software to determine the main effect of each factor on the responses.

  • Identify the factors with statistically significant effects. These are the critical process parameters that need to be tightly controlled.

Data Analysis: The effect of each factor is calculated as the difference between the average of the measurements at the high level and the average of the measurements at the low level. A Pareto chart of the effects can be used to visualize the significance of each factor.

Visualizing the Workflow and Logical Relationships

To better understand the process of conducting a robustness trial, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships between the key stages.

experimental_workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Interpretation define_objectives Define Objectives & Responses identify_factors Identify Potential Factors define_objectives->identify_factors select_design Select Experimental Design (e.g., Plackett-Burman) identify_factors->select_design define_levels Define Factor Levels (+1, -1) select_design->define_levels randomize_runs Randomize Experimental Runs define_levels->randomize_runs perform_experiments Perform CVD Experiments randomize_runs->perform_experiments collect_data Collect Response Data perform_experiments->collect_data calculate_effects Calculate Main Effects collect_data->calculate_effects statistical_analysis Statistical Analysis (ANOVA) calculate_effects->statistical_analysis identify_critical Identify Critical Parameters statistical_analysis->identify_critical document_results Document Results & Conclude identify_critical->document_results

Caption: Experimental workflow for a robustness trial using a Design of Experiments approach.

logical_relationship Process_Inputs Process Inputs (Factors) Process Chemical Process (e.g., CVD) Process_Inputs->Process Process_Outputs Process Outputs (Responses) Process->Process_Outputs Robustness Process Robustness Process_Outputs->Robustness Temp Temperature Pressure Pressure Flow_Rate Flow Rate Time Time Yield Yield Purity Purity Thickness Thickness Uniformity Uniformity

Caption: Logical relationship between process inputs, outputs, and overall process robustness.

A Comparative Guide to Experimental and Calculated ¹³C NMR Chemical Shifts for β-Diketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of experimental and computationally predicted ¹³C NMR chemical shifts for common β-diketones, providing valuable insights into the accuracy and application of theoretical models in structural elucidation.

This guide delves into the comparison of experimentally measured and theoretically calculated ¹³C NMR chemical shifts for a selection of β-diketones: curcumin (B1669340), dibenzoylmethane (B1670423), and acetylacetone (B45752). The data presented herein offers a quantitative perspective on the correlation between experimental reality and computational predictions, primarily using Density Functional Theory (DFT). Understanding the nuances of these correlations is crucial for researchers relying on computational chemistry to predict, verify, and interpret NMR spectra in the process of drug discovery and material science.

Quantitative Data Comparison

The following tables summarize the experimental and calculated ¹³C NMR chemical shifts for the enol tautomers of the selected β-diketones. The enol form is predominantly observed in solution for these compounds due to the stabilizing effect of intramolecular hydrogen bonding.

Table 1: Curcumin (Enol Tautomer) ¹³C NMR Chemical Shifts (ppm)

Carbon AtomExperimental (DMSO-d₆)[1][2]Calculated (B3LYP/6-311G(d,p))Δ (Exp - Calc)
C=O183.4181.02.4
CH (enol)101.197.93.2
Ar-C (OCH₃)149.3--
Ar-C (OH)148.1--
Ar-CH126.5--
Ar-C123.2--
Ar-CH121.2--
Ar-CH115.9--
Ar-C111.5--
OCH₃55.8--

Note: Complete calculated data for all carbon atoms of curcumin at this specific level of theory was not available in the searched literature in a tabular format. The provided calculated values correspond to the key carbons of the β-diketone moiety.

Table 2: Dibenzoylmethane (Enol Tautomer) ¹³C NMR Chemical Shifts (ppm)

Carbon AtomExperimental (CDCl₃)[3]Calculated (DFT/GIAO)Δ (Exp - Calc)
C=O~185.0--
CH (enol)~93.0--
Ar-C (ipso)135.0 - 127.0--
Ar-CH135.0 - 127.0--

Note: While experimental data for dibenzoylmethane is available, a comprehensive set of corresponding calculated values for the enol form was not found in a directly comparable tabular format in the searched literature.

Table 3: Acetylacetone (Enol Tautomer) ¹³C NMR Chemical Shifts (ppm)

Carbon AtomExperimental (CDCl₃)Calculated (DFT/GIAO)Δ (Exp - Calc)
C=O191.0--
CH (enol)100.0--
CH₃24.0--

Experimental and Computational Protocols

The accuracy of both experimental and calculated NMR data is highly dependent on the methodologies employed. Below are detailed protocols representative of those used to obtain the data presented.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Approximately 10-20 mg of the β-diketone sample is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) within a 5 mm NMR tube.

    • The sample is thoroughly mixed until completely dissolved.

  • Instrumental Setup:

    • ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

    • The spectrometer is locked to the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition:

    • A standard proton-decoupled pulse program is used for acquiring the ¹³C NMR spectrum.

    • The number of scans can range from 1024 to 4096 to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the ¹³C isotope.

    • A relaxation delay of 1-2 seconds is typically employed between pulses.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency domain spectrum.

    • The spectrum is phase-corrected and the baseline is corrected to ensure accurate peak integration and chemical shift determination.

    • The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

Computational Protocol for ¹³C NMR Chemical Shift Calculation
  • Molecular Geometry Optimization:

    • The initial structure of the β-diketone (in its enol tautomeric form) is built using a molecular modeling software.

    • The geometry of the molecule is then optimized using a specific level of theory, for instance, Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set. This step is crucial as the calculated NMR chemical shifts are sensitive to the molecular geometry.

  • NMR Chemical Shift Calculation:

    • Following geometry optimization, the ¹³C NMR chemical shieldings (σ) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. This is a widely used approach that minimizes the dependence of the results on the choice of the origin of the magnetic field.

    • The same level of theory (e.g., B3LYP/6-311G(d,p)) is typically used for both the geometry optimization and the NMR calculation to ensure consistency.

  • Chemical Shift Referencing:

    • The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). The chemical shift is calculated using the formula: δ_sample = σ_TMS - σ_sample.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for comparing experimental and calculated ¹³C NMR data and the tautomeric relationship in β-diketones.

workflow cluster_exp Experimental Workflow cluster_calc Computational Workflow exp_prep Sample Preparation exp_acq NMR Data Acquisition exp_prep->exp_acq exp_proc Data Processing exp_acq->exp_proc exp_shift Experimental Chemical Shifts exp_proc->exp_shift compare Comparison & Analysis exp_shift->compare calc_opt Geometry Optimization (DFT) calc_nmr NMR Calculation (GIAO) calc_opt->calc_nmr calc_ref Referencing to TMS calc_nmr->calc_ref calc_shift Calculated Chemical Shifts calc_ref->calc_shift calc_shift->compare

Workflow for Comparing Experimental and Calculated ¹³C NMR Data.

tautomerism cluster_keto cluster_enol keto Keto Tautomer enol Enol Tautomer keto->enol Tautomerization enol->keto keto_struct [Structure of Keto Form] enol_struct [Structure of Enol Form]

Keto-Enol Tautomerism in β-Diketones.

References

A Comparative Guide to Purity Assessment Methods for Synthesized Dipivaloylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds like Dipivaloylmethane (DPM), also known as 2,2,6,6-tetramethyl-3,5-heptanedione, is a critical step. This guide provides a comprehensive comparison of the primary analytical methods used for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The selection of an appropriate analytical technique is paramount for the accurate identification and quantification of the main component and any impurities.[1][2] Factors to consider include the volatility of the analyte, the expected impurity profile, and the desired level of sensitivity and specificity.

Comparison of Analytical Methods

Each method offers distinct advantages and is suited for different aspects of purity analysis. Gas Chromatography is generally preferred for volatile and thermally stable compounds like DPM.[3][4] High-Performance Liquid Chromatography is versatile for a wider range of compounds, particularly non-volatile ones.[5][6][7] Mass Spectrometry provides unparalleled sensitivity and structural information for impurity identification.[8][9][10][11] Quantitative NMR stands out for its ability to provide a direct measure of purity without the need for specific impurity reference standards.[12][13][14]

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (¹H qNMR)
Principle Separation based on volatility and interaction with a stationary phase. Detection by flame ionization.Separation based on polarity and interaction with a stationary phase. Detection by UV absorbance.Separation by GC, with mass-to-charge ratio detection for identification and quantification.Quantification based on the integral of NMR signals relative to a certified internal standard.
Primary Use for DPM Quantitative purity assessment (assay).Quantification of DPM and non-volatile impurities.Identification and quantification of volatile impurities.Absolute purity determination and structural elucidation of impurities.
Sensitivity High for volatile organic compounds.Moderate, dependent on the chromophore of the analyte and impurities.Very high, excellent for trace impurity detection.Moderate, generally lower than MS but can be improved with higher field strengths.
Selectivity Good, based on chromatographic resolution.Good, based on chromatographic resolution and UV absorption characteristics.Excellent, combines chromatographic separation with mass analysis.Excellent, provides detailed structural information for each component.
Quantification Relative (area percent) or absolute (with a standard).Relative (area percent) or absolute (with a standard).Can be quantitative, often used for trace analysis.Absolute quantification against a certified reference material.
Sample Throughput High, with fast run times.[4]Moderate, run times can be longer than GC.[5]Moderate, similar to GC.Lower, requires longer acquisition times for high precision.
Cost Relatively low initial and operational cost.[6]Moderate initial cost, higher solvent consumption.[6]Higher initial cost.High initial cost for the spectrometer.
Common Impurities Detected Volatile byproducts, residual solvents, starting materials.Less volatile byproducts, degradation products.Broad range of volatile and semi-volatile impurities.A wide range of proton-containing impurities, including structural isomers.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are representative protocols for each of the discussed techniques.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is ideal for the routine analysis of DPM purity and for quantifying volatile impurities.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the synthesized DPM into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as acetone (B3395972) or ethyl acetate.

  • Prepare a standard solution of DPM of known concentration in the same solvent.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Data Analysis:

  • The purity is calculated based on the area percentage of the DPM peak relative to the total area of all peaks in the chromatogram. For higher accuracy, an internal or external standard method can be employed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While DPM is volatile, HPLC can be advantageous for detecting non-volatile impurities that may not be amenable to GC analysis.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized DPM into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Prepare a standard solution of DPM of known concentration in the mobile phase.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: UV-Vis or Photodiode Array (PDA) Detector, set at a wavelength where DPM has significant absorbance (e.g., 270 nm).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Data Analysis:

  • Purity is determined by comparing the peak area of the DPM in the sample to that of the standard, or by area percent normalization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of unknown volatile and semi-volatile impurities.[9][10]

Sample Preparation:

  • Prepare the sample as described for GC-FID.

Instrumentation and Conditions:

  • GC-MS System: Agilent 7890B GC coupled with a 5977B MSD or equivalent.

  • Column and GC conditions: Same as for GC-FID.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 35-400.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Data Analysis:

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal or external standard method.

Quantitative Nuclear Magnetic Resonance (¹H qNMR)

qNMR provides a direct measurement of the purity of DPM against a certified internal standard without the need for isolating impurities.[12][13]

Sample Preparation:

  • Accurately weigh approximately 20 mg of the DPM sample and 10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not have signals overlapping with the analyte or standard.

  • Ensure complete dissolution.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

  • Probe: 5 mm broadband probe.

  • Experiment: ¹H NMR.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative accuracy).

  • Number of Scans: 16 or higher for a good signal-to-noise ratio.

Data Analysis:

  • The purity of DPM is calculated using the following formula:

    Purity (%) = (I_DPM / N_DPM) * (N_std / I_std) * (MW_DPM / MW_std) * (m_std / m_DPM) * P_std

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the standard

Visualizations

Experimental Workflow for DPM Purity Assessment

G Figure 1. General Experimental Workflow for DPM Purity Assessment cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition and Analysis A Weigh DPM Sample B Dissolve in Appropriate Solvent A->B C Add Internal Standard (for qNMR/Absolute Quantification) B->C D GC-FID C->D Inject/Analyze E HPLC-UV C->E Inject/Analyze F GC-MS C->F Inject/Analyze G qNMR C->G Inject/Analyze H Obtain Chromatogram/Spectrum D->H E->H F->H G->H I Peak Integration & Identification H->I J Purity Calculation I->J

Figure 1. General Experimental Workflow for DPM Purity Assessment
Logical Relationship of Purity Assessment Methods

G Figure 2. Logical Relationship of Purity Assessment Methods for DPM cluster_impurities Potential Impurities cluster_methods Analytical Methods DPM Synthesized this compound GC GC-FID / GC-MS DPM->GC is analyzed by HPLC HPLC-UV DPM->HPLC is analyzed by NMR qNMR DPM->NMR is analyzed by I1 Volatile Starting Materials (e.g., Pinacolone, Methyl Pivalate) I2 Self-Condensation Products I3 Residual Solvents I4 Non-Volatile Byproducts GC->I1 detects GC->I2 detects GC->I3 detects HPLC->I4 detects NMR->I1 detects & quantifies NMR->I2 detects & quantifies NMR->I3 detects & quantifies NMR->I4 detects & quantifies

Figure 2. Logical Relationship of Purity Assessment Methods for DPM

References

Safety Operating Guide

Proper Disposal of Dipivaloylmethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of dipivaloylmethane, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound (also known as 2,2,6,6-tetramethyl-3,5-heptanedione), a common β-diketone ligand in research, requires careful handling and disposal. Adherence to proper disposal protocols is crucial to mitigate risks and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative that all personnel are familiar with the Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles with side-shields or a face shield

  • A lab coat or other protective clothing[1]

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1]

Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal. Avoid generating dust if in solid form. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure

The recommended and most compliant method for this compound disposal is to have it collected by a licensed hazardous waste disposal company.[2][3] Direct disposal down the drain or in regular trash is not appropriate for this chemical.[4]

Step 1: Waste Identification and Classification

  • This compound is classified as a combustible liquid, harmful if swallowed, and can cause skin and eye irritation.[1][5][6]

  • It should be treated as a hazardous chemical waste. Note that classifications may vary by jurisdiction; for instance, one European supplier does not classify it as a hazardous substance under Regulation (EC) No 1272/2008.[2] However, it is best practice to manage it as hazardous waste.

Step 2: Waste Segregation

  • Store this compound waste separately from incompatible materials, particularly strong oxidizing agents.[5][6]

  • Keep different chemical waste streams segregated to prevent dangerous reactions.[7] For example, do not mix it with acidic or basic waste streams.

Step 3: Containerization

  • Use a chemically compatible and leak-proof container for collecting this compound waste. The original container is often a suitable choice if it is in good condition.[7]

  • Do not use food-grade containers.[7]

  • Ensure the container is securely capped at all times, except when adding waste.[4][7]

Step 4: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."[8]

  • The label must include:

    • The full chemical name: "this compound" or "2,2,6,6-tetramethyl-3,5-heptanedione"

    • The concentration or percentage of the chemical in the waste.

    • An indication of the hazards (e.g., "Combustible," "Harmful")[8]

    • The date when waste was first added to the container.

    • The name and contact information of the responsible researcher or lab.

Step 5: Storage (Satellite Accumulation Area)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[4][7]

  • The SAA should be a secondary containment system (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Ensure the SAA is inspected weekly for any signs of leakage.[7]

Step 6: Arrange for Disposal

  • Once the waste container is full or has been in storage for the maximum allowable time (check with your institution's EHS department, but it can be up to one year for partially filled containers), arrange for its collection.[4][7]

  • Contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Program to schedule a pickup.[8]

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online system or specific forms.[8]

Quantitative Data Summary

ParameterValueSource
Flash Point67 °C / 152.6 °F[5]
Boiling Point72 - 73 °C @ 6 mmHg[1][5]
pHNo data available[1][5]

Disposal Workflow

Dipivaloylmethane_Disposal_Workflow cluster_0 Preparation Phase cluster_1 Storage & Collection Phase start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Keep from Incompatibles) ppe->segregate containerize 3. Use a Labeled, Compatible Waste Container segregate->containerize store 4. Store in Designated Satellite Accumulation Area (SAA) containerize->store inspect 5. Weekly Inspection of SAA for Leaks store->inspect request 6. Request Pickup from EHS When Container is Full inspect->request Container Full? end End: Professional Disposal request->end

References

Personal protective equipment for handling Dipivaloylmethane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dipivaloylmethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 1118-71-4), also known as 2,2,6,6-Tetramethyl-3,5-heptanedione. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

I. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueCitation(s)
Physical State Solid below 28°C, Liquid above 30°C[1]
Appearance Colorless to light yellow clear liquid[2][3]
Molecular Formula C₁₁H₂₀O₂[3]
Molecular Weight 184.28 g/mol [3]
Boiling Point 72-73°C at 6 mmHg[1][2]
Melting Point 28-30°C[1]
Flash Point 67°C / 152.6°F[2][3]
Specific Gravity 0.883 g/cm³[1]
GHS Hazard Statements H302, H315, H319, H335, H227[1][3][4]
II. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][4] Therefore, stringent adherence to PPE protocols is mandatory.

Minimum Required PPE:

  • Eye and Face Protection: Chemical safety goggles are required at all times.[5] A face shield should be worn in situations with a high potential for splashing.[6]

  • Hand Protection: Chemical-resistant gloves are mandatory.[5] Given that this compound can cause skin irritation, select gloves made of materials like nitrile rubber, ensuring they are regularly inspected for any signs of degradation or perforation.

  • Body Protection: A flame-resistant lab coat must be worn and kept fastened.[7] For tasks with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn over the lab coat.[6][8]

  • Footwear: Closed-toe shoes are required in the laboratory at all times.[7]

III. Operational Plan: Step-by-Step Handling Procedures

This section details the procedural workflow for safely handling this compound in a laboratory setting.

A. Pre-Operational Checks:

  • Verify Equipment: Ensure a certified chemical fume hood is operational.[9]

  • Assemble PPE: Don all required personal protective equipment as outlined in Section II.

  • Prepare Workspace: Clear the work area of any unnecessary equipment or chemicals. Keep ignition sources away from the handling area.[7]

  • Spill Kit: Confirm that a chemical spill kit is readily accessible.[5]

B. Handling and Transfer Protocol:

  • Location: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure and vapor accumulation.[7][9]

  • Grounding: When transferring from a larger container (e.g., >4 L), ensure both the source and receiving containers are bonded and grounded to prevent static discharge, which can be an ignition source.[7][10]

  • Weighing:

    • If the exact amount is critical, pre-weigh the receiving vessel.

    • Carefully transfer the required amount of this compound into the tared container.

    • To avoid spills on the balance, it is preferable to determine the amount of liquid by volume using its density, unless a precise mass is required and the density is not known.[11]

  • Transferring:

    • Use a funnel when transferring the liquid into a container with a narrow opening to prevent spills.[11]

    • Pour slowly and deliberately to avoid splashing.[10]

    • For small volume transfers, a Pasteur pipette can be used. To prevent dripping of this volatile liquid, saturate the pipette's headspace with vapor by drawing up and expelling the liquid a few times before the final transfer.[11]

C. Post-Handling Procedures:

  • Secure Container: Tightly close the primary container of this compound.

  • Clean Workspace: Decontaminate the work surface within the fume hood.

  • Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[1]

IV. Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[4][12]

A. Waste Collection:

  • Designated Container: Collect all liquid waste containing this compound in a dedicated, properly labeled, and chemically compatible waste container.[12][13] The container should be kept closed except when adding waste.[12][14]

  • Solid Waste: Dispose of contaminated solid waste (e.g., gloves, pipette tips, absorbent pads) in a separate, clearly labeled hazardous waste container.[14]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[12][15]

B. Storage and Disposal:

  • Satellite Accumulation Area: Store waste containers in a designated satellite accumulation area within the laboratory.[2][14]

  • Segregation: Ensure that the waste container is segregated from incompatible materials, such as strong oxidizing agents.[1]

  • Disposal Request: Once the waste container is full, or if it has been accumulating for a period defined by your institution's policy, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[12][14]

Process Flow Diagrams

The following diagrams illustrate the key workflows for handling and disposing of this compound.

Handling_Workflow cluster_prep Pre-Operational Checks cluster_handling Handling and Transfer cluster_post Post-Handling Procedures prep1 Verify Fume Hood prep2 Don PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 prep4 Locate Spill Kit prep3->prep4 handle1 Work in Fume Hood prep4->handle1 handle2 Ground Containers handle1->handle2 handle3 Weigh/Measure handle2->handle3 handle4 Transfer Liquid handle3->handle4 post1 Secure Container handle4->post1 post2 Clean Workspace post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4

Caption: Workflow for Handling this compound.

Disposal_Workflow cluster_collection Waste Collection cluster_storage Storage and Disposal coll1 Use Designated Liquid Waste Container coll3 Label Containers Correctly coll1->coll3 coll2 Use Separate Solid Waste Container coll2->coll3 stor1 Store in Satellite Accumulation Area coll3->stor1 stor2 Segregate from Incompatibles stor1->stor2 stor3 Request EHS Pickup stor2->stor3

Caption: Disposal Plan for this compound-Contaminated Waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dipivaloylmethane
Reactant of Route 2
Reactant of Route 2
Dipivaloylmethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.